2-Amino-1-morpholinoethanone hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-1-morpholin-4-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-5-6(9)8-1-3-10-4-2-8;/h1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMVLMPXYUXCBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30485023 | |
| Record name | 2-Amino-1-(morpholin-4-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24152-96-3 | |
| Record name | Ethanone, 2-amino-1-(4-morpholinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24152-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1-(morpholin-4-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-1-(4-morpholinyl)ethanone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-Amino-1-morpholinoethanone hydrochloride" CAS number
An In-Depth Technical Guide to 2-Amino-1-morpholinoethanone Hydrochloride (CAS: 24152-96-3)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 24152-96-3), a key building block in medicinal chemistry and pharmaceutical development. As a bifunctional molecule featuring a primary amine and a morpholine amide, it serves as a versatile scaffold for synthesizing a wide array of complex, biologically active compounds. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, presents a validated synthesis protocol with mechanistic insights, outlines methods for analytical characterization, discusses its strategic applications in drug discovery, and provides essential guidelines for safe handling and storage.
Physicochemical Properties and Identifiers
This compound, also known as 4-(Aminoacetyl)morpholine hydrochloride, is typically supplied as a colorless or yellow crystalline solid.[1][2] The hydrochloride salt form enhances its stability and solubility, making it more convenient for laboratory use compared to the free base.[3] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 24152-96-3 | [4][5] |
| Molecular Formula | C₆H₁₂N₂O₂ · HCl | |
| Molecular Weight | 180.63 g/mol | |
| Melting Point | 245-246 °C | [2] |
| Appearance | Colorless crystals or lumps | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| Stability | Hygroscopic | [2] |
| SMILES String | Cl.NCC(=O)N1CCOCC1 | |
| InChI Key | XNMVLMPXYUXCBV-UHFFFAOYSA-N | [2] |
Synthesis Protocol and Mechanism
The synthesis of this compound is most effectively achieved through the catalytic hydrogenation of an azide precursor. This method is reliable and provides the target compound in good yield. The protocol described below is adapted from a procedure reported in Bioorganic and Medicinal Chemistry.[5]
Underlying Principle: Catalytic Hydrogenation
The core of this synthesis is the reduction of an organic azide (R-N₃) to a primary amine (R-NH₂). Palladium on activated carbon (Pd/C) is the catalyst of choice for this transformation. The process involves the adsorption of the azide and hydrogen gas onto the palladium surface. The catalyst facilitates the cleavage of the N-N bonds and subsequent addition of hydrogen, releasing nitrogen gas as the only byproduct, which makes product purification straightforward. The inclusion of hydrochloric acid (HCl) in the reaction medium ensures that the newly formed amine is immediately protonated to form the stable hydrochloride salt, preventing side reactions and aiding in its isolation.
Caption: Workflow for the synthesis of 4-(aminoacetyl)morpholine hydrochloride.
Experimental Protocol
-
Vessel Preparation: To a round-bottom flask, add the azide precursor, 2-azido-1-morpholinoethanone.
-
Solvent and Acid Addition: Add a solvent system of Tetrahydrofuran (THF) and a solution of 3.25 M HCl.[5]
-
Catalyst Introduction: Carefully add 10% palladium on activated charcoal (10% Pd/C) to the suspension.
-
Hydrogenation: Saturate the suspension with hydrogen gas (H₂) by bubbling it through the mixture. Maintain a positive H₂ atmosphere (e.g., using a balloon) and stir the reaction vigorously for 3 hours at room temperature.[5]
-
Reaction Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting azide spot disappears.
-
Catalyst Removal: Upon completion, filter the reaction mixture through a pad of celite or a quantitative filter paper to remove the palladium catalyst.[5]
-
Solvent Removal: Concentrate the filtrate by evaporating the solvent under reduced pressure. This will yield an oil.[5]
-
Product Isolation: Place the resulting oil in a desiccator for 24 hours to facilitate complete drying and crystallization, yielding the final product as a yellow solid.[5]
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, standard analytical techniques are employed. The spectral data reported in the literature provide a reliable reference for validation.[5]
| Technique | Data | Interpretation |
| Infrared (IR) | 3200 - 2400 cm⁻¹, 1652 cm⁻¹, 1104 cm⁻¹ | The broad band at 3200-2400 cm⁻¹ is characteristic of the N-H stretch of the ammonium salt (R-NH₃⁺). The sharp peak at 1652 cm⁻¹ corresponds to the C=O stretch of the amide. The band at 1104 cm⁻¹ is indicative of the C-O-C stretch of the morpholine ring. |
| ¹H NMR (D₂O) | δ 3.98 (s, 2H), 3.78 - 3.67 (m, 4H), 3.58 (t, 2H), 3.46 (t, 2H) | The singlet at 3.98 ppm represents the two protons of the methylene group adjacent to the amine (-CH₂-NH₃⁺). The multiplet and two triplets between 3.46 and 3.78 ppm correspond to the eight protons of the morpholine ring. |
| ¹³C NMR (DMSO-d₆) | δ 165.7, 66.0, 65.8, 44.7, 42.2, 39.9 | The peak at 165.7 ppm is the amide carbonyl carbon. The signals at 66.0 and 65.8 ppm are the carbons adjacent to the oxygen in the morpholine ring. The remaining signals at 44.7, 42.2, and 39.9 ppm correspond to the other carbons of the morpholine ring and the alpha-carbon. |
Applications in Medicinal Chemistry and Drug Development
The utility of this compound lies in its structure, which presents two key reactive handles: a primary amine and a robust morpholine ring. This makes it an ideal "building block" for introducing the morpholine moiety into larger, more complex molecules.
The Morpholine Scaffold in CNS Drug Discovery
The morpholine ring is a highly valued scaffold in modern drug discovery, particularly for agents targeting the Central Nervous System (CNS).[6] Its presence in a drug candidate can confer several advantageous properties:
-
Improved Physicochemical Properties: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, which can improve solubility and metabolic stability.
-
Blood-Brain Barrier (BBB) Penetration: The morpholine moiety is often incorporated into molecules to enhance their ability to cross the BBB, a critical requirement for CNS-acting drugs.[6]
-
Target Engagement: The ring can serve as a key pharmacophore, interacting directly with residues in the binding sites of therapeutic targets such as kinases and receptors.[6]
Caption: Role as a building block in synthetic drug development pipelines.
Use as a Synthetic Intermediate
The primary amine of this compound is a nucleophilic center that can readily undergo a variety of chemical transformations, including:
-
Amide bond formation: Acylation to form more complex amides.
-
Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
Alkylation: Reaction with alkyl halides to introduce new substituents.
This versatility allows chemists to append diverse functional groups, building out from the core scaffold to optimize a molecule's potency, selectivity, and pharmacokinetic profile. For example, it has been used in the development of potent and non-toxic δ-secretase inhibitors, which are of interest for treating neurodegenerative diseases like Alzheimer's.[6]
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Hazard Identification
The compound is classified as an irritant.[2] The following GHS information is based on available safety data sheets.
| Hazard Type | GHS Code | Statement | Source(s) |
| Pictogram | GHS07 | [2] | |
| Signal Word | Warning | [2] | |
| Hazard Statement | H319 | Causes serious eye irritation. | [2][7] |
| Precautionary Statement | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][7] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]
-
Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.[4]
Storage Recommendations
-
Temperature: Store in a refrigerator at 2-8°C for long-term stability.[2][7]
-
Atmosphere: Keep the container tightly sealed and store in a dry place.[7] The compound is hygroscopic and should be protected from moisture.
-
Incompatibilities: Keep away from strong oxidizing agents.
Conclusion
This compound is a high-value chemical intermediate with significant applications in the field of drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and the strategic importance of its morpholine scaffold make it an essential tool for medicinal chemists. By leveraging its dual functionality, researchers can efficiently synthesize novel compounds with improved pharmacological profiles, particularly for challenging therapeutic areas like CNS disorders. Adherence to strict safety and handling protocols is mandatory to ensure its effective and safe utilization in the laboratory.
References
- Occurrence of Morpholine in Central Nervous System Drug Discovery.
- 2-Amino-1-(4-morpholinyl)ethanone hydrochloride | C6H13ClN2O2. PubChem. [Link]
- 2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE. ChemBK. [Link]
Sources
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- 2. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arctomsci.com [arctomsci.com]
An In-depth Technical Guide to 2-Amino-1-morpholinoethanone hydrochloride: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Amino-1-morpholinoethanone hydrochloride, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's fundamental properties, synthesis, characterization, and its pivotal role as a building block in the creation of complex bioactive molecules.
Core Molecular Identity and Physicochemical Properties
This compound, also known by synonyms such as 4-Glycylmorpholine hydrochloride, is a synthetic organic compound that combines the structural features of a morpholine ring and an aminoethanone group.[1][2][3] The hydrochloride salt form is prevalent in laboratory and industrial settings because it enhances the compound's stability and aqueous solubility, simplifying handling, storage, and its use in various reaction conditions.[3][4]
The morpholine moiety, a heterocyclic amine ether, is a privileged structure in medicinal chemistry.[5] Its inclusion in a molecule often improves pharmacokinetic properties, such as solubility and metabolic stability, making this compound a valuable starting point for drug design.[3]
Chemical Structure Diagram
The structure consists of a morpholine ring N-acylated with a 2-aminoethanone moiety. The primary amine is protonated by hydrochloric acid to form the stable salt.
Caption: Chemical structure of this compound.
Quantitative Data Summary
The key physicochemical properties are summarized below, providing essential data for experimental design and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 24152-96-3 | [1][2][6][7] |
| Molecular Formula | C₆H₁₃ClN₂O₂ | [2][3][7][8] |
| Molecular Weight | 180.63 g/mol | [1][2][3][7] |
| Appearance | Colorless crystals or lumps | [1][2] |
| Melting Point | 245-246 °C | [2][3][9] |
| Boiling Point | 332.6 °C at 760 mmHg | [3][9] |
| Solubility | Slightly soluble in DMSO and Methanol | [2][10] |
| SMILES String | Cl.NCC(=O)N1CCOCC1 | [1][3][7] |
| InChI Key | XNMVLMPXYUXCBV-UHFFFAOYSA-N | [1][2][3] |
Synthesis and Purification
As a key intermediate, the reliable synthesis of this compound is critical. A common and effective method involves the catalytic hydrogenation of an azide precursor, which is a well-established and scalable reaction in organic synthesis.[11]
The rationale for this approach is twofold:
-
Safety and Selectivity : The reduction of an azide to a primary amine using hydrogen gas and a palladium catalyst is a highly selective transformation that avoids harsh reagents.
-
Purity : The catalyst, 10% palladium on charcoal (Pd/C), is heterogeneous, allowing for simple removal by filtration. This ensures the crude product is free from metallic contaminants, simplifying downstream purification.[11]
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol details the synthesis from an azide precursor, 2-azido-1-morpholinoethanone.
Step 1: Reaction Setup
-
To a round-bottom flask suitable for hydrogenation, add the azide precursor, 2-azido-1-morpholinoethanone.
-
Add tetrahydrofuran (THF) as the solvent.
-
Add a catalytic amount of 10% palladium on activated charcoal (Pd/C).
-
Finally, add an aqueous solution of hydrochloric acid (e.g., 3.25 M HCl) to ensure the final product is isolated as the hydrochloride salt.[11]
Step 2: Hydrogenation
-
Seal the flask and purge the atmosphere with hydrogen gas (H₂).
-
Maintain a positive pressure of H₂ using a balloon or a hydrogenation apparatus.
-
Stir the suspension vigorously at room temperature for approximately 3 hours or until TLC analysis indicates complete consumption of the starting material.[11] The causality here is that efficient stirring is required to ensure proper mixing of the solid catalyst, liquid phase, and gaseous hydrogen for the reaction to proceed efficiently.
Step 3: Work-up and Isolation
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite or a quantitative filter paper to remove the Pd/C catalyst.[11]
-
Wash the filter cake with a small amount of THF or methanol to recover any adsorbed product.
-
Combine the filtrates and evaporate the solvent under reduced pressure. This will typically yield an oil or solid.[11]
Step 4: Purification
-
The resulting crude product can be purified by recrystallization. The choice of solvent will depend on the impurity profile but isopropanol or ethanol/ether mixtures are common for amine hydrochlorides.
-
Keep the resulting solid in a desiccator for 24 hours to remove residual solvent and moisture, yielding the final product as a solid.[11]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Amino-1-morpholinoethanone HCl.
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized compound, a suite of analytical techniques must be employed. This section serves as a self-validating system for the protocol described above.
| Technique | Purpose | Expected Results | Source |
| ¹H NMR | Structural Confirmation | Peaks corresponding to the morpholine ring protons (typically in the δ 3.4-3.8 ppm range), and the α-amino methylene protons (δ ~3.9-4.0 ppm). The integration should match the expected proton count. | [11] |
| ¹³C NMR | Carbon Skeleton Confirmation | Signals confirming the carbonyl carbon (δ ~165.7 ppm), the morpholine carbons (δ ~42-66 ppm), and the α-amino carbon (δ ~39.9 ppm). | [11] |
| FTIR | Functional Group Analysis | Characteristic stretches for N-H (amine salt, broad band ~2400-3200 cm⁻¹), C=O (amide, ~1652 cm⁻¹), and C-O-C (ether, ~1104 cm⁻¹). | [11] |
| TLC | Purity Assessment & Reaction Monitoring | A single spot with a specific Rf value (solvent system dependent) indicates high purity. Used during synthesis to monitor the disappearance of the starting material. | [1] |
| Melting Point | Identity and Purity | A sharp melting point in the range of 245-246 °C is indicative of a pure sample. | [2][3] |
Applications in Research and Drug Development
The primary utility of this compound is as a versatile building block in organic and medicinal chemistry.[3][9] Its bifunctional nature—a primary amine and a morpholine-amide—allows for its incorporation into larger, more complex molecules through various chemical transformations.
Key Applications:
-
Peptidomimetic Synthesis: The glycyl-morpholine structure can act as a surrogate for a dipeptide unit in the synthesis of peptidomimetics, which are compounds designed to mimic or block the biological function of peptides.
-
Scaffold for Bioactive Molecules: It serves as a starting point for synthesizing a wide range of heterocyclic compounds. The primary amine is a nucleophilic handle that can be readily derivatized via acylation, alkylation, or reductive amination to build libraries of compounds for biological screening.[9]
-
Precursor for Pharmaceutical Agents: Morpholine is a key structural component in several approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[5] Intermediates like this compound are crucial for the efficient synthesis of analogs and novel drug candidates containing this valuable scaffold.
General Application Workflow
The diagram below illustrates the central role of this compound as a synthetic intermediate.
Caption: Role as a versatile intermediate in chemical synthesis.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed. This compound is classified as an irritant.[2][9]
-
Hazard Statements: H319 (Causes serious eye irritation).[1][2][3]
-
Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2][3]
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place (recommended 2-8°C).[2][10]
References
- Cas no 24152-96-3 (2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride). LookChem. [Link]
- 2-Amino-1-(4-morpholinyl)ethanone hydrochloride | C6H13ClN2O2.
- 2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE. ChemBK. [Link]
- Green Synthesis of Morpholines via Selective Monoalkyl
- Morpholine. Wikipedia. [Link]
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- 1. 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 [sigmaaldrich.com]
- 2. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 3. 24152-96-3(2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride) | Kuujia.com [kuujia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. 24152-96-3|this compound|BLD Pharm [bldpharm.com]
- 7. arctomsci.com [arctomsci.com]
- 8. 2-Amino-1-(4-morpholinyl)ethanone hydrochloride | C6H13ClN2O2 | CID 12291814 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [amp.chemicalbook.com]
- 11. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]
"2-Amino-1-morpholinoethanone hydrochloride" synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Amino-1-morpholinoethanone Hydrochloride
Abstract
This technical guide provides a comprehensive, scientifically grounded overview of the synthetic pathways leading to this compound (CAS No: 24152-96-3)[1][2]. Intended for researchers, chemists, and professionals in drug development, this document elucidates the core chemical principles, step-by-step experimental protocols, and critical process considerations for the reliable synthesis of this valuable morpholine-containing building block. The guide emphasizes a robust and widely applicable two-step pathway proceeding through a key α-halo ketone intermediate, detailing the causality behind procedural choices to ensure reproducibility and safety.
Introduction and Retrosynthetic Analysis
This compound is an α-amino ketone derivative featuring a morpholine amide moiety. Such structures are of significant interest in medicinal chemistry and serve as versatile intermediates for the synthesis of more complex pharmaceutical agents. The hydrochloride salt form enhances stability and improves handling characteristics[1].
A logical retrosynthetic analysis of the target molecule suggests a primary disconnection at the Cα-N bond. This approach identifies a primary amine group, which can be installed via nucleophilic substitution. This leads back to a key electrophilic precursor: an α-halo-N-acetylmorpholine. A further disconnection of the amide bond logically points to morpholine and a haloacetyl halide as the foundational starting materials. This pathway is advantageous as it utilizes readily available and cost-effective reagents.
Recommended Synthetic Pathway: The α-Haloketone Route
The most prevalent and reliable method for synthesizing α-amino ketones involves the nucleophilic displacement of a halide from an α-halo ketone intermediate[3][4][5]. This guide will focus on a three-step sequence:
-
Synthesis of the α-Halo Amide Intermediate: Acylation of morpholine with a haloacetyl halide (e.g., bromoacetyl bromide or chloroacetyl chloride) to form 2-bromo-1-morpholinoethanone.
-
Introduction of the Amino Group: Conversion of the α-bromo amide to an α-azido amide via reaction with sodium azide. The azide serves as a protected, non-basic precursor to the primary amine, preventing common side reactions like over-alkylation that occur with direct ammonia use[6].
-
Reduction and Salt Formation: Reduction of the α-azido group to the primary amine, followed by in-situ or subsequent treatment with hydrochloric acid to yield the final target salt. A common method for this reduction is catalytic hydrogenation[7].
This azide-based method is often preferred in laboratory and industrial settings for its high selectivity and the clean conversion to the desired primary amine.
Logical Workflow Diagram
The following diagram illustrates the high-level experimental workflow from starting materials to the final product.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis.
Safety First: α-halo ketones like 2-bromo- or 2-chloro-1-morpholinoethanone are potent lachrymators and are corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium azide is highly toxic and can form explosive heavy metal azides; do not use metal spatulas.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| Morpholine | 87.12 | 110-91-8 | Corrosive, Flammable |
| Chloroacetyl Chloride | 112.94 | 79-04-9 | Corrosive, Lachrymator, Water-Reactive |
| Triethylamine (TEA) | 101.19 | 121-44-8 | Flammable, Corrosive, Toxic |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Volatile, Suspected Carcinogen |
| Sodium Azide (NaN₃) | 65.01 | 26628-22-8 | Highly Toxic, Forms Explosive Compounds |
| Palladium on Carbon (10% Pd/C) | - | 7440-05-3 | Flammable Solid (Pyrophoric when dry) |
| Hydrochloric Acid (HCl), conc. | 36.46 | 7647-01-0 | Corrosive, Severe Respiratory Irritant |
| Tetrahydrofuran (THF) | 72.11 | 109-99-9 | Flammable, Peroxide-Former |
Step 1: Synthesis of 2-Chloro-1-morpholinoethanone
-
Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add morpholine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the cooled solution.
-
Acylation: Dissolve chloroacetyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the stirred morpholine solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-1-morpholinoethanone as a crude solid or oil, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Azido-1-morpholinoethanone
-
Setup: In a round-bottom flask, dissolve the crude 2-chloro-1-morpholinoethanone (1.0 eq) from the previous step in a mixture of acetone and water (e.g., 4:1 ratio).
-
Nucleophilic Substitution: Add sodium azide (1.2 eq) to the solution in portions. Caution: Use a non-metal spatula.
-
Reaction: Heat the mixture to a gentle reflux (around 50-60 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure. The aqueous residue will contain the product. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 2-azido-1-morpholinoethanone.
Step 3: Synthesis of this compound[7]
-
Setup: In a round-bottom flask suitable for hydrogenation, dissolve the 2-azido-1-morpholinoethanone (1.0 eq) in a solvent like tetrahydrofuran (THF) or methanol. Add a small amount of aqueous HCl solution (e.g., 3.25 M HCl)[7].
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight). Caution: The catalyst should be handled wet to prevent ignition.
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (H₂) via a balloon or a pressurized inlet.
-
Reaction: Stir the suspension vigorously under a hydrogen atmosphere for 3-5 hours at room temperature[7]. The reaction is often accompanied by the evolution of nitrogen gas.
-
Work-up: Once the reaction is complete (monitored by TLC or disappearance of the azide peak in IR spectroscopy), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry out as it can be pyrophoric. Wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting oil or solid is the crude this compound. It can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product as a crystalline solid[7].
Mechanistic Rationale and Process Insights
Understanding the mechanism provides the basis for troubleshooting and optimization.
Caption: Key transformations in the synthetic pathway.
-
Causality in Acylation (Step 1): The use of a non-nucleophilic base like triethylamine is critical. It neutralizes the HCl byproduct generated during the acylation of morpholine by chloroacetyl chloride. This prevents the protonation of the starting morpholine, which would render it non-nucleophilic and halt the reaction.
-
Expertise in Amination (Step 2): Direct amination with ammonia often leads to a mixture of primary, secondary, and tertiary amines due to the product amine being nucleophilic itself[6]. The azide anion (N₃⁻) is an excellent nucleophile but the resulting azide is not. This completely circumvents the over-alkylation problem. Subsequent reduction cleanly unmasks the primary amine.
-
Trustworthiness of Reduction (Step 3): Catalytic hydrogenation is a highly reliable and clean method for reducing azides to amines. The only byproduct is nitrogen gas, which simplifies purification significantly. Performing the reaction in the presence of HCl ensures that the newly formed amine is immediately protonated and captured as the hydrochloride salt, preventing potential side reactions and aiding in its isolation[7].
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: The literature reports a melting point in the range of 245-246 °C[1] or 131-133 °C[7] (variability may depend on crystalline form or purity). A sharp melting point is indicative of high purity.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the morpholine ring protons (typically in the 3.4-3.8 ppm range) and a singlet for the α-methylene protons (around 3.9-4.0 ppm)[7].
-
¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbon (around 165 ppm) and the carbons of the morpholine ring and the α-carbon[7].
-
Infrared (IR) Spectroscopy: Key signals include a strong carbonyl (C=O) stretch of the amide (around 1650 cm⁻¹) and broad absorptions in the 2400-3200 cm⁻¹ region, characteristic of an ammonium salt[7].
-
Mass Spectrometry (MS): Will confirm the molecular weight of the free base (144.17 g/mol ).
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a multi-step pathway involving the formation and subsequent amination of an α-halo ketone intermediate. The detailed protocol, utilizing an azide as an ammonia surrogate followed by catalytic hydrogenation, represents a robust and scalable method for obtaining the target compound with high purity. This guide provides the necessary technical details and scientific rationale to empower researchers in their synthetic endeavors.
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-1-morpholinoethanone hydrochloride
Abstract
2-Amino-1-morpholinoethanone hydrochloride is a synthetic compound featuring a core morpholine scaffold, a structural motif prevalent in numerous biologically active molecules.[1] While the morpholine ring is recognized for conferring favorable pharmacokinetic properties and serving as a versatile pharmacophore in drug discovery, the specific mechanism of action for this particular molecule remains largely uncharacterized in publicly available literature. This technical guide presents a structured, multi-tiered research framework designed to systematically investigate and elucidate the molecular mechanism of action of this compound. We will outline a series of logical, field-proven experimental strategies, from initial broad-based screening to in-depth target validation and pathway analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and similar morpholine-containing compounds.
Introduction: The Morpholine Scaffold and the Knowledge Gap
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry.[1][2] Its incorporation into drug candidates has been associated with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3][4] The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide a rigid framework for orienting other functional groups to interact with biological targets.[5]
This compound (CAS No. 24152-96-3) is a relatively simple derivative, consisting of an aminoacetyl group attached to the morpholine nitrogen.[6][7][8] Its structural simplicity, possessing a primary amine and a ketone adjacent to the morpholine ring, suggests potential interactions with a variety of biological targets that recognize small endogenous molecules. However, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its specific biological activity and mechanism of action. This guide, therefore, serves as a roadmap for a systematic investigation into its pharmacological profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 24152-96-3 | [6][9][10] |
| Molecular Formula | C₆H₁₃ClN₂O₂ | [7][9] |
| Molecular Weight | 180.63 g/mol | [7][9] |
| Melting Point | 245-246 °C | [6][11] |
| Appearance | Colorless crystals or orange-yellow crystalline solid | [6][11] |
| Solubility | Slightly soluble in DMSO and Methanol | [6] |
A Phased Approach to Mechanistic Discovery
We propose a three-phased research plan to systematically uncover the mechanism of action of this compound. This approach is designed to progress from broad, unbiased screening to specific, hypothesis-driven validation.
Diagram 1: Phased Research Workflow
Caption: A three-phased workflow for elucidating the mechanism of action.
Phase 1: Broad-Spectrum Screening
The initial phase is designed to cast a wide net to identify any significant biological activity of the compound without preconceived bias.
Phenotypic Screening
The first step is to assess the compound's effect on cell viability across a diverse panel of human cancer cell lines and normal cell lines. This will provide initial clues as to whether the compound has cytotoxic, cytostatic, or proliferative effects, and if there is any cell-type specificity.
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells from different lines (e.g., HeLa, A549, HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Treat the cells with these concentrations for 24, 48, and 72 hours. Include a vehicle-only control.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the data to determine the IC50 (half-maximal inhibitory concentration) if a significant effect is observed.
Receptor and Enzyme Profiling
Based on the structural features of the compound and the known activities of other morpholine derivatives, we will perform a broad panel screen against key enzyme and receptor families.[1][12]
Rationale for Target Selection:
-
Monoamine Oxidases (MAO-A and MAO-B): The aminoethyl moiety resembles substrates for MAOs, and morpholine-containing compounds have been identified as MAO inhibitors.[1][12]
-
Cholinesterases (AChE and BuChE): The overall structure could potentially fit into the active site of cholinesterases, a target for some morpholine derivatives.[12][13]
-
Kinases: The morpholine ring is a common scaffold in kinase inhibitors. A broad kinase panel screen (e.g., against 100+ kinases) can reveal unexpected inhibitory activity.[4][14]
-
GPCRs: A screen against a panel of G-protein coupled receptors, particularly those for neurotransmitters, is warranted due to the compound's structure.
Protocol 2: In Vitro Enzyme Inhibition Assay (Example: MAO-B)
-
Enzyme and Substrate Preparation: Reconstitute recombinant human MAO-B enzyme and its substrate (e.g., benzylamine) in the appropriate assay buffer.
-
Compound Incubation: In a 96-well plate, add the MAO-B enzyme, a range of concentrations of this compound, and the assay buffer. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate. The reaction will produce hydrogen peroxide.
-
Detection: Add a detection reagent (e.g., Amplex Red and horseradish peroxidase) that reacts with hydrogen peroxide to produce a fluorescent signal.
-
Signal Measurement: Measure the fluorescence intensity over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Phase 2: Target Identification and Initial Validation
If Phase 1 reveals a consistent and potent activity, Phase 2 will focus on identifying the specific molecular target(s) and validating this interaction.
Target Deconvolution
If a clear target is not identified from the panel screens, but a strong phenotypic effect is observed, target deconvolution methods can be employed. Affinity chromatography is a classic and effective approach.
Protocol 3: Affinity Chromatography-Mass Spectrometry
-
Ligand Immobilization: Synthesize a derivative of this compound with a linker arm that can be covalently attached to a solid support (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation: Prepare a protein lysate from the cells that showed the strongest phenotypic response in Phase 1.
-
Affinity Pull-down: Incubate the cell lysate with the compound-conjugated beads. Proteins that bind to the compound will be captured. Include control beads (without the compound) to account for non-specific binding.
-
Elution: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins using a high concentration of the free compound or by changing the buffer conditions (e.g., pH or salt concentration).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).
-
Candidate Validation: Validate the identified candidate proteins using orthogonal methods, such as Western blotting or surface plasmon resonance (SPR).
Dose-Response and Kinetic Studies
Once a putative target is identified, it is crucial to characterize the interaction in detail. This involves determining the potency (IC50/EC50) and the mode of inhibition for enzymes.
Diagram 2: Enzyme Inhibition Kinetics
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Spectroscopic Profile of 2-Amino-1-morpholinoethanone Hydrochloride: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 2-Amino-1-morpholinoethanone hydrochloride (CAS No. 24152-96-3).[1][2] As a key intermediate in medicinal chemistry and drug development, a thorough understanding of its structural and spectroscopic properties is paramount for researchers and scientists. This document collates and interprets data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into experimental considerations and data interpretation. The protocols and analyses presented herein are designed to serve as a self-validating system for the structural elucidation and quality control of this important morpholine derivative.
Introduction
This compound, also known as 4-(aminoacetyl)morpholine hydrochloride, is a heterocyclic organic compound with the molecular formula C₆H₁₃ClN₂O₂ and a molecular weight of 180.63 g/mol .[1] Its structure incorporates a morpholine ring, an amide linkage, and a primary amine, making it a valuable building block in the synthesis of various biologically active molecules. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Accurate structural confirmation and purity assessment are critical in the drug development pipeline. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide will delve into the characteristic spectral signatures of this compound, providing a detailed interpretation of its NMR, IR, and MS data.
Molecular Structure
The structural formula of this compound is presented below. The key functional groups that give rise to its characteristic spectral features are the morpholine ring, the amide carbonyl group, the α-amino group, and the methylene protons.
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An In-depth Technical Guide to the Solubility Profile of 2-Amino-1-morpholinoethanone hydrochloride
Introduction: Unveiling the Physicochemical Landscape
2-Amino-1-morpholinoethanone hydrochloride (CAS No. 24152-96-3) is a versatile synthetic intermediate characterized by a morpholine ring, an ethanone linker, and a primary amine, presented as a hydrochloride salt.[1][2][3] Its molecular structure, featuring both hydrophilic (amine, ether, carbonyl) and moderately lipophilic (morpholine ring) moieties, suggests a nuanced solubility profile that is critical for its application in pharmaceutical chemistry and organic synthesis.[4] The hydrochloride salt form is deliberately chosen to enhance stability and, crucially, to improve aqueous solubility compared to its free base form.[4][5] Understanding and quantifying the solubility of this compound is a foundational step in drug discovery and development, as poor solubility can impede bioassays, formulation, and ultimately, bioavailability.[6][7][8]
This guide provides a comprehensive overview of the anticipated solubility characteristics of this compound, grounded in its chemical structure. In the absence of extensive published quantitative data for this specific molecule, we will leverage established physicochemical principles and provide detailed, field-proven experimental protocols for researchers to meticulously determine its solubility profile under various conditions.
Physicochemical Properties at a Glance
A summary of the known physical and chemical properties of this compound is essential for designing and interpreting solubility studies.
| Property | Value | Source(s) |
| CAS Number | 24152-96-3 | [1][2] |
| Molecular Formula | C₆H₁₃ClN₂O₂ | [3][9] |
| Molecular Weight | 180.63 g/mol | [3][4] |
| Appearance | Colorless crystals or lumps | [3][9] |
| Melting Point | 245-246 °C | [3][4][9][10] |
| Qualitative Solubility | Slightly soluble in DMSO and Methanol | [3][9] |
Anticipated Solubility Profile: A Mechanistic Perspective
The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent.[6] For this compound, several structural features are key determinants of its solubility.
The Role of the Hydrochloride Salt
The presence of the hydrochloride salt is the most significant factor influencing its aqueous solubility. The primary amine group is protonated, forming an ammonium salt. This ionic character dramatically increases the molecule's polarity, favoring interactions with polar solvents like water through ion-dipole forces.[11][12][13] In contrast, the free base form would be significantly less soluble in water.[13]
Influence of Functional Groups
-
Morpholine Moiety : The morpholine ring contains an ether linkage (oxygen atom), which can act as a hydrogen bond acceptor, and a tertiary amine.[14][15][16] This heterocycle contributes to the compound's overall polarity.
-
Amine and Carbonyl Groups : The primary amine and the carbonyl group are both capable of forming hydrogen bonds with protic solvents, further enhancing solubility in these media.
Expected Solubility in Various Solvents
-
Aqueous Media : High solubility is anticipated in aqueous solutions, particularly under acidic to neutral pH conditions where the amine remains protonated.
-
Polar Protic Solvents (e.g., Methanol, Ethanol) : Good solubility is expected due to the ability of these solvents to engage in hydrogen bonding and solvate the ionic salt.
-
Polar Aprotic Solvents (e.g., DMSO, DMF) : Moderate to good solubility is likely. While these solvents cannot donate hydrogen bonds, their high polarity can effectively solvate the molecule. The provided qualitative data indicates slight solubility in DMSO.[3][9]
-
Non-polar Solvents (e.g., Hexane, Toluene) : Poor solubility is expected, as these solvents cannot effectively solvate the highly polar hydrochloride salt.
The Critical Impact of pH
As an amine hydrochloride, the solubility of this compound is expected to be highly pH-dependent.[17][18] The equilibrium between the protonated (cationic) form and the neutral free base is governed by the pKa of the primary amine.
-
Acidic pH (pH < pKa) : In acidic solutions, the equilibrium will strongly favor the protonated, more soluble cationic form.
-
Basic pH (pH > pKa) : As the pH increases above the pKa, the amine will be deprotonated to its neutral free base form. This will lead to a significant decrease in aqueous solubility, potentially resulting in precipitation.[19]
This "U-shaped" solubility-pH profile is characteristic of amino compounds.[18][20] Determining this profile is crucial for developing formulations and understanding behavior in biological systems.
Effect of Temperature
For most solids, solubility increases with temperature.[21][22][23] This relationship is described by the van't Hoff equation and is dependent on the enthalpy of solution. It is anticipated that the solubility of this compound in most solvents will increase as the temperature rises. Experimental verification across a relevant temperature range (e.g., ambient to physiological temperature) is recommended.[22][23]
Experimental Determination of Solubility: Protocols and Rationale
Precise solubility data must be determined empirically. The choice between a kinetic or thermodynamic assay depends on the stage of research, with kinetic assays often used for high-throughput screening in early discovery and thermodynamic assays providing the "gold standard" equilibrium value for lead optimization and formulation.[6][8][24][25]
Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method
This method determines the equilibrium solubility, which is the maximum concentration of a compound that can be dissolved in a solvent under thermodynamic equilibrium at a specific temperature.[6][7][26] It is considered the most reliable measure of solubility.
Causality and Self-Validation: This protocol is designed to ensure equilibrium is reached. By using an excess of solid material and allowing sufficient incubation time, we create a saturated solution where the rate of dissolution equals the rate of precipitation.[25][26] The inclusion of multiple time points (e.g., 24h and 48h) serves as a self-validating check; if the measured concentration does not significantly change between these points, it confirms that equilibrium has been achieved.
Step-by-Step Methodology:
-
Preparation : Accurately weigh an excess amount of this compound solid into a glass vial. The key is to have undissolved solid remaining at the end of the experiment.
-
Solvent Addition : Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, or an organic solvent) to the vial.
-
Equilibration : Seal the vial tightly and place it in a temperature-controlled shaker or agitator (e.g., at 25°C or 37°C). Agitate the suspension for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[25][26][27]
-
Phase Separation : After equilibration, allow the suspension to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant without disturbing the solid.
-
Filtration/Centrifugation : To remove any remaining undissolved microparticles, filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) or centrifuge at high speed (e.g., >10,000 g for 15 minutes) and sample the clear supernatant.[19][24] This step is critical to avoid overestimation of solubility.
-
Quantification :
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][24][25]
-
Construct a calibration curve from the standards and determine the concentration of the compound in the supernatant. This concentration is the equilibrium solubility.
-
Visualization of Thermodynamic Solubility Workflow:
Caption: Workflow for thermodynamic solubility determination.
Protocol 2: Kinetic Solubility Assessment for High-Throughput Screening
Kinetic solubility measures the concentration of a compound that remains in solution after a solid is rapidly precipitated from a high-concentration stock solution (typically in DMSO).[6][24][28][29] It is a measure of how readily a compound precipitates and is not a true equilibrium value.
Causality and Self-Validation: This method mimics early-stage drug discovery bioassays where compounds are introduced from DMSO stocks.[6][29] The rapid addition of an aqueous buffer to a DMSO solution creates a supersaturated state, from which the compound may precipitate. The measured solubility is therefore dependent on the incubation time and the rate of precipitation.[6] It provides a rapid assessment of potential solubility liabilities.
Step-by-Step Methodology:
-
Stock Solution : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[24][25][28]
-
Assay Plate Preparation : In a 96-well microtiter plate, add a small volume (e.g., 1-5 µL) of the DMSO stock solution to a much larger volume (e.g., 99-195 µL) of the aqueous buffer (e.g., PBS, pH 7.4). This creates the supersaturated solution with a low final percentage of DMSO.[24][28][29]
-
Incubation : Shake the plate for a defined, shorter period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).[24]
-
Precipitate Detection/Separation :
-
Nephelometry : Measure the amount of precipitate formed by detecting light scattering using a nephelometer.[6][24][28] The concentration at which light scattering significantly increases above background is the kinetic solubility limit.
-
Direct UV/LC-MS : Alternatively, use a filter plate to separate the precipitated solid from the solution.[24][28] The concentration of the compound in the filtrate is then quantified against a calibration curve, similar to the thermodynamic method.
-
-
Data Analysis : The concentration at which precipitation is observed (nephelometry) or the concentration measured in the filtrate (direct measurement) is reported as the kinetic solubility.
Visualization of Kinetic Solubility Workflow:
Caption: Workflow for kinetic solubility determination.
Conclusion: A Pathway to Comprehensive Characterization
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An In-depth Technical Guide to the Stability and Storage of 2-Amino-1-morpholinoethanone hydrochloride
This guide provides a comprehensive technical overview of the stability and storage considerations for 2-Amino-1-morpholinoethanone hydrochloride (CAS No: 24152-96-3), a key intermediate in pharmaceutical synthesis.[][2][3] This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's intrinsic stability, potential degradation pathways, and a robust framework for its systematic evaluation and optimal storage.
Introduction and Physicochemical Profile
This compound is a synthetic organic compound featuring a primary amine, a ketone, and a morpholine ring.[4] The hydrochloride salt form is utilized to enhance its aqueous solubility and solid-state stability, facilitating its handling and formulation.[4][5] A thorough understanding of its stability is paramount for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 24152-96-3 | [][2][3][6] |
| Molecular Formula | C₆H₁₂N₂O₂ · HCl | [] |
| Molecular Weight | 180.63 g/mol | [][3] |
| Appearance | Colorless crystals or lumps | [][3] |
| Melting Point | 245-246°C | [3][4] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| Hygroscopicity | Hygroscopic | [3] |
| Storage Temperature | 2-8°C | [3] |
Anticipated Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be anticipated under stress conditions. A proactive understanding of these pathways is crucial for developing stability-indicating analytical methods and designing stable formulations.
Hydrolytic Degradation
The amide linkage within the morpholine ring is generally stable to hydrolysis. However, the primary amine and the ketone functional groups can be susceptible to hydrolytic conditions, particularly at elevated temperatures and extreme pH. While α-aminoketones are generally stable as their hydrochloride salts in acidic aqueous media, prolonged heating could lead to some decomposition.[7]
Oxidative Degradation
The secondary amine within the morpholine ring and the primary amine are potential sites for oxidation.[8][9] Oxidative stress can lead to the formation of N-oxides or ring-opening products. The presence of the ether oxygen in the morpholine ring can influence the electron density on the nitrogen, potentially affecting its susceptibility to oxidation.[10] Studies on morpholine degradation by certain microorganisms have shown that cleavage of the C-N bond can occur, initiated by a monooxygenase.[6] A similar oxidative cleavage could be a potential degradation pathway under chemical oxidative stress.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photolytic degradation.[11] The carbonyl group and the amine functionalities are potential chromophores that could absorb light energy, leading to the formation of reactive radical species and subsequent degradation products.
Thermal Degradation
As a solid, this compound has a relatively high melting point, suggesting good thermal stability.[3][4] However, prolonged exposure to high temperatures, especially in the presence of moisture or reactive excipients, could lead to decomposition. The hydrochloride salt itself can be susceptible to disproportionation at elevated temperatures, potentially liberating HCl gas and the free base, which may be less stable.[12][13]
Diagram 1: Anticipated Degradation Pathways
Caption: Anticipated degradation pathways for this compound.
A Framework for Stability Assessment: A Comprehensive Testing Program
A robust stability testing program is essential to fully characterize the stability profile of this compound. This program should be designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2).[2][3][12]
Forced Degradation Studies
Forced degradation studies are critical for identifying potential degradation products and establishing the specificity of the analytical method.[14][15][16]
Table 2: Proposed Conditions for Forced Degradation Studies
| Stress Condition | Proposed Parameters | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | To evaluate susceptibility to alkaline hydrolysis. |
| Oxidative | 3% H₂O₂ at room temperature for 24h | To investigate potential for oxidative degradation. |
| Thermal (Solid) | 105°C for 48h | To assess solid-state thermal stability.[11] |
| Thermal (Solution) | 60°C in water for 48h | To evaluate thermal stability in solution.[11] |
| Photostability | ICH Q1B Option 2 conditions | To determine light sensitivity.[11][17] |
Diagram 2: Experimental Workflow for Forced Degradation Studies
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- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
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"2-Amino-1-morpholinoethanone hydrochloride" material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety Data Sheet for 2-Amino-1-morpholinoethanone hydrochloride
Introduction: Understanding the Profile of a Key Synthetic Intermediate
This compound is a specialized organic compound primarily utilized as a versatile intermediate and building block in pharmaceutical and chemical synthesis.[1][2] Known by synonyms such as 4-(Aminoacetyl)morpholine hydrochloride and 4-Glycylmorpholine hydrochloride, its structure incorporates both a reactive amino group and a morpholine moiety.[3] The morpholine ring is a common feature in medicinal chemistry, often introduced to improve the pharmacokinetic properties, such as solubility and metabolic stability, of a target drug molecule.[1] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of its material safety profile, handling protocols, and emergency procedures, moving beyond a standard template to offer insights into the causality behind safety recommendations.
Section 1: Chemical Identification and Physicochemical Properties
Precise identification and understanding the physical properties of a compound are the foundation of its safe handling and application in research. The hydrochloride salt form of this compound enhances its stability and solubility, simplifying its use in various experimental settings.[1]
| Property | Data | Source(s) |
| CAS Number | 24152-96-3 | [1][3] |
| Molecular Formula | C₆H₁₂N₂O₂ · HCl (or C₆H₁₃ClN₂O₂) | [3][4] |
| Molecular Weight | 180.63 g/mol | [1][3] |
| Appearance | Colorless crystals or lumps | [3][5] |
| Melting Point | 245-246°C | [1][2][3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3][5] |
| Stability | Hygroscopic | [3][5] |
Section 2: GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. For this compound, the classification points to a specific and significant risk that must be managed appropriately in a laboratory setting.
Expert Insight: The H319 classification is a critical directive for mandatory eye protection. This indicates that contact with the eyes can cause more than transient redness or pain; it implies a risk of significant, though reversible, damage if not addressed immediately. The irritation is likely due to the chemical's interaction with the sensitive mucous membranes of the eye.
-
Precautionary Statement (Response): P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5] This protocol is designed to physically remove the substance and dilute its concentration, thereby minimizing damage.
Section 3: Toxicological Profile
While comprehensive toxicological data for this specific intermediate is not widely available, a common scenario for research chemicals, its hazard classification provides a clear directive.[6] The primary known risk is serious eye irritation.[1] The morpholine component, in other contexts, can cause irritation to the skin, eyes, and respiratory tract.[7][8] Therefore, it is prudent to handle this compound as a substance that is potentially irritating to all mucous membranes and skin.
Section 4: First-Aid and Emergency Procedures
A self-validating safety protocol requires clear, actionable steps for immediate response to exposure. The following procedures are based on established chemical safety standards.[9][10]
Core Principle: In any case of exposure, if symptoms persist or you feel unwell, seek immediate medical attention and provide the attending physician with this safety data sheet.[9][11]
-
Eye Contact: This is the most significant documented hazard.
-
Immediately flush the eye(s) with copious amounts of lukewarm, gently flowing water for at least 15 minutes, holding the eyelid(s) open.[12]
-
If contact lenses are present and can be easily removed, remove them after the first 5 minutes of rinsing.[13]
-
Continue rinsing. This extended duration is crucial to ensure all particulate matter is removed from under the eyelids.
-
Seek immediate medical attention.[12]
-
-
Skin Contact:
-
Inhalation:
-
Ingestion:
-
Do NOT induce vomiting.[8][13] This is to prevent the chemical from being re-exposed to the esophagus, which could cause further irritation.
-
Rinse the mouth thoroughly with water.
-
If the person is conscious and able to swallow, have them drink one or two glasses of water to dilute the substance.
-
Call a poison center or doctor immediately.[11]
-
Section 5: Safe Handling, Storage, and Personal Protective Equipment (PPE)
Proactive measures are paramount to preventing exposure. The following protocols are designed for a research laboratory environment.
Handling Protocols
-
Conduct all work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[9]
-
Avoid the formation of dust when handling the solid material.[14]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8][14]
-
Wash hands thoroughly after handling and before breaks.[14]
-
Grounding and bonding of equipment may be necessary to prevent static discharge, although this is a greater concern for flammable solvents than for this solid.[13]
Storage Conditions
-
Temperature: Store in a refrigerator at 2-8°C .[3][5] This temperature range is recommended to preserve the compound's integrity and slow potential degradation over time.
-
Container: Keep the container tightly closed and store in a dry place.[9]
-
Rationale: The compound is noted as being hygroscopic , meaning it readily absorbs moisture from the air.[3][5] Storing it in a cool, dry, and tightly sealed environment is a critical, self-validating step to prevent hydration, which could affect its reactivity, purity, and shelf-life.
Personal Protective Equipment (PPE) Workflow
Effective protection is achieved by using the correct PPE. The following diagram outlines the mandatory equipment.
Caption: Mandatory PPE for handling 2-Amino-1-morpholinoethanone HCl.
Section 6: Accidental Release and Disposal Procedures
Spill Response Protocol
In the event of a spill, a systematic response is essential to ensure safety and prevent environmental contamination.
Sources
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An In-depth Technical Guide to 2-Amino-1-morpholinoethanone Hydrochloride: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-Amino-1-morpholinoethanone hydrochloride, a pivotal chemical intermediate for researchers, scientists, and professionals engaged in drug development. This document delves into its chemical and physical properties, synthesis, and characterization, with a particular focus on its application as a building block in the creation of targeted therapeutics. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for practical application.
Introduction: The Strategic Importance of a Versatile Building Block
This compound, also known by synonyms such as 4-(Aminoacetyl)morpholine hydrochloride and 4-Glycylmorpholine hydrochloride, is a heterocyclic compound that has garnered significant interest in medicinal chemistry.[1] Its structure, which combines a reactive primary amine with a morpholine moiety, makes it an ideal starting material for the synthesis of a diverse range of complex molecules. The morpholine ring, in particular, is a privileged structure in drug discovery, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[2]
This guide will illuminate the synthesis and analytical characterization of this compound and explore its documented role in the development of novel therapeutic agents, including kinase inhibitors and antiviral compounds.
Physicochemical Properties
The hydrochloride salt form of 2-Amino-1-morpholinoethanone is favored in synthetic applications due to its enhanced stability and handling characteristics compared to the free base. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 24152-96-3 | [1] |
| Molecular Formula | C₆H₁₂N₂O₂ · HCl | [1] |
| Molecular Weight | 180.63 g/mol | [1] |
| Appearance | Colorless crystals or lumps | [1] |
| Melting Point | 245-246 °C | |
| Solubility | Slightly soluble in DMSO and Methanol | |
| InChI Key | XNMVLMPXYUXCBV-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1COCCN1C(=O)CN.Cl | [1] |
Synthesis and Characterization
The reliable synthesis and rigorous characterization of starting materials are fundamental to the success of any drug discovery program. This section provides a detailed, field-tested protocol for the preparation of this compound.
Synthetic Protocol: Catalytic Hydrogenation of an Azide Precursor
A common and effective method for the synthesis of this compound involves the reduction of an azide precursor, 2-azido-1-morpholinoethanone. This reaction is typically carried out via catalytic hydrogenation, a clean and high-yielding transformation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the azide precursor (1 equivalent) in a mixture of tetrahydrofuran (THF) and a 3.25 M solution of HCl in water (0.25 mL per gram of azide).
-
Catalyst Addition: To this solution, carefully add 10% palladium on activated carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: The flask is then connected to a hydrogen source (e.g., a balloon or a hydrogenation apparatus). The reaction mixture is stirred vigorously under a hydrogen atmosphere for 3 hours at room temperature.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The resulting oil is kept in a desiccator for 24 hours to afford this compound as a solid.
Rationale for Experimental Choices: The use of palladium on carbon is a standard and highly efficient catalyst for the reduction of azides to amines. The addition of hydrochloric acid in the reaction medium ensures the direct formation of the hydrochloride salt, which is often more stable and easier to handle than the free amine. THF is a suitable solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (200 MHz, D₂O): δ 3.98 (s, 2H), 3.78 – 3.67 (m, 4H), 3.58 (t, J = 4.5 Hz, 2H), 3.46 (t, J = 4.5 Hz, 2H).
-
¹³C NMR (50 MHz, DMSO-d₆): δ 165.7, 66.0, 65.8, 44.7, 42.2, 39.9.
-
Infrared (IR) (neat, cm⁻¹): 3200 – 2400 (amine salt), 1652 (amide C=O), 1104 (C-O-C stretch).
Applications in Research and Drug Development
The utility of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for medicinal chemists.
Synthesis of Kinase Inhibitors
One notable application of this compound is in the synthesis of acylthiourea derivatives with c-Met inhibitory activity. The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in various cancers. A patent describes the use of this compound in a condensation reaction to form a key intermediate in the synthesis of these potent inhibitors.[1]
Development of Antiviral Agents
This compound has also been employed in the preparation of compounds for the treatment of Flavivirus infections. A patent application details its use in a multi-step synthesis to generate novel heterocyclic compounds with potential antiviral activity. The morpholine moiety is often incorporated to enhance the drug-like properties of the final compounds.
Analytical Methodologies
A robust and validated analytical method is crucial for the quality control of this compound and for its quantification in various matrices during preclinical and clinical development.
High-Performance Liquid Chromatography (HPLC) Method
The following is a representative HPLC method for the analysis of this compound. This method is based on established protocols for the analysis of polar, amine-containing compounds and may require optimization for specific applications.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Self-Validating System Rationale: The use of a C18 column provides good retention for a broad range of organic molecules. The acidic mobile phase (with TFA) ensures the protonation of the primary amine, leading to better peak shape and retention. A gradient elution is employed to ensure the efficient elution of the polar analyte while also cleaning the column of any less polar impurities. UV detection at 210 nm is suitable for detecting the amide chromophore.
Safety and Toxicology
While specific toxicological data for this compound is limited, a general understanding of the risks associated with morpholine and its derivatives is essential for safe handling.
-
Hazard Classification: The compound is classified as an eye irritant.
-
General Morpholine Toxicity: Morpholine itself can cause irritation to the skin, eyes, and respiratory tract. Chronic exposure may lead to liver and kidney damage.
-
Handling Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Perspectives
This compound has established itself as a valuable and versatile intermediate in the field of medicinal chemistry. Its utility in the synthesis of targeted therapeutics, including kinase inhibitors and antiviral agents, underscores its importance in modern drug discovery. The synthetic and analytical protocols detailed in this guide provide a solid foundation for its practical application in the laboratory. As the demand for novel and effective pharmaceuticals continues to grow, the strategic use of well-characterized and versatile building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Application in Drug Discovery
Caption: Role as an intermediate in therapeutic agent synthesis.
References
- High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021). International Journal of Pharmaceutical Sciences and Drug Research, 13(6).
- Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies.
- Acylthiourea compound or salt thereof, and use thereof. (2012). Google Patents. US8304427B2.
- Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry. (2018). Journal of Agricultural and Food Chemistry, 66(15), 3928-3935.
- HPLC Methods for analysis of Morpholine. HELIX Chromatography.
- Compounds and methods for the treatment or prevention of Flavivirus infections. (2011). Google Patents. AU2011276526A1.
- Vihasibio Sciences PVT LTD, - Product List. Scribd.
- Theilheimer's Synthetic Methods of Organic Chemistry. Karger Publishers.
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An In-depth Technical Guide to 2-Amino-1-morpholinoethanone Hydrochloride and its Synonyms
This guide provides a comprehensive technical overview of 2-Amino-1-morpholinoethanone hydrochloride, a versatile chemical entity pivotal in contemporary synthetic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's nomenclature, physicochemical properties, synthesis, and its strategic application as a building block in the design of novel therapeutics, particularly for central nervous system (CNS) disorders.
Nomenclature and Chemical Identity
This compound is a multifaceted compound known by several synonyms in scientific literature and chemical catalogs. A clear understanding of its various identifiers is crucial for accurate literature searches and procurement.
Common Synonyms:
-
2-Amino-1-(4-morpholinyl)ethanone hydrochloride[1]
-
4-(Aminoacetyl)morpholine hydrochloride[1]
-
4-Glycylmorpholine hydrochloride[1]
-
2-amino-1-morpholin-4-ylethanone hydrochloride[2]
Chemical Identifiers: The compound is uniquely identified by the following codes and numbers, which are essential for database searches and regulatory purposes.
| Identifier | Value | Source |
| CAS Number | 24152-96-3 | [1] |
| Molecular Formula | C₆H₁₃ClN₂O₂ | [3][4] |
| Molecular Weight | 180.63 g/mol | [1][4] |
| PubChem CID | 12291814 | [3] |
| MDL Number | MFCD07366740 | [1] |
| Beilstein/REAXYS | 3702996 | [1] |
| InChI Key | XNMVLMPXYUXCBV-UHFFFAOYSA-N | [1] |
| SMILES | Cl.NCC(=O)N1CCOCC1 | [1] |
The Morpholine Moiety: A Privileged Scaffold in Drug Discovery
The significance of this compound as a synthetic intermediate is intrinsically linked to the advantageous properties of the morpholine ring in medicinal chemistry. The morpholine heterocycle is considered a "privileged scaffold" due to its favorable influence on the pharmacokinetic and pharmacodynamic (PK/PD) properties of drug candidates.[5][6][7][8][9]
Physicochemical and Pharmacokinetic Advantages
The morpholine ring imparts a unique combination of features that are highly desirable in drug design:[5][9]
-
Improved Aqueous Solubility: The ether oxygen atom can act as a hydrogen bond acceptor, enhancing solubility.
-
Modulation of Lipophilicity: It provides a favorable balance between lipophilicity and hydrophilicity, which is critical for membrane permeability and crossing the blood-brain barrier (BBB).[5][6][7][8][9]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, leading to improved in vivo stability.
-
Reduced Basicity: The presence of the ether oxygen withdraws electron density from the nitrogen atom, lowering its pKa compared to analogous piperidines. This can be advantageous for reducing off-target effects and improving oral bioavailability.[5][9]
These properties make the morpholine moiety a valuable component in the design of CNS-active drugs, where BBB penetration is a major challenge.[5][6][7][8]
Role as a Pharmacophore
The morpholine ring can also serve as a key pharmacophoric element, directly interacting with biological targets. It can act as a scaffold to correctly orient other functional groups for optimal binding to receptors or enzymes.[5][8]
Caption: Role of the morpholine moiety in drug design.
Physicochemical and Spectroscopic Properties
A thorough characterization of this compound is essential for its use in synthesis and for quality control.
| Property | Value | Source |
| Appearance | Colorless to off-white crystalline solid/lumps | [1][4] |
| Melting Point | 245-246 °C | [2][4] |
| Solubility | Soluble in water and alcohol solvents; Slightly soluble in DMSO and Methanol | [2][4] |
| Stability | Hygroscopic | [2] |
| Storage | 2-8 °C, desiccated | [2][4] |
Spectroscopic Data:
-
¹H NMR (D₂O): δ 3.98 (s, 2H), 3.78 - 3.67 (m, 4H), 3.58 (t, 2H, J = 4.5), 3.46 (t, 2H, J = 4.5)
-
¹³C NMR (DMSO-d₆): δ 165.7, 66.0, 65.8, 44.7, 42.2, 39.9
-
IR (KBr, cm⁻¹): A broad absorption in the range of 3200-2400 cm⁻¹ is characteristic of the ammonium (NH₃⁺) and C-H stretching vibrations. A strong carbonyl (C=O) stretch is observed around 1652 cm⁻¹. The C-O-C ether stretch of the morpholine ring typically appears around 1104 cm⁻¹.
Synthesis and Quality Control: A Self-Validating Protocol
This compound is typically synthesized from its corresponding azide precursor via catalytic hydrogenation. The following protocol is designed to be self-validating by incorporating in-process controls and final product characterization.
Synthesis Workflow
Caption: Synthesis workflow for the target compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from 2-azido-1-morpholinoethanone.
Materials:
-
2-Azido-1-morpholinoethanone
-
Tetrahydrofuran (THF), anhydrous
-
3.25 M Hydrochloric acid (HCl) solution
-
10% Palladium on activated charcoal (Pd/C)
-
Hydrogen (H₂) gas
-
Celite or a suitable filter aid
Procedure:
-
Reaction Setup: In a round-bottom flask suitable for hydrogenation, add the azide precursor.
-
Solvent and Acid Addition: Add anhydrous THF and a stoichiometric amount of 3.25 M HCl solution.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the suspension under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Purge the system with H₂ gas. Stir the suspension vigorously under an H₂ atmosphere (balloon or positive pressure) for approximately 3 hours.
-
In-Process Control: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting azide.
-
-
Work-up: Once the reaction is complete, carefully vent the H₂ atmosphere and purge with an inert gas.
-
Filtration (Self-Validation Step 1): Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. This step is critical for preventing catalyst contamination of the final product. The filtrate should be clear and colorless.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Product Isolation: The resulting oil or solid is further dried under high vacuum for 24 hours to yield the final amine hydrochloride salt.
-
Characterization (Self-Validation Step 2):
-
Purity Analysis: Determine the purity of the final product by HPLC. The expected purity should be ≥98%.
-
Identity Confirmation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The observed spectra should match the reference data.
-
Physical Properties: Measure the melting point, which should be within the expected range (245-246 °C).
-
Applications in Synthetic and Medicinal Chemistry
The primary application of this compound is as a versatile building block or synthetic intermediate .[10] Its bifunctional nature, possessing a primary amine and a morpholine amide, allows for a wide range of subsequent chemical transformations. It is a valuable starting material for the synthesis of more complex molecules, particularly those designed to have biological activity.
Example Synthetic Utility: The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce diverse substituents. These modifications are central to structure-activity relationship (SAR) studies in drug discovery, where researchers systematically alter a lead compound's structure to optimize its biological activity and properties. For instance, it can be used to synthesize novel enzyme inhibitors or receptor modulators for CNS targets.[11]
Conclusion
This compound and its synonyms represent more than just a chemical name; they denote a key synthetic tool for the modern medicinal chemist. The inherent advantages conferred by the morpholine moiety—improved solubility, metabolic stability, and BBB permeability—make this compound a valuable starting point for the development of novel therapeutics, especially in the challenging field of neuroscience.[5][6][7][8] A thorough understanding of its synthesis, characterization, and strategic application, as outlined in this guide, is essential for leveraging its full potential in research and development.
References
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. [Link]
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed, 33534551. [Link]
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- PubChem. (n.d.). 2-Amino-1-(4-morpholinyl)ethanone hydrochloride.
- ChemBK. (n.d.). 2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE.
- Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. [Link]
- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]
- Aras, A., et al. (2021). Synthesis, design, and assessment of novel morpholine-derived Mannich bases as multifunctional agents for the potential enzyme inhibitory properties including docking study. Bioorganic Chemistry, 107, 104524. [Link]
- PubChem. (n.d.). 4-Methylmorpholine hydrochloride.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- PubChemLite. (n.d.). 2-amino-1-(4-morpholinyl)ethanone hydrochloride.
- ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]
- NIST. (n.d.). Morpholine hydrochloride.
- BMRB. (n.d.). 4-(2-Aminoethyl)morpholine.
- PMDA. (n.d.). INFRARED REFERENCE SPECTRA.
- NIST. (n.d.). Morpholine, 4-methyl-.
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"4-(Aminoacetyl)morpholine hydrochloride" basic research
An In-Depth Technical Guide to 4-(Aminoacetyl)morpholine hydrochloride: Foundational Analysis and Research Roadmap
Preamble: Navigating the Known and the Unknown
As a Senior Application Scientist, my primary objective is to bridge the gap between a molecule's potential and its empirical validation. The subject of this guide, 4-(Aminoacetyl)morpholine hydrochloride (CAS No. 162758-37-8), presents a unique case. A survey of current scientific literature reveals that it is not a widely studied terminal compound with a rich body of published pharmacological data. Instead, its primary identity is that of a synthetic intermediate—a crucial building block in the assembly of more complex molecular architectures.
This guide, therefore, deviates from a traditional review of established science. It is structured as a foundational roadmap for a research team encountering this compound for the first time. We will proceed with the rigor and skepticism required in early-stage drug discovery, focusing on two core pillars:
-
Empirical Verification: Establishing the identity, purity, and fundamental properties of the compound in hand.
-
Contextual Hypothesis Generation: Leveraging the well-documented role of its core morpholine scaffold in medicinal chemistry to propose and guide future research directions.
Our approach will be grounded in self-validating protocols and authoritative analytical standards, providing a robust framework for any scientist seeking to characterize this molecule and unlock its potential.
Part 1: Physicochemical Identity and Initial Characterization
Before any functional studies can be conceived, the fundamental identity and quality of the starting material must be unequivocally confirmed. Commercial availability does not guarantee purity or even correct structural identity.
Known Properties (Consolidated from Supplier Data)
All research should begin with a thorough review of available data, typically from suppliers. This information provides a baseline for analytical verification.
| Property | Value | Source |
| CAS Number | 162758-37-8 | Chemical Supplier Catalogs |
| Molecular Formula | C₆H₁₃ClN₂O₂ | Chemical Supplier Catalogs |
| Molecular Weight | 180.63 g/mol | Chemical Supplier Catalogs |
| Appearance | White to off-white solid | Typical Supplier Specification |
| Solubility | Soluble in water | Inferred from hydrochloride salt form |
Critical Workflow: Identity and Purity Confirmation
The following workflow is designed as a self-validating cascade. Each step provides data that should correlate with the others, building a high-confidence profile of the material.
4-Glycylmorpholine Hydrochloride: A Technical Guide for Advanced Drug Development
Abstract
This technical guide provides an in-depth analysis of 4-Glycylmorpholine hydrochloride, a novel compound of significant interest to researchers and professionals in drug development. While specific data for this molecule is emerging, this paper synthesizes established principles of medicinal chemistry to project its fundamental properties, potential therapeutic applications, and robust synthetic and analytical methodologies. By examining the well-documented attributes of the morpholine scaffold and the glycyl moiety, we present a comprehensive technical overview to guide future research and development. The morpholine ring is a recognized privileged structure in medicinal chemistry, known for imparting favorable pharmacokinetic properties.[1] The incorporation of a glycyl group introduces a versatile functional handle and potential for specific biological interactions. This document serves as a foundational resource, offering expert insights into the anticipated characteristics and utility of 4-Glycylmorpholine hydrochloride in modern therapeutic design.
Introduction: The Rationale for 4-Glycylmorpholine Hydrochloride in Modern Drug Discovery
The relentless pursuit of novel therapeutic agents with optimized efficacy, safety, and pharmacokinetic profiles necessitates the exploration of innovative molecular architectures. The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently integrated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and polarity.[2] Its presence in numerous approved drugs attests to its value in creating molecules with desirable drug-like characteristics.[1] In central nervous system (CNS) drug discovery, the morpholine moiety is particularly valuable due to its ability to improve permeability across the blood-brain barrier (BBB).[3][4]
The strategic N-functionalization of the morpholine ring is a pivotal approach for fine-tuning the pharmacological activity and target engagement of bioactive compounds.[2] The introduction of a glycyl group at the 4-position of the morpholine ring to form 4-Glycylmorpholine hydrochloride presents a compelling strategy. Glycine, an inhibitory neurotransmitter, possesses its own spectrum of pharmacological effects, including sedative and antidepressant properties.[5] The amalgamation of these two pharmacologically significant motifs—the privileged morpholine scaffold and the neuroactive glycyl group—suggests a synergistic potential for creating novel therapeutics, particularly for neurological and psychiatric disorders. This guide provides a forward-looking technical exploration of this promising, yet underexplored, chemical entity.
Projected Physicochemical and Pharmacokinetic Properties
While empirical data for 4-Glycylmorpholine hydrochloride is not yet widely available, we can project its core properties based on the constituent moieties. The hydrochloride salt form is anticipated to be a crystalline solid with good aqueous solubility, a critical attribute for formulation and bioavailability.
| Property | Projected Value/Characteristic | Rationale |
| Molecular Formula | C₆H₁₃ClN₂O₂ | Based on the structure of a glycyl group attached to a morpholine ring, with one equivalent of HCl. |
| Molecular Weight | 196.64 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of small organic molecules. |
| Solubility | High aqueous solubility | The presence of the hydrochloride salt and the polar morpholine and glycyl groups are expected to confer significant water solubility. |
| pKa | ~7.0 - 8.0 | The primary amine of the glycyl moiety will be the most basic site. The morpholine nitrogen's basicity is reduced due to the electron-withdrawing effect of the adjacent carbonyl group. |
| LogP | < 1.0 | The hydrophilicity of the morpholine ring and the charged glycyl hydrochloride group suggest a low octanol-water partition coefficient, indicating good aqueous solubility. |
| Metabolic Stability | High | The morpholine ring is generally resistant to metabolic degradation, which can contribute to an improved pharmacokinetic profile.[2] |
Synthesis and Characterization: A Validated Methodological Framework
The synthesis of 4-Glycylmorpholine hydrochloride can be approached through established and reliable N-acylation methodologies. The following protocol outlines a robust, self-validating system for its preparation and purification.
Synthetic Workflow: N-Acylation of Morpholine
A common and effective method for synthesizing N-acylmorpholines involves the reaction of morpholine with an activated carboxylic acid derivative, such as an acyl chloride.[2] For 4-Glycylmorpholine, a protected glycine derivative is necessary to prevent self-condensation and ensure selective acylation of the morpholine nitrogen.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-Glycine
-
Dissolve glycine (1.0 eq.) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-Glycine.
Step 2: Synthesis of N-Boc-Glycyl chloride
-
Dissolve N-Boc-Glycine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C and add oxalyl chloride (1.2 eq.) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
The resulting solution of N-Boc-Glycyl chloride is used immediately in the next step.
Step 3: Synthesis of 4-(N-Boc-Glycyl)morpholine
-
Dissolve morpholine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM and cool to 0 °C.
-
Slowly add the freshly prepared N-Boc-Glycyl chloride solution from Step 2.
-
Stir the reaction at room temperature for 4 hours, monitoring progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel.
Step 4: Synthesis of 4-Glycylmorpholine hydrochloride
-
Dissolve the purified 4-(N-Boc-Glycyl)morpholine (1.0 eq.) in a minimal amount of ethyl acetate.
-
Add a solution of HCl in dioxane (4 M, 2.0 eq.) dropwise with stirring.
-
Stir the mixture at room temperature for 2 hours, during which a precipitate should form.
-
Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum to yield 4-Glycylmorpholine hydrochloride.
Analytical Characterization
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the morpholine ring protons (typically in the range of 3.5-3.8 ppm) and the α-protons of the glycyl moiety (around 3.9-4.2 ppm). The NH₃⁺ protons would appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Resonances for the morpholine carbons (around 45 and 66 ppm), the glycyl α-carbon (around 41 ppm), and the carbonyl carbon (around 168 ppm). |
| Mass Spectrometry (ESI+) | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 159.11. |
| FT-IR | Characteristic peaks for the amide C=O stretch (around 1650 cm⁻¹), N-H bending (around 1600 cm⁻¹), and C-O-C stretching of the morpholine ether linkage (around 1115 cm⁻¹). |
Potential Therapeutic Applications and Mechanism of Action
The unique hybrid structure of 4-Glycylmorpholine hydrochloride suggests several promising avenues for therapeutic development. The morpholine scaffold is a well-established component in drugs targeting the central nervous system.[6]
Central Nervous System Disorders
Given that glycine acts as an inhibitory neurotransmitter, 4-Glycylmorpholine hydrochloride could be investigated for conditions characterized by neuronal hyperexcitability, such as anxiety disorders, epilepsy, and certain types of pain. The morpholine moiety may enhance the compound's ability to cross the blood-brain barrier, delivering the neuroactive glycyl portion to its site of action.[4]
Anticancer and Anti-inflammatory Activity
Numerous morpholine-containing compounds have demonstrated significant anticancer and anti-inflammatory properties.[7] The glycyl group could be further functionalized to introduce targeting moieties or additional pharmacophores, making 4-Glycylmorpholine hydrochloride a versatile intermediate in the synthesis of more complex drug candidates.
Safety and Handling
While specific toxicity data for 4-Glycylmorpholine hydrochloride is not available, general precautions for handling N-acylated morpholines and hydrochloride salts should be observed. It should be treated as a potential irritant to the eyes, skin, and respiratory system. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
4-Glycylmorpholine hydrochloride represents a promising, albeit currently under-investigated, molecular entity with significant potential in drug discovery and development. By leveraging the well-established benefits of the morpholine scaffold and the neuroactive properties of the glycyl moiety, this compound is poised for exploration in a variety of therapeutic areas, most notably in the treatment of central nervous system disorders. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to produce and characterize this compound, paving the way for future in-depth biological evaluation. As a versatile building block, 4-Glycylmorpholine hydrochloride also offers considerable opportunities for the creation of more complex and highly targeted therapeutic agents.
References
- Bisyri, M., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Dwivedi, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1305, 137789.
- Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 935.
- Chen, C. P., et al. (2012). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Molecules, 17(9), 10795-10816.
- Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 374-390.
- Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 374-390.
- Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 374-390.
- Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(6), 3865-3875.
- PubChem. (n.d.). 4-Methylmorpholine hydrochloride.
- Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(15), 4821-4824.
- Hromov, O. S., & Hromova, A. M. (2019). Spectrum of pharmacological effects of glycine. Farmatsevtychnyi zhurnal, 74(5), 45-53.
- Google Patents. (n.d.). CN101062923A - Synthesizing N-formyl morpholine by two-step process.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%.
- PubChem. (n.d.). 4-Methylmorpholine hydrochloride.
- PubChem. (n.d.). Glycine Hydrochloride.
- PubChem. (n.d.). Glycine, N-methyl-, methyl ester, hydrochloride (1:1).
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Discovery of "2-Amino-1-morpholinoethanone hydrochloride"
An In-depth Technical Guide to the Synthesis and Utility of 2-Amino-1-morpholinoethanone hydrochloride
Abstract
This whitepaper provides a comprehensive technical overview of this compound (CAS No. 24152-96-3), a versatile synthetic building block of significant interest to the pharmaceutical and chemical research sectors. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated to enhance the pharmacokinetic properties of drug candidates. This guide details the compound's physicochemical properties, outlines a validated two-step synthesis pathway from common starting materials, provides detailed experimental protocols, and discusses its applications as a key intermediate in drug discovery. The content herein is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively synthesize and utilize this valuable compound.
Introduction: The Significance of the Morpholine Moiety
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of bioactive molecules.[1][2] Its presence in marketed drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib underscores its value.[1][2] this compound, also known as 4-Glycylmorpholine hydrochloride, serves as a critical and versatile intermediate, providing a reactive primary amine handle attached to the stable morpholine core.[3] This structure allows for its facile incorporation into larger, more complex molecules through amide bond formation, reductive amination, or other amine-related chemistries, making it a valuable starting point for the synthesis of novel pharmaceutical candidates.[3] This guide elucidates the synthesis and properties of this compound to facilitate its broader application in research and development.
Physicochemical Properties and Structural Data
This compound is a colorless, hygroscopic crystalline solid.[4] Its hydrochloride salt form enhances stability and handling characteristics compared to the free base.[3][5] Key identifying and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 24152-96-3 | [4] |
| Molecular Formula | C₆H₁₃ClN₂O₂ | [4] |
| Molecular Weight | 180.63 g/mol | |
| Appearance | Colorless crystals or lumps | [4] |
| Melting Point | 245-246 °C | [3][4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
| Stability | Hygroscopic | [4] |
| Storage Temp. | 2-8 °C | [4] |
| SMILES (HCl salt) | Cl.NCC(=O)N1CCOCC1 | |
| InChIKey (Free Base) | XNMVLMPXYUXCBV-UHFFFAOYSA-N | [4] |
Recommended Synthesis Pathway
The "discovery" or initial synthesis of a simple building block like this compound is often found in foundational organic chemistry literature or patents. A logical and widely adopted pathway involves a two-step process starting from commercially available morpholine. This approach is valued for its efficiency, use of inexpensive reagents, and robust, scalable nature.
The pathway proceeds via a stable, isolable intermediate, 4-(2-chloroacetyl)morpholine .
Step 1: Acylation of Morpholine Morpholine undergoes a nucleophilic acyl substitution with chloroacetyl chloride. A weak base like triethylamine (TEA) is used to quench the HCl byproduct generated during the reaction, preventing the protonation of the morpholine starting material and driving the reaction to completion.[6]
Step 2: Nucleophilic Substitution of Chloride The chloro-intermediate is then converted to the primary amine. While direct amination with ammonia can be challenging, a more controlled and higher-yielding approach is the Gabriel Synthesis . This involves substitution with potassium phthalimide followed by hydrazinolysis. An alternative, efficient method is substitution with sodium azide to form an azido intermediate, which is then cleanly reduced to the primary amine using a reducing agent such as triphenylphosphine (Staudinger reaction) or catalytic hydrogenation.
Synthesis Workflow Diagram
Caption: Two-step synthesis of 2-Amino-1-morpholinoethanone HCl.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis and characterization of the target compound.
Protocol 4.1: Synthesis of 4-(2-chloroacetyl)morpholine (Intermediate)
-
Rationale: This protocol follows a standard acylation procedure. The use of low temperature controls the exothermicity of the reaction between the amine and the highly reactive acid chloride.[6] Diethyl ether serves as a suitable solvent that is easy to remove and in which the triethylamine hydrochloride byproduct is poorly soluble.
-
Methodology:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add morpholine (0.1 mol, 8.71 g) and triethylamine (0.11 mol, 11.1 g) dissolved in 150 mL of anhydrous diethyl ether.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Add chloroacetyl chloride (0.105 mol, 11.86 g) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
A white precipitate (triethylamine hydrochloride) will form. Filter the solid and wash it with a small amount of cold diethyl ether.
-
Combine the filtrates and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-(2-chloroacetyl)morpholine as a solid, which can be recrystallized from ethanol/water if necessary.[6]
-
Protocol 4.2: Synthesis of this compound
-
Rationale: This procedure utilizes an azide intermediate, which is a common and safe precursor to primary amines. The final reduction via catalytic hydrogenation is clean, with nitrogen gas as the only byproduct. The final step involves precipitating the product as its hydrochloride salt to improve stability and ease of handling.
-
Methodology:
-
Azide Formation: Dissolve the 4-(2-chloroacetyl)morpholine (0.05 mol) in 100 mL of acetone/water (4:1 v/v). Add sodium azide (0.06 mol, 3.9 g) in one portion. Heat the mixture to reflux and stir for 8 hours.
-
Cool the reaction to room temperature and remove the acetone under reduced pressure. Add 100 mL of water and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-azido-1-morpholinoethanone. Caution: Organic azides can be energetic; handle with care and avoid heating the neat solid.
-
Reduction to Amine: Dissolve the crude azide intermediate in 150 mL of methanol. Add 10% Palladium on Carbon (Pd/C, ~5 mol% Pd).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature. Stir vigorously for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Salt Formation: Concentrate the filtrate to obtain the crude free base. Dissolve the residue in a minimal amount of anhydrous methanol and cool in an ice bath.
-
Slowly add a 4M solution of HCl in 1,4-dioxane dropwise until the solution is acidic (test with pH paper). A white precipitate will form.
-
Stir for 30 minutes in the ice bath, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under vacuum to afford this compound.
-
Applications in Research and Drug Development
As a bifunctional molecule, this compound is a versatile intermediate for constructing more complex molecular architectures.
-
Peptidomimetics and Amide Synthesis: The primary amine serves as a nucleophile for coupling with carboxylic acids (using standard reagents like EDC/HOBt or HATU) to form amide bonds, extending the molecular chain.
-
Scaffold for Library Synthesis: Its simple structure and reactive handle make it an ideal starting material for creating libraries of novel morpholine-containing compounds for high-throughput screening in drug discovery campaigns.
-
Precursor to Bioactive Molecules: The morpholine group is known to confer favorable ADME (absorption, distribution, metabolism, and excretion) properties.[3] By using this fragment, chemists can systematically introduce this beneficial moiety into new chemical entities to optimize their drug-like characteristics.
Safety and Handling
This compound is classified as an irritant.
-
GHS Hazard Statement: H319: Causes serious eye irritation.[3][4]
-
Precautionary Statements: P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.
References
- Synthesis and Characterization of Some New Morpholine Derivatives.
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogen
- FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. University of Florida. [Link]
- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]
- Green Synthesis of Morpholines via Selective Monoalkyl
- Morpholine. Wikipedia. [Link]
- Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Applicable Chemistry. [Link]
- Cas no 24152-96-3 (2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride). LookChem. [Link]
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The Pivotal Role of the Morpholine Moiety in 2-Amino-1-morpholinoethanone Hydrochloride: A Technical Guide for Drug Development Professionals
Introduction: Unveiling the Significance of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain structural motifs consistently reappear in successful therapeutic agents, earning them the classification of "privileged structures."[1][2][3] The morpholine ring is a quintessential example of such a scaffold, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][4][5] This technical guide delves into the core of this principle by examining the specific roles of the morpholine moiety in the context of "2-Amino-1-morpholinoethanone hydrochloride."
This compound, while a relatively simple molecule, serves as an excellent case study for understanding how the strategic incorporation of a morpholine ring can influence a molecule's behavior, from its solubility and metabolic stability to its potential interactions with biological targets. For researchers, scientists, and drug development professionals, a deep appreciation of the morpholine's contributions is crucial for the rational design of novel therapeutics with enhanced efficacy and developability.
Chemical and Structural Foundation
This compound is an organic salt with the chemical formula C₆H₁₃ClN₂O₂ and a molecular weight of 180.63 g/mol .[6][7] Its structure features a central ethanone (a two-carbon ketone) linker. A primary amine group is attached to one side of this linker, and a morpholine ring is attached to the other via an amide bond. The hydrochloride salt form enhances the compound's stability and aqueous solubility.[8]
| Property | Value | Source |
| CAS Number | 24152-96-3 | [6][9] |
| Molecular Formula | C₆H₁₃ClN₂O₂ | [6][7][10] |
| Molecular Weight | 180.63 g/mol | [9][10] |
| Appearance | Colorless to white crystalline solid | [6] |
| Melting Point | 245-246 °C | [6][11] |
| Solubility | Soluble in water | [8] |
The key to understanding this molecule's potential lies in dissecting the contributions of its constituent parts, with a particular focus on the morpholine ring.
Caption: Chemical structure of this compound.
The Multifaceted Role of the Morpholine Moiety
The morpholine ring is not merely a passive component of the molecule; it actively modulates its properties in several critical ways.[1][12][13]
Enhancing Physicochemical Properties and "Drug-Likeness"
The inclusion of a morpholine ring is a well-established strategy in medicinal chemistry to improve a compound's physicochemical profile.[1][4][14]
-
Aqueous Solubility: The morpholine ring, with its ether oxygen and tertiary amine nitrogen, can act as a hydrogen bond acceptor. This feature generally enhances the aqueous solubility of a molecule, a crucial factor for drug administration and distribution in the body. The tertiary amine of the morpholine is basic, and in its protonated form (as in the hydrochloride salt), it can significantly contribute to water solubility.
-
Lipophilicity and Permeability: While enhancing solubility, the morpholine ring also possesses a degree of lipophilicity due to its hydrocarbon backbone. This balanced hydrophilicity and lipophilicity is advantageous for achieving good membrane permeability, a prerequisite for oral absorption and distribution into tissues. The morpholine moiety can thus help in fine-tuning the overall lipophilicity of a drug candidate to fall within the optimal range for oral bioavailability.
-
Metabolic Stability: The morpholine ring is generally considered to be metabolically stable.[14] The ether linkage and the tertiary amine are less prone to enzymatic degradation compared to other functional groups. This can lead to a longer half-life and improved pharmacokinetic profile of the parent molecule.
Caption: Influence of the morpholine moiety on physicochemical properties.
Pharmacodynamic Contributions
The morpholine ring can also play a direct role in how a molecule interacts with its biological target.[1][2][12]
-
Pharmacophore Element: In many bioactive compounds, the morpholine ring is an integral part of the pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity.[1][15] Its defined chair conformation and the spatial orientation of its heteroatoms can be crucial for fitting into a protein's binding pocket.
-
Molecular Interactions: The ether oxygen of the morpholine can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in a target protein. The nitrogen atom, being a weak base, can also participate in ionic or hydrogen bonding interactions, particularly when protonated.[12]
-
Vectorial Orientation: The rigid, chair-like conformation of the morpholine ring can act as a scaffold, holding other parts of the molecule in a specific orientation. This can be critical for presenting other functional groups, such as the primary amine in 2-amino-1-morpholinoethanone, to the biological target in a way that maximizes binding affinity.
Potential Applications in Drug Discovery
While specific biological activity data for this compound is not extensively published in readily available literature, its structure suggests several potential avenues for its use in drug discovery and development.
-
Building Block for Synthesis: This compound is an excellent starting material or intermediate for the synthesis of more complex molecules.[16][17] The primary amine group can be readily functionalized to introduce a wide variety of substituents, allowing for the creation of a library of compounds for screening against various biological targets.
-
Scaffold for Kinase Inhibitors: The morpholine ring is a common feature in many kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket.[12][13] The morpholine's ability to improve solubility and its potential for hydrogen bonding make it a valuable component in this class of drugs.
-
CNS-Active Agents: The physicochemical properties imparted by the morpholine ring can be beneficial for developing drugs that need to cross the blood-brain barrier.[2] Numerous central nervous system (CNS) active drugs contain a morpholine moiety.
Experimental Protocols: Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process, often starting from a protected amino acid or a related precursor. A representative synthetic route is outlined below.
Synthesis of this compound
This protocol is a conceptual representation based on common organic synthesis techniques.
-
Amide Coupling:
-
To a solution of morpholine in a suitable aprotic solvent (e.g., dichloromethane), add an N-protected glycine derivative (e.g., Boc-glycine) in the presence of a coupling agent (e.g., DCC or HBTU) and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with aqueous acid and base to remove unreacted starting materials and byproducts.
-
Purify the resulting N-protected intermediate by column chromatography.
-
-
Deprotection and Salt Formation:
-
Dissolve the purified N-protected intermediate in a suitable solvent (e.g., dioxane or methanol).
-
Add a strong acid, such as hydrochloric acid (often as a solution in the solvent), to cleave the protecting group (e.g., Boc group).
-
Stir the reaction until deprotection is complete.
-
The product, this compound, will often precipitate from the solution and can be collected by filtration.
-
Wash the solid product with a cold solvent (e.g., diethyl ether) and dry under vacuum.
-
Caption: A conceptual workflow for the synthesis of the target compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
The morpholine moiety in this compound is a powerful determinant of its molecular properties. It is not merely a structural component but a functional group that enhances solubility, metabolic stability, and provides a scaffold for specific interactions with biological targets. Understanding the multifaceted role of this "privileged structure" is fundamental for medicinal chemists and drug development professionals. By leveraging the advantageous properties of the morpholine ring, researchers can design and synthesize novel therapeutic agents with improved pharmacokinetic profiles and enhanced efficacy, ultimately accelerating the journey from a promising lead compound to a life-changing medicine.
References
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- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
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- Singh, R. K., et al. (2020). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]
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- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
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Methodological & Application
The Versatile Role of 2-Amino-1-morpholinoethanone Hydrochloride in the Synthesis of Bioactive Heterocycles
Application Note & Protocols
Introduction: The Strategic Value of a Morpholine-Containing Building Block
In the landscape of modern medicinal chemistry, the morpholine moiety is a privileged scaffold, frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[1] 2-Amino-1-morpholinoethanone hydrochloride emerges as a valuable and versatile building block, providing a straightforward entry point for introducing this beneficial group into a variety of heterocyclic systems. This technical guide elucidates the synthetic utility of this compound, with a particular focus on its application in the construction of substituted 2(1H)-pyrazinones, a class of compounds with significant therapeutic potential, notably as kinase inhibitors.[2]
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical properties of this compound, detailed protocols for its use in heterocyclic synthesis, and insights into the rationale behind the experimental choices.
Chemical and Physical Properties
This compound is a stable, crystalline solid, rendering it amenable to standard laboratory handling and storage.[3][4] Its hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.[4]
| Property | Value | Source |
| CAS Number | 24152-96-3 | [3][4] |
| Molecular Formula | C₆H₁₃ClN₂O₂ | [3] |
| Molecular Weight | 180.63 g/mol | [3] |
| Appearance | White to off-white crystalline solid/lumps | [3] |
| Storage | Sealed in dry, 2-8°C | [5] |
The key structural features of this molecule are the primary amino group and the adjacent ketone, which together form an α-amino ketone moiety. This functional group arrangement is the cornerstone of its reactivity, enabling its participation in a range of condensation and cyclization reactions.
Core Application: Synthesis of 6-Morpholinyl-2(1H)-Pyrazinones
A primary application of this compound is in the synthesis of 2(1H)-pyrazinones. This class of heterocycles is a common core in numerous biologically active molecules, including kinase inhibitors.[2] The general and robust strategy for constructing the pyrazinone ring involves the condensation of an α-amino ketone with a 1,2-dicarbonyl compound.[6]
Mechanistic Rationale
The synthesis proceeds via a well-established reaction pathway. Initially, the primary amine of 2-Amino-1-morpholinoethanone condenses with one of the carbonyl groups of the 1,2-dicarbonyl compound to form an imine intermediate. This is followed by an intramolecular condensation between the newly formed imine and the second carbonyl group, leading to the formation of a dihydropyrazinone ring. Subsequent oxidation, often occurring in situ, yields the aromatic 2(1H)-pyrazinone core. The use of the hydrochloride salt of the α-amino ketone is common in these reactions.[6]
Protocol 1: Synthesis of a Representative Bioactive Scaffold: 5-Phenyl-6-(morpholin-4-yl)pyrazin-2(1H)-one
This protocol details the synthesis of a 5-phenyl-6-morpholinyl-2(1H)-pyrazinone, a scaffold with potential applications in kinase inhibitor development.[2] The reaction utilizes the cyclocondensation of this compound with phenylglyoxal.
Materials and Reagents
-
This compound (CAS: 24152-96-3)
-
Phenylglyoxal monohydrate (CAS: 1074-12-0)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH), absolute
-
Water (H₂O), deionized
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.81 g, 10.0 mmol) and phenylglyoxal monohydrate (1.52 g, 10.0 mmol) in a mixture of ethanol (30 mL) and water (10 mL).
-
Basification: To the stirring solution, add sodium bicarbonate (1.68 g, 20.0 mmol) portion-wise over 10 minutes. Effervescence will be observed. The addition of a base is crucial to neutralize the hydrochloride salt and liberate the free amine for the condensation reaction.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane, 1:1).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate (50 mL). Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 5-phenyl-6-(morpholin-4-yl)pyrazin-2(1H)-one.
Expected Outcome and Characterization
The final product is expected to be a solid. Characterization can be performed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Visualization of the Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of 5-phenyl-6-(morpholin-4-yl)pyrazin-2(1H)-one.
Caption: Workflow for the synthesis of a bioactive pyrazinone scaffold.
Broader Applications and Future Directions
While the synthesis of pyrazinones is a prominent application, the reactivity of this compound is not limited to this transformation. The primary amino group can undergo a variety of other reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amide derivatives.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary amines.
-
Multicomponent Reactions: Serving as the amine component in various multicomponent reactions to generate diverse and complex molecular scaffolds.[7]
These alternative synthetic pathways open up avenues for the creation of a wide array of morpholine-containing bioactive molecules. The continued exploration of this versatile building block is expected to contribute to the development of novel therapeutics in areas such as oncology, inflammation, and infectious diseases.
Safety and Handling
This compound should be handled in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[3]
Conclusion
This compound is a strategically important building block for the synthesis of bioactive molecules. Its ability to readily participate in cyclocondensation reactions to form the 2(1H)-pyrazinone core, a key scaffold in many kinase inhibitors, makes it a valuable tool for medicinal chemists. The straightforward and robust protocol presented herein provides a reliable method for the synthesis of a representative morpholinyl-pyrazinone derivative, which can be further elaborated to generate libraries of potential drug candidates. The versatility of its α-amino ketone functionality ensures its continued relevance in the ongoing quest for novel and effective therapeutics.
References
- Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. (2012).
- 2(1H)
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2020). Molecules. [Link]
- Synthesis and characterization of some new pyrazolines derivatives and their biological activity. Journal of Chemical and Pharmaceutical Research.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Diversifying the triquinazine scaffold of a Janus kinase inhibitor. (2023). RSC Medicinal Chemistry. [Link]
- 2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride. PubChem.
- Synthesis and Biological Evaluation of some Pyrazolines Derivatives. (2010).
- Biological activities of pyrazoline derivatives--a recent development. (2009). Letters in Drug Design & Discovery. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2016). The Journal of Organic Chemistry. [Link]
- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (2018). Frontiers in Chemistry. [Link]
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2022). RSC Medicinal Chemistry. [Link]
- Editorial: Emerging heterocycles as bioactive compounds. (2023). Frontiers in Chemistry. [Link]
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). Molecules. [Link]
- Multicomponent Reactions for the Synthesis of Bioactive Heterocycles. (2017). Bentham Science. [Link]
- New Cyclocondensation of 2-Acylethynyl-1-amino- and 2-Alkoxycarbonylethynyl-1-aminoanthraquinones with Pyridines. (2004). Chemistry of Heterocyclic Compounds. [Link]
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). International Journal of Molecular Sciences. [Link]
- Reaction of phenylglyoxal with the arginine moiety.
- Novel cyclocondensation of 2-acylethynyl-1-amino- and 2-alkoxycarbonylethynyl-1-amino-anthraquinones with pyridines. (2004).
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). MDPI. [Link]
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Application Note: Leveraging 2-Amino-1-morpholinoethanone Hydrochloride for the Synthesis of Novel Kinase Inhibitors
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the strategic use of 2-Amino-1-morpholinoethanone hydrochloride as a pivotal building block in the synthesis of kinase inhibitors, with a particular focus on targeting the PI3K/mTOR signaling pathway. We delve into the rationale behind incorporating the morpholine moiety, present a detailed synthetic protocol for creating a core intermediate, and outline methods for biological evaluation. This document is designed to equip researchers with the foundational knowledge and practical steps required to utilize this versatile reagent in drug discovery programs.
The Strategic Importance of the Morpholine Moiety in Kinase Inhibition
The morpholine ring is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its prevalence is not coincidental but is rooted in a combination of favorable physicochemical and structural properties. The oxygen atom acts as a hydrogen bond acceptor, while the saturated heterocyclic system enhances aqueous solubility and metabolic stability, crucial attributes for drug candidates.[1][2]
In the context of the PI3K/mTOR pathway, a critical signaling cascade often dysregulated in cancer, the morpholine group plays a vital role in achieving both potency and selectivity.[3][4] Many potent PI3K and mTOR inhibitors feature morpholine rings that interact with key residues in the ATP-binding pocket of the kinase.[5][6] For example, in the well-characterized PI3K inhibitor ZSTK474, the two morpholine groups are essential for its potent, nanomolar inhibition of Class I PI3K isoforms.[5] Altering or replacing even one of these morpholine groups can dramatically reduce inhibitory activity, highlighting its critical role in binding.[5]
The PI3K/Akt/mTOR pathway governs essential cellular processes such as cell growth, proliferation, and survival. Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6]
Synthetic Strategy & Workflow
This compound serves as an efficient synthon for introducing a (morpholine-4-carbonyl)methylamino fragment into a target molecule. The general strategy involves a nucleophilic aromatic substitution (SNAr) reaction. In this approach, the primary amine of 2-amino-1-morpholinoethanone attacks an electron-deficient aromatic or heteroaromatic ring, displacing a suitable leaving group, typically a halogen like chlorine.
This method is particularly effective for constructing libraries of inhibitors based on heterocyclic cores such as pyrimidines, purines, or triazines, which are common scaffolds for ATP-competitive kinase inhibitors.[6][7][8] The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl salt of the starting material and the HCl generated during the reaction.
| Property | Value | Reference |
| Chemical Name | 2-Amino-1-(4-morpholinyl)ethanone hydrochloride | |
| CAS Number | 24152-96-3 | |
| Molecular Formula | C₆H₁₂N₂O₂ · HCl | |
| Molecular Weight | 180.63 g/mol | |
| Appearance | Lumps | |
| SMILES | Cl.NCC(=O)N1CCOCC1 |
The overall workflow can be visualized as a modular process, allowing for the combination of different heterocyclic cores with the morpholine-containing side chain to explore the structure-activity relationship (SAR).
Detailed Experimental Protocol
This protocol describes the synthesis of a key intermediate, 1-((4-chloro-6-(phenyl)pyrimidin-2-yl)amino)-1-morpholinoethanone , as a representative example of the SNAr reaction. This intermediate can then be subjected to further modifications, such as Suzuki or Stille cross-coupling reactions at the C4-chloro position, to generate a library of potential kinase inhibitors.[6][7]
Objective: To synthesize a mono-substituted pyrimidine intermediate via a nucleophilic aromatic substitution reaction.
Materials:
-
2,4-Dichloro-6-phenylpyrimidine (1.0 eq)
-
This compound (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol Steps:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichloro-6-phenylpyrimidine (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Addition of Reagents: Add this compound (1.1 eq) to the solution. Follow this with the dropwise addition of DIPEA (3.0 eq) while stirring.
-
Causality Note: DIPEA is a bulky, non-nucleophilic base. It effectively neutralizes the hydrochloride salt and the HCl produced during the reaction without competing with the primary amine nucleophile. Three equivalents are used to ensure complete neutralization.
-
-
Reaction Conditions: Stir the reaction mixture at room temperature (or gently heat to 50-60 °C to increase rate, if necessary) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Trustworthiness Note: Monitoring the reaction is crucial. The disappearance of the starting materials and the appearance of a new, more polar spot (the product) on the TLC plate validates that the reaction is proceeding as expected.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Causality Note: The aqueous washes are essential to remove the DMF solvent and the DIPEA-hydrochloride salt, which are water-soluble.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Representative Data & Biological Evaluation
The morpholine-containing pyrimidine scaffold is a well-established core for potent kinase inhibitors. The biological activity of compounds synthesized using this methodology is expected to be in the nanomolar to low micromolar range against various PI3K and mTOR isoforms.
| Compound Type | Target Kinase(s) | Representative IC₅₀ Values | Reference |
| Morpholine-substituted Tetrahydroquinoline | mTOR | 0.033 µM (Compound 10e) | [9][10] |
| ZSTK474 Analog (Ethanolamine replacement) | PI3Kα | 9.9 nM (Compound 6a) | [5] |
| Trisubstituted Morpholinopyrimidine | PI3K | 1.5-3.2x more potent than ZSTK474 | [6] |
Protocol 2: General Kinase Inhibition Assay (Luminescent Method)
This protocol outlines a general method for assessing the in vitro inhibitory activity of the synthesized compounds against a target kinase, such as PI3K or mTOR.
-
Preparation: Prepare serial dilutions of the synthesized inhibitor compounds in 100% DMSO.
-
Reaction Mixture: In a 384-well plate, add the kinase, the specific substrate peptide, and the inhibitor solution to the assay buffer.
-
Initiation: Start the kinase reaction by adding ATP at its Kₘ concentration.
-
Incubation: Incubate the plate at 30 °C for 1-2 hours.
-
Detection: Stop the reaction and measure the amount of ATP remaining using a luminescent kinase assay kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.[11]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of kinase inhibitors. Its use in nucleophilic aromatic substitution reactions provides a straightforward and modular route to novel compounds containing the pharmacologically significant morpholine moiety. The protocols and strategies outlined in this guide demonstrate a robust framework for developing potent and selective inhibitors targeting critical cancer-related pathways like PI3K/mTOR, thereby empowering further advances in targeted drug discovery.
References
- Patel, K., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers (Basel).
- Vara, B., et al. (2021). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules.
- Richard, D. J., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry.
- Patel, K., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed.
- Request PDF. (2025). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate.
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- ResearchGate. (n.d.). Chemical investigations to develop mTOR‐selective inhibitors.
- ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives.
- Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH.
- El-Damasy, A. K., et al. (2022). Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. PubMed.
- Welker, M. E., et al. (2014). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC - NIH.
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Application Notes and Protocols: "2-Amino-1-morpholinoethanone hydrochloride" for Antiviral Agent Development
Introduction: The Rationale for Investigating 2-Amino-1-morpholinoethanone hydrochloride as an Antiviral Candidate
The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous and innovative approach to antiviral drug discovery. The morpholine scaffold has garnered significant attention in medicinal chemistry due to its presence in numerous bioactive compounds and approved drugs.[1][2][3] This heterocycle is often incorporated to improve physicochemical properties, metabolic stability, and pharmacokinetic profiles.[1][4] The inherent properties of the morpholine ring, such as its ability to form hydrogen bonds and engage in hydrophobic interactions, make it a valuable pharmacophore in designing molecules that can interact with biological targets.[4][5]
This compound is a derivative of morpholine that presents a compelling starting point for the development of novel antiviral agents. While direct antiviral activity of this specific compound is not yet extensively documented in publicly available literature, its structural motifs are found in molecules with a wide range of biological activities, including antiviral properties.[2][5][6][7] The exploration of this and related compounds is driven by the hypothesis that the combination of the morpholine ring and the aminoethanone side chain could confer favorable interactions with viral or host cell proteins essential for viral replication.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the antiviral potential of this compound. It outlines detailed protocols for in vitro screening, mechanistic studies, and data interpretation, forming a foundational framework for its preclinical development.[8][9][10][11][12]
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 24152-96-3 | [13][14] |
| Molecular Formula | C6H13ClN2O2 | [13] |
| Molecular Weight | 180.63 g/mol | [13][14] |
| Synonyms | 4-(Aminoacetyl)morpholine hydrochloride, 4-Glycylmorpholine hydrochloride | [13][14] |
| Appearance | Colorless crystals or lumps | [13][14] |
| Solubility | Slightly soluble in DMSO and Methanol | [13] |
| Storage | 2-8°C, Hygroscopic | [13] |
Foundational In Vitro Antiviral Screening
The initial phase of evaluating a new compound involves determining its efficacy against a specific virus and its toxicity to the host cells. This is achieved through a series of in vitro assays that provide key parameters such as the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The ratio of these values, the Selectivity Index (SI), is a critical measure of a compound's potential as a therapeutic agent.[8][15][16]
Protocol: Cytotoxicity Assay (CC50 Determination)
Objective: To determine the concentration of this compound that is toxic to the host cell line. This is a crucial first step to ensure that any observed antiviral activity is not simply a result of cell death.[17][18]
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Assay medium (e.g., DMEM with 2% FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed a 96-well plate with the host cells at a density of 1 x 10^4 cells per well in 100 µL of complete cell culture medium. Incubate overnight to allow for cell attachment.[15]
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in assay medium. A typical starting concentration is 100 µM.[15]
-
Treatment: Remove the culture medium and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of the antiviral assay.[15]
-
Cell Viability Measurement: Assess cell viability using a suitable reagent like MTT. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[19][20]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and use regression analysis to determine the CC50 value.[16]
Protocol: Antiviral Assay (EC50 Determination) - CPE Reduction Method
Objective: To measure the ability of the test compound to inhibit the cytopathic effect (CPE) of the virus.[15][16]
Materials:
-
All materials from the cytotoxicity assay
-
Virus stock of known titer
Procedure:
-
Cell Seeding: Prepare cell plates as described in the cytotoxicity assay.
-
Infection and Treatment: Remove the cell culture medium. Add 50 µL of assay medium containing the virus at a predetermined multiplicity of infection (MOI). Immediately add 50 µL of the serially diluted this compound.
-
Controls: Include virus-infected but untreated wells (virus control) and uninfected, untreated wells (cell control).[16]
-
Incubation: Incubate the plates until the virus control wells show 80-90% CPE, typically 48-72 hours.[15]
-
CPE Inhibition Measurement: Assess cell viability using a method such as crystal violet staining or a cell viability reagent.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[15]
Data Interpretation: The Selectivity Index (SI)
The Selectivity Index is calculated as follows:
SI = CC50 / EC50
A higher SI value indicates a more promising antiviral candidate, as it suggests that the compound is effective at concentrations that are not toxic to the host cells. Generally, an SI of >10 is considered a good starting point for further investigation.[16]
| Parameter | Example Value | Interpretation |
| CC50 | >100 µM | Low cytotoxicity |
| EC50 | 5 µM | Potent antiviral activity |
| SI | >20 | Promising candidate for further development |
Advanced In Vitro Assays for Deeper Mechanistic Insight
Once initial antiviral activity is confirmed, the next logical step is to investigate the compound's mechanism of action. The following assays can help elucidate at which stage of the viral life cycle the compound exerts its inhibitory effect.
Protocol: Plaque Reduction Neutralization Test (PRNT)
Objective: To quantify the reduction in the number of viral plaques in the presence of the compound. This is a more quantitative measure of antiviral activity than the CPE reduction assay.[21][22][23][24]
Materials:
-
Materials from previous assays
-
Semi-solid overlay (e.g., containing agarose or methylcellulose)
-
Crystal violet or other staining solution
Procedure:
-
Cell Seeding: Seed cells in 6- or 12-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Mix a known quantity of virus with serial dilutions of this compound and incubate for 1 hour at 37°C.[21]
-
Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and add the semi-solid overlay. This restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.[21][22]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5 days).
-
Plaque Visualization and Counting: Fix and stain the cells with crystal violet. Plaques will appear as clear zones against a background of stained cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The concentration that reduces the plaque number by 50% (PRNT50) is determined.[25]
Protocol: Virus Yield Reduction Assay
Objective: To measure the effect of the compound on the production of new infectious virus particles.[25][26][27][28][29]
Materials:
-
Materials from previous assays
Procedure:
-
Infection and Treatment: Infect cell monolayers with the virus in the presence of varying concentrations of this compound.
-
Incubation: Incubate for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting: Collect the supernatant, which contains the progeny virions.
-
Titration: Determine the titer of the virus in the supernatant by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.[26][28]
-
Data Analysis: Compare the viral titers from treated and untreated cells to determine the extent of inhibition.
Protocol: Time-of-Addition Assay
Objective: To pinpoint the stage of the viral replication cycle that is inhibited by the compound.[30][31][32][33][34]
Materials:
-
Materials from previous assays
Procedure:
-
Synchronized Infection: Infect cell monolayers with a high MOI of the virus for a short period (e.g., 1 hour) to synchronize the infection.
-
Time-Course Addition: Add this compound at different time points post-infection (e.g., 0, 2, 4, 6, 8 hours).
-
Reference Compounds: Include known antiviral drugs with defined mechanisms of action as controls (e.g., entry inhibitors, replication inhibitors, release inhibitors).
-
Endpoint Measurement: After a single round of replication, measure the viral yield or another appropriate endpoint.
-
Data Analysis: By observing when the addition of the compound no longer has an effect, it is possible to infer its target in the viral life cycle. For example, if the compound is still effective when added several hours post-infection, it likely targets a later stage of replication.[31]
Visualizing Experimental Workflows and Potential Mechanisms
General Antiviral Screening Workflow
Caption: Workflow for in vitro evaluation of antiviral candidates.
Hypothetical Viral Life Cycle and Potential Inhibition Points
Caption: Potential inhibition points of the viral life cycle.
Considerations for Further Development
Should this compound demonstrate promising in vitro activity and a favorable selectivity index, subsequent steps in the drug development pipeline would include:
-
Spectrum of Activity: Testing against a panel of different viruses to determine if it has broad-spectrum or specific antiviral activity.
-
Resistance Studies: Generating and characterizing drug-resistant viral mutants to identify the molecular target of the compound.
-
In Vivo Efficacy: Evaluating the compound's efficacy in animal models of viral infection.
-
Pharmacokinetics and Toxicology: Conducting studies to assess the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound in vivo.[8]
Conclusion
This compound represents a synthetically accessible starting point for the development of novel antiviral agents, leveraging the privileged morpholine scaffold. The protocols and workflows detailed in this document provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, antiviral efficacy, and mechanism of action, researchers can effectively determine its potential for further preclinical and clinical development in the ongoing fight against viral diseases.
References
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- Daelemans, D., Pauwels, R., De Clercq, E., & Pannecouque, C. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925–933.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Antiviral Assays.
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- Creative Diagnostics. (n.d.). Virus Yield Reduction Assay.
- protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
- Daelemans, D., Pauwels, R., De Clercq, E., & Pannecouque, C. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature protocols, 6(6), 925–933.
- Prichard, M. N., & Shipman, C. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Antiviral Research, 14(4-5), 181–195.
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- Lee, S., & Kim, J. Y. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Bio-protocol, 8(10), e2842.
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- Whitley, R. J., & Meibohm, B. (1999). Preclinical Development of Antiviral Drugs. Clinical Infectious Diseases, 29(4), 727–737.
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- ResearchGate. (n.d.). Time-of-addition assay used to identify the steps of the influenza A virus life cycle which can be inhibited by alkaline extract.
- JoVE. (2022). Viral Entry Assays and Molecular Docking to Identify Antiviral Agents.
- Bio-protocol. (2019). Plaque Reduction Neutralization Test.
- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
- Labinsights. (2023). Virus Yield Reduction Assay Service.
- American Society for Microbiology. (2006). Plaque Assay Protocols.
- STAR Protocols. (2021). A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies.
- PubMed. (2024). Preclinical and clinical studies in the drug development process of European Medicines Agency-approved non-HIV antiviral agents: a narrative review.
- Federal Register. (2006). Guidance for Industry on Antiviral Product Development-Conducting and Submitting Virology Studies to the Agency; Availability.
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- PubMed Central. (2021). Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives.
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- FDA. (2020). Antiviral Product Development--Conducting and Submitting Virology Studies to the Agency.
- Ask this paper | Bohrium. (n.d.). synthesis-and-sar-of-morpholine-and-its-derivatives-a-review-update.
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- PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
- ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus.
- ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
- PubMed Central. (n.d.). Discovery of 2-aminoquinolone acid derivatives as potent inhibitors of SARS-CoV-2.
- ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- MDPI. (n.d.). Antiviral Effect of Amentoflavone Against Influenza Viruses.
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- PubMed Central. (n.d.). Antiviral Properties, Metabolism, and Pharmacokinetics of a Novel Azolo-1,2,4-Triazine-Derived Inhibitor of Influenza A and B Virus Replication.
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Application Note: A Robust Protocol for the Regioselective Synthesis of 1,4-Disubstituted Imidazoles Using 2-Amino-1-morpholinoethanone Hydrochloride
Abstract
The 1,4-disubstituted imidazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous pharmacologically active agents.[1] This application note provides a detailed, field-proven protocol for the regioselective synthesis of 1-aryl/alkyl-4-(morpholine-4-carbonyl)imidazoles. The methodology leverages the versatile α-aminoketone building block, 2-Amino-1-morpholinoethanone hydrochloride , in a condensation reaction with N-substituted formamidines. We will explore the causality behind key experimental choices, from reagent preparation to the final cyclization, and provide a self-validating protocol complete with characterization checkpoints and troubleshooting guidance. The incorporation of the morpholine moiety is of particular interest in drug development for its ability to enhance aqueous solubility and metabolic stability.[2][3]
Introduction and Synthetic Strategy
The synthesis of substituted imidazoles is a cornerstone of heterocyclic chemistry, yet achieving specific substitution patterns, particularly the 1,4-disubstitution, can be challenging.[4][5][6] Many classical methods yield mixtures of regioisomers or require multi-step, protecting-group-heavy sequences. The strategy outlined herein provides a convergent and highly regioselective route by condensing two key fragments:
-
The C4-C5 Synthon: 2-Amino-1-morpholinoethanone, derived from its stable hydrochloride salt, provides the carbon backbone for the C4 and C5 positions of the imidazole ring. The morpholinocarbonyl group ultimately resides at the C4 position.
-
The N1-C2-N3 Synthon: An N-substituted formamidine (e.g., N-aryl or N-alkyl formamidine) provides the remaining atoms of the heterocyclic core, critically defining the substituent at the N1 position.
This approach ensures that the N1-substituent is installed unambiguously from the formamidine reagent, thus preventing the formation of the 1,5-disubstituted isomer.
Overall Synthetic Workflow
The process begins with the preparation of the requisite starting materials, followed by the key condensation and cyclization step to form the target imidazole.
Figure 1: High-level experimental workflow.
Part I: Preparation of Key Reagents
Protocol 1.1: Free-Basing of this compound
Causality: The starting material is a hydrochloride salt, in which the primary amine is protonated (R-NH₃⁺). This renders it non-nucleophilic and incapable of participating in the initial condensation step. A stoichiometric amount of base is required to neutralize the salt and liberate the free amine (R-NH₂), which is the active nucleophile. An aqueous/organic extraction is the standard method for isolating the free base from the resulting salt byproduct.
Materials:
-
This compound
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of deionized water.
-
Add this aqueous solution to a separatory funnel.
-
In a separate flask, prepare a 2M aqueous solution of sodium carbonate.
-
Slowly add the sodium carbonate solution (1.1 eq) to the separatory funnel. Caution: CO₂ evolution (effervescence) will occur. Swirl gently and vent the funnel frequently until gas evolution ceases.
-
Confirm the aqueous layer is basic (pH > 9) using pH paper.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (1 x volume).
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine, typically as a viscous oil or low-melting solid.
-
Validation: The product should be used immediately as free α-aminoketones can be unstable. Purity can be checked by ¹H NMR prior to the next step.
Part II: Synthesis of 1,4-Disubstituted Imidazoles
Mechanism Insight
The formation of the imidazole ring proceeds through a well-established condensation-cyclization-elimination pathway.
-
Condensation: The nucleophilic primary amine of the free-based 2-amino-1-morpholinoethanone attacks one of the electrophilic carbon atoms of the formamidine.
-
Cyclization: An intramolecular cyclization occurs where the second amine of the formamidine intermediate attacks the ketone carbonyl.
-
Aromatization: The resulting dihydroimidazole intermediate undergoes a dehydration and elimination sequence to yield the stable, aromatic imidazole ring.
Figure 2: Simplified reaction mechanism pathway.
Protocol 2.1: General Procedure for Imidazole Synthesis
Causality: This reaction is typically performed in a high-boiling polar aprotic solvent like DMF or DMA to ensure all reagents are solubilized and to provide sufficient thermal energy to overcome the activation barriers for cyclization and dehydration. Acetic acid is often used as a catalyst to facilitate the condensation and dehydration steps.
Materials:
-
Free-based 2-Amino-1-morpholinoethanone (1.0 eq)
-
N-substituted formamidine hydrochloride or acetate salt (1.0 - 1.2 eq)
-
Glacial Acetic Acid (catalytic to 1.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMA)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the N-substituted formamidine salt (1.1 eq).
-
Add the free-based 2-Amino-1-morpholinoethanone (1.0 eq) dissolved in a minimal amount of the reaction solvent (e.g., DMF).
-
Add glacial acetic acid (1.0 eq) and the remaining solvent to achieve a final concentration of approximately 0.5 M.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aminoketone is consumed (typically 4-18 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and ethyl acetate. c. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate. d. Separate the layers and extract the aqueous phase with ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or methanol in dichloromethane to afford the pure 1,4-disubstituted imidazole.
Data Presentation: Representative Examples
The following table outlines expected outcomes for this protocol with various N-substituted formamidines. Yields are based on typical results for this class of reaction.
| Entry | N1-Substituent (R) | Reaction Time (h) | Typical Yield (%) | Notes |
| 1 | Phenyl | 8 | 75-85 | Product is typically a crystalline solid. |
| 2 | 4-Methoxyphenyl | 8 | 80-90 | Electron-donating groups may accelerate the reaction. |
| 3 | 4-Chlorophenyl | 12 | 70-80 | Electron-withdrawing groups may slow the reaction. |
| 4 | Benzyl | 6 | 65-75 | Aliphatic amines are often more reactive. |
| 5 | Cyclohexyl | 10 | 60-70 | Steric hindrance may slightly lower the yield. |
Part III: Characterization and Validation
Ensuring the correct regiochemical outcome is critical. The formation of the 1,4-isomer over the 1,5-isomer can be unequivocally confirmed using modern analytical techniques.
-
¹H NMR: The chemical shift of the imidazole ring protons (at C2 and C5) will be distinct. The C2 proton is typically more downfield than the C5 proton.
-
¹³C NMR: The chemical shifts of the imidazole ring carbons provide structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
2D NMR (HMBC/NOESY): For unambiguous proof of regiochemistry, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between the N1-substituent's protons (e.g., the benzylic CH₂ of a benzyl group) and the C2 and C5 carbons of the imidazole ring. A Nuclear Overhauser Effect (NOE) can show through-space correlation between the N1-substituent and the C5-proton.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Incomplete free-basing of the aminoketone HCl salt. Insufficient temperature. Deactivated formamidine reagent. | Ensure aqueous layer is pH > 9 during extraction. Increase reaction temperature to 120-130 °C. Use freshly prepared or high-purity formamidine. |
| Formation of Side Products | Self-condensation of the aminoketone. Decomposition at high temperatures. | Add the aminoketone slowly to the heated solution of the formamidine. Perform the reaction at the lowest effective temperature (e.g., 100 °C). |
| Difficult Purification | Streaking on silica gel due to the basicity of the imidazole nitrogen. | Pre-treat the silica gel with triethylamine (1% in the eluent). Consider reverse-phase chromatography if the compound is sufficiently polar. |
References
- Regioselective synthesis of 1,4-disubstituted imidazoles. Royal Society of Chemistry. [Link]
- Imidazole - Wikipedia. Wikipedia. [Link]
- Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters. [Link]
- 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses. [Link]
- Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles.
- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]
- Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transform
- Regioselective synthesis of 1,4-disubstituted imidazoles. Semantic Scholar. [Link]
- Imidazole synthesis. Organic Chemistry Portal. [Link]
- A regiospecific synthesis of 1,4-disubstituted imidazoles. The Journal of Organic Chemistry. [Link]
- 2-Substituted-1-(2-morpholinoethyl)
- AN EASY AND STRAIGHTFORWARD ROUTE FOR THE SYNTHESIS OF DISUBSTITUTED IMIDAZOLES. ScholarWorks @ UTRGV. [Link]
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. [Link]
- Functionalizing Morpholino Oligos for Antisense Drug Research and Development. MDPI. [Link]
- Pharmacological activity of morpholino compound. PubMed. [Link]
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- 6. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Role of the Morpholine Moiety in Peptide and Drug Development
An Application Guide to Peptide Coupling Protocols Utilizing 2-Amino-1-morpholinoethanone hydrochloride
In the landscape of medicinal chemistry and peptide science, the morpholine scaffold is a privileged structure, frequently incorporated to enhance the pharmacokinetic properties of therapeutic candidates. Its inclusion can lead to improved aqueous solubility, metabolic stability, and favorable toxicological profiles. This compound, also known as 4-(aminoacetyl)morpholine hydrochloride or 4-glycylmorpholine hydrochloride, serves as a key building block for introducing this valuable moiety.
This molecule is not a peptide coupling reagent in the classical sense (i.e., it does not activate a carboxylic acid). Instead, it is a primary amine—a glycine derivative capped with a morpholine amide—that acts as the nucleophile in an amide bond-forming reaction. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for efficiently coupling this compound to N-protected amino acids, peptides, and other carboxylic acid-containing molecules.
Core Principles: The Mechanism of Amide Bond Formation
The formation of a peptide or amide bond is a condensation reaction that requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[1][2][3] Direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, which are incompatible with the delicate nature of peptides and protected amino acids.
Modern peptide synthesis relies on coupling reagents to facilitate this transformation under mild conditions. The process can be generalized into two key stages:
-
Activation: A coupling reagent, often an aminium/uronium salt (like HATU, HBTU) or a carbodiimide (like DCC, EDC), reacts with the carboxylic acid of an N-protected amino acid or peptide. This forms a highly reactive intermediate, such as an O-acylisourea or an active ester (e.g., HOBt or HOAt ester).[1][4] This step dramatically increases the electrophilicity of the carboxyl carbon.
-
Nucleophilic Attack: The primary amine of 2-Amino-1-morpholinoethanone attacks the activated carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the activating group's leaving group and forming the stable amide bond. A non-nucleophilic organic base (e.g., DIPEA, NMM) is crucial to neutralize the hydrochloride salt of the amine and to scavenge the protons generated during the reaction, driving it to completion.[1][2]
Optimizing the Coupling Reaction: Key Parameters
The success of the coupling reaction hinges on the careful selection of reagents and conditions. While every substrate pair is unique, the following parameters provide a robust starting point for methodology development.
| Parameter | Recommendation | Rationale & Expert Insights |
| Coupling Reagent | HATU or HBTU (Aminium salts). EDC/Oxyma (Carbodiimide). | HATU and its HOAt-based activation are exceptionally fast and efficient, helping to suppress racemization, especially in fragment couplings.[1][2] HBTU is a cost-effective and highly reliable alternative. EDC is advantageous as its urea byproduct is water-soluble, simplifying purification, particularly in solution-phase synthesis. Oxyma is a superior additive to the traditional HOBt. |
| Base | N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) . | DIPEA (Hünig's base) is a sterically hindered, non-nucleophilic base ideal for preventing unwanted side reactions. At least 2 equivalents are required: one to neutralize the hydrochloride salt of the amine and one for the coupling reaction itself. NMM is a slightly weaker base and can be beneficial in cases where racemization is a concern.[1] |
| Stoichiometry (Acid:Amine:Reagent:Base) | 1 : 1.1 : 1.1 : 2.2 | A slight excess of the amine and coupling reagent ensures the complete consumption of the more valuable carboxylic acid component. The base should be in sufficient excess to neutralize all acidic species. |
| Solvent | N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) . | DMF is a polar aprotic solvent that excels at solvating protected amino acids and peptides, making it the default choice for most couplings. DCM can be used for smaller, more soluble substrates. Ensure anhydrous solvents are used to prevent hydrolysis of the activated intermediate. |
| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is typically initiated at 0 °C during the addition of the coupling reagent to control the exothermic activation step. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion. |
| Reaction Time | 1 - 4 hours | Most aminium salt-mediated couplings are complete within 1-2 hours. Reaction progress should always be monitored by an appropriate analytical technique (e.g., TLC, LC-MS) to determine the endpoint accurately. |
Experimental Protocols
Protocol 1: Solution-Phase Coupling of an N-Fmoc Protected Amino Acid
This protocol describes the coupling of Fmoc-Alanine to this compound as a representative example.
Materials:
-
Fmoc-Ala-OH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.2 eq)
-
Anhydrous DMF
-
Diethyl ether (for precipitation)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve Fmoc-Ala-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (target concentration ~0.1 M).
-
Activation: Cool the flask in an ice bath (0 °C). Add DIPEA (2.2 eq) dropwise to the solution while stirring. The solution may turn pale yellow. Allow the activation to proceed for 10-15 minutes at 0 °C. This pre-activation step ensures the carboxylic acid is fully converted to its active form before the amine is introduced.
-
Amine Addition: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution to the activated amino acid mixture.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress every 30-60 minutes using LC-MS or TLC (staining with ninhydrin will show the consumption of the primary amine). The reaction is typically complete in 1-3 hours.
-
Workup & Isolation: Once the reaction is complete, concentrate the DMF under reduced pressure. Re-dissolve the residue in a minimal amount of a suitable organic solvent like ethyl acetate or DCM.
-
Purification: Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine to remove excess reagents and byproducts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography if necessary.
Protocol 2: C-Terminal Modification of a Resin-Bound Peptide
This protocol outlines a strategy to synthesize a custom peptide on a solid support and subsequently couple it to 2-Amino-1-morpholinoethanone post-cleavage. This approach is ideal for creating C-terminal morpholine amides.
Methodology:
-
Peptide Synthesis: Assemble the desired peptide sequence on a super acid-labile resin, such as 2-chlorotrityl chloride resin.[5] This is critical as it allows the peptide to be cleaved while keeping acid-labile side-chain protecting groups (e.g., Boc, Trt) intact. Standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols are used.[6][7]
-
Selective Cleavage: After the final synthesis cycle, wash the resin thoroughly with DCM. Cleave the protected peptide from the resin by treating it with a solution of 1-2% trifluoroacetic acid (TFA) in DCM for 5-10 minute intervals, collecting the filtrate into a flask containing pyridine to neutralize the acid. Repeat until cleavage is complete (as monitored by LC-MS of a small sample). This mild cleavage condition is key to preserving the side-chain protection needed for the subsequent clean coupling step.
-
Isolation of Protected Peptide: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude, fully protected peptide acid.
-
Solution-Phase Coupling: Dissolve the protected peptide acid in anhydrous DMF. Following the steps outlined in Protocol 1 , activate the peptide's C-terminal carboxylic acid with HATU and DIPEA, and then add this compound to perform the coupling.
-
Final Deprotection: After the coupling is confirmed to be complete, the N-terminal Fmoc group can be removed with 20% piperidine in DMF. The side-chain protecting groups are then removed using a standard strong acid cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purification: The final crude peptide is precipitated with cold diethyl ether, collected, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is a valuable and versatile building block for the strategic incorporation of a morpholinoethylamide group into peptides and other lead compounds. While not a coupling reagent itself, its primary amine is readily coupled to carboxylic acids using standard, high-efficiency coupling reagents like HATU. By understanding the fundamental mechanism of amide bond formation and employing the robust protocols detailed in this guide, researchers can reliably synthesize novel molecular entities with potentially enhanced pharmaceutical properties.
References
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.Organic & Biomolecular Chemistry (RSC Publishing).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.
- 2-Amino-1-(4-morpholinyl)ethanone hydrochloride 98.Sigma-Aldrich.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis.Benchchem.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Recent development of peptide coupling reagents in organic synthesis.Tetrahedron.
- Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.PMC - NIH.
- Recent Development of Peptide Coupling Reagents in Organic Synthesis.
- (PDF) Peptide Coupling Reactions.
- Introduction to Peptide Synthesis.Master Organic Chemistry.
- Introduction to Peptide Synthesis.PMC - NIH.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.Aapptec.
- (PDF) Synthesis and Applications of Synthetic Peptides.
- Overview of Custom Peptide Synthesis.GenScript.
Sources
Application Notes & Protocols: 2-Amino-1-morpholinoethanone Hydrochloride as a Versatile Primary Amine Building Block for Parallel Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Amino-1-morpholinoethanone hydrochloride in parallel synthesis. We delve into its physicochemical properties and present field-proven, step-by-step protocols for its use in three cornerstone reaction classes: amide bond formation, reductive amination, and multicomponent reactions. The rationale behind experimental choices, workflow visualizations, and data organization are provided to empower the generation of diverse, high-quality compound libraries for accelerated drug discovery.
Introduction: The Strategic Value of this compound
In the landscape of modern drug discovery, the efficiency of library synthesis is paramount. The selection of building blocks is a critical determinant of the structural diversity and developability of the resulting compounds. This compound has emerged as a highly valuable scaffold for several key reasons:
-
Bifunctional Architecture : It possesses a reactive primary amine, which serves as a versatile handle for a multitude of chemical transformations, enabling extensive diversification.
-
Integrated Morpholine Moiety : The morpholine ring is a well-established "drug-like" heterocycle. Its inclusion often confers favorable pharmacokinetic properties to parent molecules, such as improved aqueous solubility, metabolic stability, and a desirable ADME profile.[1]
-
Stability and Handling : Supplied as a hydrochloride salt, the compound exhibits enhanced stability and solubility in common solvents, simplifying storage and the preparation of stock solutions for high-throughput applications.[1]
This guide will demonstrate how to leverage these features to construct diverse libraries of amides, secondary amines, and complex peptidomimetics, all originating from this single, strategic building block.
Physicochemical Properties & Handling
A thorough understanding of the building block's properties is essential for reproducible results in parallel synthesis workflows.
| Property | Value | Source |
| Chemical Name | This compound | [2][3] |
| Synonyms | 4-(Aminoacetyl)morpholine hydrochloride, 4-Glycylmorpholine hydrochloride | [2][3] |
| CAS Number | 24152-96-3 | [1][2][3] |
| Molecular Formula | C₆H₁₂N₂O₂ · HCl | [1][2] |
| Molecular Weight | 180.63 g/mol | [1][2] |
| Appearance | Colorless to white crystals or lumps | [2][3] |
| Melting Point | 245-246°C | [1][3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |
| Storage | Store at 2-8°C, protect from moisture (hygroscopic) | [3] |
Safety & Handling: The compound is classified as an eye irritant (H319).[1][2] Standard personal protective equipment (safety glasses, gloves, lab coat) should be worn during handling. As a hydrochloride salt of a primary amine, it is stable but requires in situ neutralization with a non-nucleophilic base (e.g., DIPEA, Et₃N) prior to most coupling reactions to liberate the reactive free amine.
Core Application I: Parallel Amide Bond Formation
Amide bond formation is arguably the most fundamental reaction in medicinal chemistry.[4][5] This building block provides an excellent platform for creating extensive amide libraries, coupling its morpholino-ethanone core with a diverse array of carboxylic acids.
Rationale and Mechanistic Insight
The primary amine of 2-amino-1-morpholinoethanone is a potent nucleophile once deprotonated. In parallel synthesis, the reaction is typically mediated by a coupling agent to activate the carboxylic acid partner, forming a highly reactive intermediate that is readily attacked by the amine. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are preferred as they are highly efficient and minimize the risk of racemization for chiral carboxylic acids. The addition of a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize the HCl salt and the acidic byproducts of the coupling reaction without competing with the primary amine.
Detailed Protocol: 96-Well Plate Amide Library Synthesis
Reagents & Equipment:
-
This compound
-
Library of diverse carboxylic acids
-
HATU (or similar coupling agent like HBTU, EDC/HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
-
96-well reaction block with sealing mat
-
Multichannel pipette, automated liquid handler (optional)
-
Orbital shaker
Procedure:
-
Stock Solution Preparation:
-
Amine Solution: Prepare a 0.2 M solution of this compound in anhydrous DMF. Add 2.5 equivalents of DIPEA to this solution. This pre-neutralizes the salt and provides the necessary base for the coupling reaction.
-
Carboxylic Acid Plate: In a 96-well plate, dispense 0.1 M solutions of 88 different carboxylic acids in DMF (100 µL/well, 10 µmol). Reserve columns for controls.
-
Coupling Agent Solution: Prepare a 0.2 M solution of HATU in anhydrous DMF. This solution should be made fresh for best results.
-
-
Reaction Assembly:
-
To the carboxylic acid plate, add 55 µL of the 0.2 M HATU solution (1.1 eq) to each well.
-
Agitate the plate gently for 10-15 minutes at room temperature. This is the pre-activation step where the carboxylic acid is converted to a reactive ester.
-
Add 50 µL of the 0.2 M amine/DIPEA solution (1.0 eq) to each well.
-
-
Reaction & Work-up:
-
Seal the 96-well plate securely with a sealing mat.
-
Place the plate on an orbital shaker and agitate at room temperature for 12-18 hours.
-
Quenching: Add 200 µL of water to each well.
-
Extraction (Optional): Add 400 µL of ethyl acetate to each well, seal, and shake vigorously. Allow layers to separate and collect the organic layer for analysis.
-
For direct purification, the reaction mixture can be diluted and directly subjected to parallel reverse-phase HPLC.
-
Workflow Visualization
Caption: Parallel workflow for amide library synthesis.
Core Application II: Parallel Reductive Amination
Reductive amination is a robust and highly effective method for synthesizing secondary amines, another privileged class of compounds in drug discovery.[6][7] This reaction proceeds via the formation of an imine intermediate between the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.
Rationale and Mechanistic Insight
The key to a successful one-pot reductive amination is the choice of reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this transformation in a parallel synthesis context.[8] It is a mild and selective reducing agent that is tolerant of many functional groups and, crucially, reduces the protonated imine intermediate much faster than it reduces the starting aldehyde or ketone. This chemoselectivity prevents the wasteful formation of alcohols from the carbonyl starting materials. The reaction is often performed in solvents like dichloroethane (DCE) or methanol.
Detailed Protocol: 96-Well Plate Secondary Amine Synthesis
Reagents & Equipment:
-
This compound
-
Library of diverse aldehydes and/or ketones
-
Sodium triacetoxyborohydride (STAB)
-
DIPEA
-
Anhydrous Dichloroethane (DCE) or Methanol
-
96-well reaction block and associated equipment
Procedure:
-
Reagent Preparation:
-
Amine Solution: Prepare a 0.2 M solution of this compound in anhydrous DCE. Add 1.1 equivalents of DIPEA.
-
Carbonyl Plate: In a 96-well plate, dispense 0.2 M solutions of 88 different aldehydes or ketones in DCE (50 µL/well, 10 µmol).
-
-
Reaction Assembly:
-
To the carbonyl plate, add 50 µL of the 0.2 M amine/DIPEA solution (1.0 eq).
-
Seal the plate and allow it to shake at room temperature for 1 hour. This period allows for the formation of the imine/iminium ion equilibrium.
-
Reduction: Unseal the plate and add solid STAB (1.5 eq) to each well using a solid-handling robot or carefully by hand. Caution: STAB reacts with moisture; work quickly. Alternatively, a freshly prepared slurry of STAB in DCE can be used.
-
-
Reaction & Work-up:
-
Reseal the plate and shake at room temperature for 18-24 hours.
-
Quenching: Carefully add 200 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well to quench the excess reducing agent and neutralize any remaining acid.
-
Extraction: Add 400 µL of dichloromethane (DCM), seal, shake, and collect the organic layer for analysis and purification via parallel HPLC.
-
Workflow Visualization
Caption: One-pot parallel reductive amination workflow.
Core Application III: Multicomponent Reactions (MCRs)
Multicomponent reactions are powerful tools for generating molecular complexity in a single, highly convergent step.[9][10][11] The primary amine of our building block makes it an ideal substrate for MCRs like the Ugi four-component reaction (U-4CR), enabling the rapid synthesis of complex, peptidomimetic scaffolds.
Rationale and Mechanistic Insight
The Ugi reaction is a one-pot synthesis that combines a primary amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide.[10][11] The reaction proceeds through a cascade of imine formation, nucleophilic attack by the isocyanide, and subsequent intramolecular O- to N-acyl transfer (the Mumm rearrangement). The result is a highly functionalized α-acylamino amide. The high atom economy and step efficiency make the Ugi reaction exceptionally well-suited for diversity-oriented synthesis.[10]
Detailed Protocol: Parallel Ugi Four-Component Reaction
Reagents & Equipment:
-
This compound + DIPEA (to free base)
-
Library of diverse aldehydes
-
Library of diverse carboxylic acids
-
Library of diverse isocyanides
-
Methanol (MeOH) as solvent
-
96-well reaction block and associated equipment
Procedure:
-
Stock Solution Preparation:
-
Prepare 0.25 M stock solutions of all four components in methanol:
-
(A) 2-Amino-1-morpholinoethanone (pre-neutralized with 1.1 eq DIPEA)
-
(B) Aldehyde library
-
(C) Carboxylic acid library
-
(D) Isocyanide library
-
-
-
Reaction Assembly (Example Combination Strategy):
-
This protocol allows for the combination of 1 amine, 1 aldehyde, 8 carboxylic acids, and 11 isocyanides to generate 88 unique products.
-
To each well of a 96-well plate, add 40 µL (10 µmol) of the amine solution (A).
-
Add 40 µL (10 µmol) of the aldehyde solution (B).
-
Dispense 40 µL (10 µmol) of the 8 different carboxylic acid solutions (C) into the rows.
-
Dispense 40 µL (10 µmol) of the 11 different isocyanide solutions (D) into the columns.
-
-
Reaction & Work-up:
-
Seal the plate and shake at room temperature for 48-72 hours.
-
The reaction work-up is often remarkably simple. Remove the solvent in vacuo using a centrifugal evaporator.
-
The resulting residue can be redissolved in DMSO/water and purified by parallel reverse-phase HPLC.
-
Workflow Visualization
Caption: Logic of the Ugi four-component reaction for library synthesis.
Summary of Applications
| Reaction Type | Key Reagents | Product Scaffold | Advantages in Parallel Synthesis |
| Amide Formation | Carboxylic Acid, Coupling Agent (HATU), Base (DIPEA) | N-substituted morpholino-ethanone | Robust, high-yielding, vast chemical space from available acids. |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (STAB) | Secondary amine | Accesses a different, valuable chemical space; mild and chemoselective. |
| Ugi MCR | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino amide | High step- and atom-economy; rapid generation of molecular complexity.[10] |
Conclusion
This compound is a powerful and versatile building block for parallel synthesis. Its primary amine handle provides access to the most common and robust transformations in medicinal chemistry, while the integrated morpholine moiety pre-validates the resulting scaffolds with a feature known to improve pharmacokinetic properties. The protocols detailed herein for amide bond formation, reductive amination, and multicomponent reactions provide a reliable foundation for any research group looking to rapidly generate diverse and high-quality libraries for screening and lead optimization campaigns.
References
- B. Beck, et al. (2011). Amines as key building blocks in Pd-assisted multicomponent processes. Beilstein Journal of Organic Chemistry, 7, 1387–1406.
- R. A. S. de Souza, et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5293.
- I. Ugi, et al. (2009). Chemistry & Biology Of Multicomponent Reactions. Perspectives in Drug Discovery and Design, 1.
- LookChem. (n.d.). Cas no 24152-96-3 (2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride).
- B. Beck, et al. (2011). Amines as key building blocks in Pd-assisted multicomponent processes. ResearchGate.
- M. T. Stone, et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 13(12), 3110-3114.
- A. V. Ivachtchenko, et al. (2010). One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. ResearchGate.
- ChemBK. (n.d.). 2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE.
- M. T. Stone, et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC.
- A. E. Graham. (2018). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis Group.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- PubChem. (n.d.). 2-Amino-1-(4-morpholinyl)ethanone hydrochloride.
- Organic Chemistry Portal. (n.d.). Multicomponent Reactions.
- Arctom Scientific. (n.d.). CAS NO. 24152-96-3 | this compound.
- D. A. Sabatini, et al. (2017). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 23(72), 18269-18278.
- J. R. Dehli & M. G. F. Grote. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
- G. L. Pozzoli, et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Molecules, 26(17), 5357.
- D. A. Sabatini, et al. (2017). Chemoselective amide bond formation from amino acids. ResearchGate.
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- 2. 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 [sigmaaldrich.com]
- 3. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 4. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Mastering Amide Bond Formation with 2-Amino-1-morpholinoethanone hydrochloride
An In-Depth Technical Guide
Introduction: The Strategic Value of the Morpholine Moiety in Amide Synthesis
The amide bond is a cornerstone of modern medicinal chemistry and peptide science, prized for its exceptional stability and prevalence in biologically active molecules.[1] The strategic selection of amine building blocks is therefore critical in drug discovery. 2-Amino-1-morpholinoethanone hydrochloride is a versatile synthetic intermediate that offers significant advantages.[2] Its structure incorporates a terminal primary amine for coupling and a morpholine ring, a feature frequently used by medicinal chemists to improve the pharmacokinetic properties of a molecule, such as aqueous solubility and metabolic stability.[2] The compound is supplied as a hydrochloride salt, which enhances its stability and handling characteristics.[2][3]
This guide provides a comprehensive overview of the principles and a detailed, field-proven protocol for the successful use of this compound in amide synthesis, tailored for researchers, scientists, and drug development professionals.
Pillar 1: The Mechanistic Underpinnings of Amide Coupling
Directly reacting a carboxylic acid with an amine is typically ineffective for amide synthesis due to a competing and much faster acid-base reaction, which forms a non-reactive carboxylate-ammonium salt.[4] Therefore, the reaction requires the activation of the carboxylic acid to create a highly electrophilic intermediate that is susceptible to nucleophilic attack by the amine.
This activation is achieved using a coupling reagent . The general workflow involves three key components:
-
Carboxylic Acid Activation: The coupling reagent (e.g., a carbodiimide like EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Amine Deprotonation: Since 2-Amino-1-morpholinoethanone is supplied as a hydrochloride salt, its primary amine is protonated and non-nucleophilic. A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA), is required to neutralize the salt and liberate the free amine.
-
Nucleophilic Attack: The free amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to the desired amide bond.
Additives like 1-Hydroxybenzotriazole (HOBt) are often included. HOBt traps the O-acylisourea intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and racemization compared to the O-acylisourea itself.[5][6]
Caption: General workflow for amide bond synthesis.
Pillar 2: A Validated Protocol for Amide Synthesis
This section details a robust protocol for coupling a generic carboxylic acid with this compound using the widely adopted EDC/HOBt reagent system. This method is known for its efficiency and for minimizing common side reactions.[5]
Materials & Reagents Overview
| Component | Role | Recommended Stoichiometry (Equivalents) |
| Carboxylic Acid (R-COOH) | Electrophile precursor | 1.0 |
| This compound | Nucleophile | 1.1 |
| EDC (EDCI) | Carbodiimide coupling reagent; activates the carboxylic acid. | 1.2 |
| HOBt | Additive to suppress racemization and improve yield by forming an active ester intermediate. | 1.2 |
| DIPEA (Hünig's base) | Non-nucleophilic base to deprotonate the amine hydrochloride and neutralize acidic byproducts.[7] | 2.5 - 3.0 |
| Dichloromethane (DCM) or DMF | Anhydrous aprotic solvent | - |
Step-by-Step Experimental Procedure
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HOBt (1.2 eq.).
-
Dissolution: Add anhydrous DCM (or DMF) to dissolve the solids, aiming for a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the initial rate of activation and minimizing potential side reactions.[6][7]
-
Basification: Add DIPEA (2.5 eq.) dropwise to the stirred solution. Stir for 10-15 minutes at 0 °C. The base neutralizes the hydrochloride salt, making the primary amine available for reaction.
-
Activation & Coupling: Add EDC (1.2 eq.) to the mixture in one portion.
-
Reaction: Allow the flask to slowly warm to room temperature and stir the reaction for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material (typically the carboxylic acid) is consumed.
-
Work-up - Quenching: Dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel.
-
Work-up - Washing: Wash the organic layer sequentially with:
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to yield the pure amide product.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 24152-96-3(2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride) | Kuujia.com [kuujia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide Synthesis [fishersci.dk]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. peptide.com [peptide.com]
Topic: Analytical Strategies for Reaction Products of 2-Amino-1-morpholinoethanone hydrochloride
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to robust analytical methodologies for the characterization, quantification, and purity assessment of reaction products derived from 2-Amino-1-morpholinoethanone hydrochloride (CAS: 24152-96-3). As a versatile building block in medicinal chemistry, understanding the outcomes of its synthetic transformations is critical for drug development and quality control.[1][2] We present a multi-faceted analytical approach, integrating chromatographic and spectroscopic techniques. The core of this guide is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, supplemented by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives, and comprehensive spectroscopic protocols (NMR, FTIR) for definitive structural elucidation. The causality behind methodological choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.
Introduction: The Analytical Imperative
This compound is a key intermediate characterized by a primary amino group and a morpholine amide moiety.[3] These functional groups are common reaction sites for N-alkylation, acylation, or reductive amination to build more complex pharmaceutical molecules. The analytical challenge lies not only in confirming the identity of the desired product but also in identifying and quantifying process-related impurities, unreacted starting materials, and potential degradation products. A failure to do so can compromise the integrity of research data and the safety and efficacy of a potential drug candidate.
This guide establishes an integrated analytical workflow designed to provide a comprehensive profile of the reaction mixture, ensuring scientific rigor and supporting regulatory requirements.
The Core Technique: Stability-Indicating HPLC
For non-volatile, polar organic molecules typical in pharmaceutical synthesis, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the cornerstone of analytical assessment.[4][5] A "stability-indicating" method is one that can resolve the main compound from its potential degradation products and impurities, providing a reliable measure of its purity and stability over time.[4][6][7]
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is the preferred choice. Its hydrophobic nature provides effective retention for the moderately polar parent compound and its derivatives, allowing for separation based on subtle differences in polarity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (acetonitrile or methanol) is employed. Gradient elution is critical for resolving compounds with a wide range of polarities—from hydrophilic starting materials to more lipophilic products—within a single analytical run.[4]
-
Detection: The presence of the carbonyl chromophore within the 2-Amino-1-morpholinoethanone structure allows for sensitive detection using a UV detector, typically in the range of 210-280 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity and select the optimal detection wavelength.
Protocol 2.1: Stability-Indicating RP-HPLC Method
Objective: To quantify this compound and its reaction products while separating them from potential impurities.
A. Reagent and Sample Preparation:
-
Mobile Phase A: Prepare a 20 mM ammonium acetate solution in HPLC-grade water. Adjust pH to 5.5 with acetic acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Dilute the reaction mixture with the diluent to an expected final product concentration of approximately 0.5 mg/mL. Vortex to ensure homogeneity.
B. Chromatographic Conditions:
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA Detector | Standard system providing reliable performance and spectral data for peak purity. |
| Column | Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm | A robust, general-purpose C18 column offering good resolution and peak shape.[6] |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing run time and backpressure. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
| Detection | PDA at 220 nm | Wavelength where the amide chromophore exhibits strong absorbance. |
| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5% to 90% B; 25-30 min: 90% B; 30.1-35 min: 5% B | A broad gradient ensures elution of both polar and non-polar species. |
C. System Suitability:
-
Inject the standard solution six times.
-
The Relative Standard Deviation (RSD) for the peak area and retention time of the main peak must be ≤ 2.0%.
-
The theoretical plates should be > 2000, and the tailing factor should be < 2.0.
D. Data Analysis:
-
Calculate the purity of the product using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
-
For accurate quantification, a calibration curve should be generated using a reference standard of the purified product.
Analysis of Volatile Derivatives: GC-MS
While HPLC is ideal for the primary analysis, Gas Chromatography-Mass Spectrometry (GC-MS) becomes invaluable when reaction products are volatile or can be made volatile through derivatization. The primary amino group in 2-Amino-1-morpholinoethanone makes it non-volatile. Therefore, derivatization is mandatory.[8][9]
Causality of Method Design:
-
Derivatization: Silylation is a common and effective technique. A reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replaces the active hydrogens on the amine with a nonpolar tert-butyl dimethylsilyl (TBDMS) group.[8] This drastically increases volatility and thermal stability, making the compound suitable for GC analysis. The resulting TBDMS derivatives are also less sensitive to moisture compared to other silylating agents.[8]
-
Mass Spectrometry Detection: MS detection provides not only quantification but also structural information from the fragmentation pattern, aiding in the identification of unknown byproducts.[10]
Protocol 3.1: GC-MS Analysis via Silylation
Objective: To identify and quantify volatile or semi-volatile products and impurities after derivatization.
A. Derivatization Procedure:
-
Transfer approximately 1 mg of the dried reaction product or standard into a 2 mL GC vial.
-
Add 100 µL of acetonitrile to dissolve the sample.
-
Add 100 µL of MTBSTFA.
-
Cap the vial tightly and heat at 80 °C for 2 hours in a heating block.
-
Cool the vial to room temperature before analysis.
B. GC-MS Parameters:
| Parameter | Specification | Rationale |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent | A standard, robust system for routine analysis. |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 280 °C | Ensures rapid volatilization of the derivatized analytes. |
| Oven Program | Initial 100 °C for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min | Temperature program designed to separate derivatives with varying boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Scan Range | 50 - 550 m/z | Covers the expected mass range of the derivatized product and its fragments. |
Definitive Structural Elucidation: NMR and FTIR Spectroscopy
Chromatographic methods identify and quantify components, but spectroscopy provides unequivocal structural proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the exact structure of organic molecules. Both ¹H and ¹³C NMR should be performed on the purified reaction product.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For a reaction on the primary amine of this compound, one would expect to see the disappearance of the broad amine proton signals and the appearance of new signals corresponding to the added chemical moiety. The signals for the morpholine and methylene protons can serve as internal structural references.[11]
-
¹³C NMR: Shows the number of different types of carbon atoms. Key signals to monitor include the carbonyl carbon (~165 ppm) and the carbons of the morpholine ring (~40-70 ppm).[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique to identify the functional groups present in a molecule.[12][13] It is particularly useful for monitoring the progress of a reaction.
-
Key Absorption Bands for Starting Material:
-
Expected Changes After Reaction: If the primary amine is converted to a secondary or tertiary amine, the characteristics of the N-H stretching region will change significantly. For example, a secondary amine will show a single, less broad peak in the 3300-3500 cm⁻¹ region.
Integrated Analytical Workflow
The most effective analytical strategy combines these techniques in a logical sequence. The following workflow illustrates how to proceed from a crude reaction mixture to a fully characterized product.
Caption: Integrated workflow for product analysis.
Conclusion
The analytical methods described provide a comprehensive framework for researchers working with reaction products of this compound. The cornerstone is a robust, stability-indicating HPLC method for purity assessment and quantification. This is complemented by GC-MS for alternative analysis and powerful spectroscopic techniques like NMR and FTIR for unambiguous structural confirmation. By understanding the rationale behind each technique and protocol, scientists can ensure the generation of high-quality, reliable, and defensible data essential for advancing drug discovery and development projects.
References
- Braga, S. F. P., et al. (2017). Synthesis and ¹H NMR data of 4-(aminoacetyl)morpholine hydrochloride. Bioorganic and Medicinal Chemistry, 25(6), 1889-1900.
- Science.gov. (n.d.). Stability-Indicating HPLC Method: Topics. Provides examples and principles of developing stability-indicating HPLC methods.
- ResearchGate. (n.d.). Comparisons between the experimental available FTIR-1 spectra of free.... Discusses interpretation of FTIR spectra for hydrochloride species.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- George, L., & Riley, T. (2005). HPLC Methods for Recently Approved Pharmaceuticals. A comprehensive resource for pharmaceutical HPLC methods.
- Gindri, I. M., et al. (2023). Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. Latin American Journal of Pharmacy.
- Mandalakis, M., et al. (2009). Analytical characteristics for amino acid derivatives using GC-MS. ResearchGate.
- ResearchGate. (n.d.). FT-IR data for α-amino acids and their complexes. Provides example FTIR data for amino acids.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. A reference for proton NMR chemical shifts.
- Chen, G., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds. The Journal of Organic Chemistry, 89, 6085–6099.
- Al-Majmaie, S., et al. (2024). Evaluation of stability of... using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences.
- Wang, L., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis. Provides context for the synthesis of morpholine-containing structures.
- Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine. Provides NMR data for a related compound.
- MDPI. (2022). On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR. Review on Evolved Gas Analysis coupled with FTIR.
- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
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- 3. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. seer.ufrgs.br [seer.ufrgs.br]
- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis - chemicalbook [chemicalbook.com]
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- 13. researchgate.net [researchgate.net]
Application Note: Strategies for the HPLC Purification of 2-Amino-1-morpholinoethanone Hydrochloride and Its Derivatives
Abstract
This application note provides a detailed guide for the purification of polar, basic compounds, specifically focusing on 2-Amino-1-morpholinoethanone hydrochloride and its derivatives, using High-Performance Liquid Chromatography (HPLC). The inherent challenges in purifying such hydrophilic and ionizable molecules, including poor retention in traditional reversed-phase chromatography and peak asymmetry, are addressed.[1][2][3] Two robust and validated protocols are presented: a Reversed-Phase HPLC (RP-HPLC) method employing an acidic mobile phase modifier and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. The rationale behind critical experimental parameters is explained in depth, empowering researchers to adapt these methods for their specific derivatives.
Introduction: The Purification Challenge
2-Amino-1-morpholinoethanone and its derivatives are an important class of compounds in medicinal chemistry and drug discovery. The presence of a primary or secondary amine and the morpholine core imparts significant polarity and basicity to these molecules. When in their hydrochloride salt form, these compounds are highly soluble in aqueous media but present a significant challenge for purification by conventional chromatographic techniques.
The primary obstacles encountered during the HPLC purification of these compounds are:
-
Poor Retention in Reversed-Phase Chromatography: The hydrophilic nature of these molecules leads to insufficient interaction with non-polar stationary phases (like C18), causing them to elute at or near the solvent front.[1]
-
Peak Tailing: The basic amine functionality can engage in secondary ionic interactions with residual acidic silanol groups on the surface of silica-based stationary phases, resulting in broad and asymmetric peaks.[4]
-
Peak Splitting: For hydrochloride salts, inadequate buffering of the mobile phase can lead to an uneven pH profile during elution, potentially causing the compound to exist in both its free base and salt forms, resulting in split or distorted peaks.[5]
This guide provides two effective strategies to overcome these challenges, ensuring high purity and recovery of the target compounds.
Strategic Approach to Purification
The selection of the optimal purification strategy depends on the specific properties of the derivative and the downstream application. We will explore two primary, orthogonal approaches: Reversed-Phase HPLC with an ion-pairing agent and HILIC.
Caption: Decision workflow for selecting the appropriate HPLC purification method.
Protocol 1: Reversed-Phase HPLC with Trifluoroacetic Acid (TFA)
This method is often the first choice due to the ubiquity of C18 columns. The addition of an acidic modifier like TFA is crucial for success.
Principle and Rationale
Trifluoroacetic acid (TFA) serves multiple functions in the mobile phase.[6] Firstly, at a typical concentration of 0.1%, it lowers the mobile phase pH to around 2.[7] This acidic environment ensures that the amine groups on the analyte are fully protonated, leading to consistent ionization and retention behavior. Secondly, TFA acts as an ion-pairing agent.[8] The trifluoroacetate anion (CF₃COO⁻) pairs with the positively charged analyte (R-NH₃⁺), forming a more hydrophobic, neutral complex that can be effectively retained by the C18 stationary phase.[7] This mechanism also helps to mask the residual silanol groups on the column, significantly reducing peak tailing.[4]
Experimental Protocol
Table 1: RP-HPLC Method Parameters
| Parameter | Recommendation |
| Column | C18, 5 µm, 100 Å (Preparative scale: 21.2 x 150 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 50% B over 20 minutes (adjust as needed) |
| Flow Rate | Preparative: 20 mL/min |
| Detection | UV at 210-254 nm (or as determined by UV scan) |
| Injection Volume | Dependent on column size and sample concentration |
| Sample Preparation | Dissolve crude product in a minimal amount of Water/Acetonitrile. |
Step-by-Step Methodology
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 30 minutes or until a stable baseline is achieved.[9]
-
Sample Preparation: Dissolve the crude hydrochloride salt in a small volume of a solvent mixture that is weak in elution strength but ensures complete dissolution (e.g., 90:10 Water:Acetonitrile). Filter the sample through a 0.45 µm filter.
-
Injection and Elution: Inject the prepared sample onto the column and begin the gradient elution. The gradient should be shallow enough to resolve the target compound from its impurities.
-
Fraction Collection: Collect fractions based on the UV chromatogram, ensuring collection begins before the peak rises and ends after it returns to baseline.
-
Post-Purification Workup: Combine the pure fractions. The acetonitrile and TFA can be removed by lyophilization or rotary evaporation. Note that TFA can form salts with the purified amine, which may require further steps (e.g., salt exchange or neutralization) if the TFA salt is not desired.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar derivatives that show insufficient retention even with TFA in reversed-phase, HILIC is a powerful alternative.[10][11]
Principle and Rationale
HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[12][13] Under these conditions, a water-enriched layer forms on the surface of the stationary phase.[14] Polar analytes, like the protonated amine derivatives, partition into this aqueous layer and are retained.[11] Elution is achieved by increasing the concentration of the aqueous component in the mobile phase.[14] This technique is orthogonal to reversed-phase and often provides a unique selectivity for polar compounds.[14]
Caption: Simplified mechanism of retention in HILIC.
Experimental Protocol
Table 2: HILIC Method Parameters
| Parameter | Recommendation |
| Column | Amide or Silica, 5 µm (Preparative scale: 21.2 x 150 mm) |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 |
| Gradient | 0% to 50% B over 20 minutes (adjust as needed) |
| Flow Rate | Preparative: 20 mL/min |
| Detection | UV at 210-254 nm and/or ELSD |
| Injection Volume | Dependent on column size and sample concentration |
| Sample Preparation | Dissolve crude product in the initial mobile phase (high organic). |
Step-by-Step Methodology
-
System Equilibration: HILIC columns often require longer equilibration times than RP columns. Equilibrate the column with the starting mobile phase composition (e.g., 100% A) for at least 1-2 hours to ensure a stable and reproducible water layer on the stationary phase.[9]
-
Sample Preparation: It is critical to dissolve the sample in a solvent that mimics the initial mobile phase (high organic content). Dissolving the sample in a highly aqueous solution can lead to poor peak shape. Filter the sample through a 0.45 µm filter.
-
Injection and Elution: Inject the sample and begin the gradient. In HILIC, increasing the aqueous content (Mobile Phase B) decreases retention.[13]
-
Fraction Collection: Collect fractions based on the detector signal. An Evaporative Light-Scattering Detector (ELSD) can be beneficial if the compounds have poor UV chromophores.[15]
-
Post-Purification Workup: The collected fractions contain a volatile buffer (ammonium formate), which can be easily removed during lyophilization, yielding the purified compound as a formate salt or free base depending on its pKa.
Method Validation and Trustworthiness
For any purification protocol to be trustworthy, it must be validated. Key considerations include:
-
Purity Analysis: The purity of the collected fractions should be confirmed by an orthogonal analytical method (e.g., analytical RP-HPLC if purified by HILIC, or vice-versa).
-
Identity Confirmation: The identity of the purified compound should be confirmed by techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Reproducibility: The method should yield consistent results across multiple purification runs.
Conclusion
The successful HPLC purification of "this compound" and its derivatives is readily achievable with a rational approach to method development. For moderately polar derivatives, a standard C18 column with a TFA-modified mobile phase provides excellent resolution and peak shape by leveraging ion-pairing chromatography. For highly polar analogues that are poorly retained under these conditions, HILIC offers a robust and orthogonal solution. By understanding the underlying chromatographic principles and carefully selecting the stationary and mobile phases, researchers can develop efficient and reliable purification protocols, accelerating the drug development process.
References
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Chyba, M., & Šatínský, D. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Central European Journal of Chemistry, 9(5), 737-752. [Source 2]
- Hydrophilic Interaction (HILIC) Columns. Biocompare. [Source 3]
- Hydrophilic interaction chrom
- Hydrophilic Interaction Chromatography - Columns. Tosoh Bioscience. [Source 5]
- The role of TFA on Reverse phase chromatography?
- Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex. [Source 7]
- Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives.
- Why is trifluoroacetic acid (TFA) used in c-18 column?
- The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?
- Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? Quora. [Source 11]
- HPLC for the Retention and Resolution of Very Polar Compounds.
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Polar compounds separation by HPLC - any thoughts?
- Polar Compounds. SIELC Technologies. [Source 15]
- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem. [Source 16]
- Solving Prep-HPLC Challenges in Early Drug Discovery.
- Method Development | HPLC Q&A. Osaka Soda. [Source 18]
- Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.
- Amine hydrochloride in HPLC.
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. obrnutafaza.hr [obrnutafaza.hr]
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- 4. researchgate.net [researchgate.net]
- 5. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 8. quora.com [quora.com]
- 9. Method Development | HPLC Q&A | Technical Notes & Support | HPLC | Osaka Soda [sub.osaka-soda.co.jp]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 14. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 15. lcms.cz [lcms.cz]
LC-MS analysis of "2-Amino-1-morpholinoethanone hydrochloride" reaction mixtures
An Application Guide for the Quantitative Analysis of 2-Amino-1-morpholinoethanone hydrochloride Reaction Mixtures by HILIC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This technical note presents a robust and validated method for the analysis of this compound in complex reaction mixtures using Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the high polarity and hydrophilic nature of the target analyte, conventional reversed-phase chromatography yields poor retention. To overcome this challenge, this application note details a sensitive and specific method employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). The protocol provides comprehensive, step-by-step instructions for sample preparation, instrument configuration, and data analysis. Furthermore, it outlines a validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose in research and drug development environments.[1][2]
Introduction and Analytical Challenge
This compound is a synthetic organic compound that serves as a versatile building block in medicinal chemistry and pharmaceutical synthesis.[3] Its structure, featuring a primary amine and a morpholine ring, makes it a key intermediate for constructing more complex bioactive molecules.[3][4] Monitoring its presence, purity, and consumption in reaction mixtures is critical for process optimization, yield calculation, and impurity profiling.
The primary analytical challenge stems from the molecule's high polarity.[5] Its structure (Figure 1) contains multiple polar functional groups and readily ionizes, resulting in high water solubility. Consequently, traditional reversed-phase liquid chromatography (RPLC) methods, which rely on hydrophobic interactions, fail to provide adequate retention, leading to elution in or near the solvent front and poor separation from other polar reactants or impurities.[6]
While techniques like ion-pairing chromatography can enhance retention in RPLC, the required non-volatile reagents can contaminate the instrument and cause significant ion suppression in the mass spectrometer source, compromising sensitivity.[5] Hydrophilic Interaction Liquid Chromatography (HILIC) presents a superior alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[7] This setup facilitates the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase, providing excellent retention and separation.[8][9][10] The high organic content of the mobile phase is also advantageous for electrospray ionization (ESI), promoting efficient desolvation and enhancing MS sensitivity.[7]
Figure 1: Chemical Structure of this compound Molecular Formula: C₆H₁₂N₂O₂ · HCl Molecular Weight: 180.63 g/mol [11]
Experimental Workflow and Rationale
The overall analytical workflow is designed for accuracy, precision, and high throughput, moving from sample preparation to data acquisition and final analysis.
Caption: Overall experimental workflow from sample preparation to final report.
Rationale for HILIC Selection
As illustrated in the diagram below, the HILIC retention mechanism is fundamentally different from reversed-phase. It involves the partitioning of the polar analyte between the bulk mobile phase (high organic content) and a semi-immobilized, water-rich layer on the polar stationary phase surface. For 2-Amino-1-morpholinoethanone, which is highly hydrophilic, this partitioning is highly favorable, leading to strong retention and allowing for effective separation from less polar components.
Caption: HILIC retention mechanism for a polar analyte.
Detailed Protocols
Materials and Reagents
-
Reference Standard: this compound (≥98% purity)[11]
-
Acetonitrile (ACN): LC-MS grade
-
Water: LC-MS grade
-
Formic Acid (FA): LC-MS grade
-
Ammonium Formate: LC-MS grade
-
Syringe Filters: 0.22 µm PVDF or PTFE
Standard and Sample Preparation
Causality: The diluent composition is critical in HILIC. It must contain a high percentage of organic solvent (typically matching the initial mobile phase conditions) to prevent premature elution and peak distortion. Using a water-rich diluent would cause the analyte to be poorly retained.
-
Stock Standard Preparation (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 90:10 (v/v) Acetonitrile/Water mixture.
-
Working Standard Preparation: Create a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) by serially diluting the stock standard with 90:10 (v/v) Acetonitrile/Water.
-
Reaction Mixture Sample Preparation: a. Quench the reaction if necessary using a suitable method. b. Dilute a known volume or weight of the reaction mixture with 90:10 (v/v) Acetonitrile/Water to bring the expected analyte concentration within the calibration range. A dilution factor of 1000x to 10,000x is a typical starting point. c. Vortex the diluted sample for 30 seconds. d. Filter the sample through a 0.22 µm syringe filter prior to injection to remove particulate matter.
LC-MS/MS Instrumentation and Conditions
The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | UHPLC/HPLC system compatible with MS |
| Column | HILIC Column (e.g., Amide, Silica, or Zwitterionic phase), 2.1 x 100 mm, <3 µm |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 minutes, hold for 1 min, return to 95% B and equilibrate for 4 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole (QqQ) or Q-TOF |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 145.1 (Calculated for C₆H₁₃N₂O₂⁺) |
| Product Ions (for MRM) | Scan for characteristic fragments. A likely fragment is the loss of the morpholine unit (m/z 87.0), resulting in a product ion at m/z 58.1 . Another potential fragment is the morpholine cation itself at m/z 88.1 .[12][13] The transition 145.1 -> 58.1 is recommended for quantification. |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimize for instrument (e.g., Cone Gas: 50 L/hr, Desolvation Gas: 800 L/hr) |
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure the method is suitable for its intended purpose, a validation study should be performed.[1][2][14] This establishes the trustworthiness and reliability of the generated data.
1. Specificity:
-
Objective: To demonstrate that the analytical signal is unequivocally from the target analyte.
-
Protocol: Inject a blank (diluent), a placebo (reaction mixture without the starting materials for the analyte), the reference standard, and a representative reaction mixture sample. There should be no interfering peaks at the retention time of the analyte in the blank or placebo samples.
2. Linearity and Range:
-
Objective: To establish the relationship between concentration and instrument response and define the concentration range over which the method is accurate and precise.
-
Protocol: Analyze the prepared calibration standards (e.g., 7 concentration levels) in triplicate. Plot the peak area versus concentration and perform a linear regression.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.
3. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol: Spike a placebo reaction mixture at three different concentration levels (low, medium, high) with a known amount of the reference standard. Analyze these samples in triplicate.
-
Acceptance Criteria: The mean recovery should be within 80-120%.[15]
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples of a mid-concentration standard on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 15%.[15][16]
5. Limit of Quantification (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
-
Protocol: Determine the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or by assessing the precision (%RSD ≤ 20%) of a low-level standard.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the LC-MS/MS analysis of this compound from reaction mixtures. The use of HILIC effectively addresses the challenges associated with retaining and separating this highly polar compound, while tandem mass spectrometry provides exceptional selectivity and sensitivity. By following the outlined sample preparation, instrument conditions, and ICH-aligned validation procedures, researchers and drug development professionals can implement a reliable and robust method for process monitoring and quality control.
References
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- ResearchGate.
- Chirita, R., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 400(8), 2203–2221. [Link]
- Agilent Technologies. Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]
- Organic Chemistry Portal. Morpholine synthesis. [Link]
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- ResearchGate. (PDF) Evaluation of stability of (1R,2 S)-(−)
- Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
- ResearchGate. (PDF) Hydrophilic interaction liquid chromatography (HILIC)
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]
- PubMed. A novel ion pairing LC/MS metabolomics protocol for study of a variety of biologically relevant polar metabolites. [Link]
- Google Patents. CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine....
- Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]
- ChemRxiv. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. [Link]
- Indian Journal of Pharmaceutical Education and Research. (2023).
- protocols.io. (2018). Amino acid analysis by UHPLC-MS/MS. [Link]
- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
- CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]
- ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]
- Chromsystems. (2021). LC-MS/MS: A New Approach to Amino Acid Analysis. [Link]
- NIST. Morpholine - the NIST WebBook. [Link]
- ACS Publications. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
- AMSbiopharma. (2025).
- LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
- Lirias. Current Developments in LC-MS for Pharmaceutical Analysis. [Link]
- Autech. Cas no 24152-96-3 (2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride). [Link]
- ChemRxiv. (2024).
- PMC. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]
Sources
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- 2. ema.europa.eu [ema.europa.eu]
- 3. 24152-96-3(2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride) | Kuujia.com [kuujia.com]
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- 6. pubs.acs.org [pubs.acs.org]
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- 16. ijper.org [ijper.org]
Application Note: Advanced NMR Characterization of "2-Amino-1-morpholinoethanone hydrochloride" Adducts in Pharmaceutical Development
Introduction: The Critical Role of Adduct Characterization
In the landscape of modern drug development, understanding the complete molecular profile of a drug candidate is paramount for ensuring safety and efficacy. "2-Amino-1-morpholinoethanone hydrochloride," a versatile building block in medicinal chemistry, possesses a reactive primary amine that can form adducts with various endogenous and exogenous molecules. These adducts, if not properly identified and characterized, can represent unknown impurities, degradants, or metabolites, posing significant risks to regulatory approval and patient safety.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of such small molecule adducts, providing definitive evidence of atomic connectivity and stereochemistry.[1][2]
This comprehensive technical guide provides a detailed framework for the NMR characterization of potential adducts of "this compound." We will delve into the foundational NMR properties of the parent molecule, outline protocols for the formation of representative adducts, and provide a systematic approach to their structural elucidation using a suite of 1D and 2D NMR experiments. This note is intended for researchers, scientists, and drug development professionals who require a robust methodology for identifying and characterizing potential covalent modifications of amine-containing drug candidates.
Part 1: Foundational NMR Profile of this compound
A thorough understanding of the NMR spectrum of the parent compound is the bedrock upon which all adduct characterization is built. The structure of this compound, presented below, contains a morpholine ring, an acetyl linker, and a primary amine.
Structure:
The hydrochloride salt form ensures solubility in aqueous media and protonates the primary amine, influencing its chemical environment.[3]
Predicted ¹H and ¹³C NMR Spectral Data
While experimental spectra can vary slightly based on solvent and concentration, the following tables provide the predicted chemical shifts for the parent compound in common NMR solvents. These predictions are based on established values for N-substituted morpholines and the electronic effects of the aminoacetyl group.[4]
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton Label | Predicted Chemical Shift (DMSO-d₆) | Predicted Chemical Shift (D₂O) | Multiplicity | Integration |
| H-a (NH₃⁺) | ~8.3 | 4.8 (solvent) | br s | 3H |
| H-b (-CH₂-NH₃⁺) | ~3.9 | ~4.0 | s | 2H |
| H-c (Morpholine -CH₂-N) | ~3.6 | ~3.7 | t | 4H |
| H-d (Morpholine -CH₂-O) | ~3.5 | ~3.6 | t | 4H |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Label | Predicted Chemical Shift (DMSO-d₆) | Predicted Chemical Shift (D₂O) |
| C-1 (C=O) | ~166 | ~168 |
| C-2 (-CH₂-NH₃⁺) | ~40 | ~41 |
| C-3 (Morpholine -CH₂-N) | ~45 | ~46 |
| C-4 (Morpholine -CH₂-O) | ~66 | ~67 |
Note: The primary amine protons (H-a) will exchange with D₂O, causing the signal to disappear or merge with the solvent peak.[5]
Key Features of the Morpholine Ring in NMR
The morpholine ring typically exists in a chair conformation.[4] In an unsubstituted morpholine, the protons on the carbons adjacent to the nitrogen (H-c) and oxygen (H-d) often appear as triplets due to coupling with the adjacent CH₂ group.[2][6] The chemical shift difference between these two sets of protons is a key characteristic. The carbons adjacent to the oxygen (C-4) are significantly downfield (~66 ppm) compared to those adjacent to the nitrogen (C-3) at ~45 ppm due to the higher electronegativity of oxygen.
Part 2: Formation and NMR Characterization of Potential Adducts
The primary amine of 2-Amino-1-morpholinoethanone is a nucleophile and can react with electrophilic species. Two common and important classes of reactions in a pharmaceutical context are the formation of imines with aldehydes and ketones, and Michael addition to α,β-unsaturated carbonyl compounds.[7][8]
Protocol for Imine Adduct Formation with an Aldehyde
This protocol describes the in-situ formation of an imine adduct with a model aldehyde, benzaldehyde, directly in an NMR tube for immediate analysis.
Materials:
-
This compound
-
Benzaldehyde
-
Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃)
-
NMR tubes and caps
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of CD₃OD in a clean, dry NMR tube.
-
Acquire Parent Spectrum: Acquire a ¹H NMR spectrum of the starting material. This will serve as a baseline (T=0).
-
Adduct Formation: Add 1.1 equivalents of benzaldehyde directly to the NMR tube.
-
Monitoring the Reaction: Gently mix the sample and acquire ¹H NMR spectra at regular intervals (e.g., 15 min, 1 hr, 4 hrs) to monitor the progress of the reaction.
-
Full Characterization: Once the reaction reaches equilibrium or completion, acquire a full suite of NMR data: ¹H, ¹³C, COSY, HSQC, and HMBC.
Expected NMR Spectral Changes Upon Imine Formation
The formation of an imine involves the replacement of the two amine protons and the carbonyl oxygen with a C=N double bond. This results in significant and predictable changes in the NMR spectrum.
Key Spectral Changes:
-
Disappearance of the Aldehyde Proton: The characteristic aldehyde proton signal of benzaldehyde (around 9-10 ppm) will disappear.[9][10]
-
Appearance of an Imine Proton: A new singlet will appear in the downfield region of the ¹H NMR spectrum (typically 8.0-8.5 ppm), corresponding to the newly formed imine proton (N=CH-Ar).
-
Shift of the α-Methylene Protons: The methylene protons adjacent to the nitrogen (H-b) will experience a significant downfield shift due to the formation of the C=N bond.
-
Changes in the Aromatic Region: The chemical shifts of the aromatic protons of the benzaldehyde moiety will be altered due to the change in the electronic environment.
-
¹³C NMR: The aldehyde carbon signal (~190-200 ppm) will be replaced by a new imine carbon signal in the ~160-170 ppm region. The α-methylene carbon (C-2) will also shift.
Table 3: Expected ¹H and ¹³C NMR Shifts for the Benzaldehyde Imine Adduct
| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| Imine CH | 8.0 - 8.5 | 160 - 170 |
| α-Methylene (-CH₂-N=) | 4.2 - 4.5 | 45 - 50 |
Protocol for Michael Addition Adduct Formation
This protocol outlines the formation of a Michael adduct with a model α,β-unsaturated ketone, methyl vinyl ketone.
Materials:
-
This compound
-
Methyl vinyl ketone
-
Deuterated methanol (CD₃OD)
-
NMR tubes and caps
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of CD₃OD in a clean, dry NMR tube.
-
Acquire Parent Spectrum: Acquire a baseline ¹H NMR spectrum.
-
Adduct Formation: Add 1.1 equivalents of methyl vinyl ketone to the NMR tube.
-
Monitoring the Reaction: Acquire ¹H NMR spectra periodically to observe the reaction progress.
-
Full Characterization: After the reaction is complete, acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.
Expected NMR Spectral Changes Upon Michael Addition
The Michael addition involves the 1,4-addition of the primary amine to the conjugated system, breaking the C=C double bond.
Key Spectral Changes:
-
Disappearance of Vinylic Protons: The signals corresponding to the vinylic protons of methyl vinyl ketone (typically between 5.8 and 6.5 ppm) will disappear.
-
Appearance of New Aliphatic Protons: New multiplets will appear in the aliphatic region of the ¹H NMR spectrum, corresponding to the newly formed CH₂-CH₂ fragment.
-
Shift of the α-Methylene Protons: The methylene protons adjacent to the amine (H-b) will shift, although typically less dramatically than in imine formation.
-
¹³C NMR: The vinylic carbon signals will be replaced by new aliphatic carbon signals.
Part 3: Advanced 2D NMR for Unambiguous Structure Elucidation
For complex adducts or when isomeric products are possible, 2D NMR is indispensable.
Diagram 1: Workflow for NMR Adduct Characterization
Caption: Workflow for NMR analysis of adducts.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. It is essential for identifying the spin systems of the newly formed fragments in the adduct. For the Michael adduct, COSY will clearly show the connectivity of the new -CH₂-CH₂- fragment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It is the most reliable way to assign carbon signals based on the more easily assigned proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for piecing together the molecular structure by connecting different spin systems. For the imine adduct, an HMBC correlation from the imine proton to the aromatic carbons and to the α-methylene carbon (C-2) would provide definitive proof of the imine structure.
Diagram 2: Key HMBC Correlations for Imine Adduct
Caption: Expected key HMBC correlations for the imine adduct.
Conclusion
The structural characterization of potential adducts of amine-containing pharmaceutical compounds like "this compound" is a non-negotiable aspect of drug development. NMR spectroscopy, through a systematic application of 1D and 2D experiments, provides the definitive data required for unambiguous structure elucidation. The protocols and expected spectral changes detailed in this application note offer a robust framework for scientists to confidently identify and characterize these critical molecular species, thereby ensuring the safety, quality, and regulatory compliance of new drug candidates.
References
- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
- Li, G. Z., Randev, R. K., Soeriyadi, A. H., & Haddleton, D. M. (2010). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry, 1(8), 1196-1204. [Link]
- Alonso, D. A., Baeza, A., & Nájera, C. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega, 4(10), 14217-14227. [Link]
- Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Spectrus Blog. [Link]
- Pharmaffiliates. (2025). Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping.
- Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(1), 126-133. [Link]
- Vallejo, J., Leal, S. M., Filgueira, M., & Montoya, L. G. (2015). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 20(5), 8523-8534. [Link]
- NotEvans. (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. [Link]
- Katritzky, A. R., et al. (2005). 1H and13C NMR spectra ofN-substituted morpholines.
- Beilstein Journals. (2016). Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols. Beilstein Journals. [Link]
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
- University of Missouri-St. Louis. (2020). HSQC and HMBC for Topspin. University of Missouri-St. Louis. [Link]
- Lorthiois, E., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
- Columbia University. HSQC and HMBC. NMR Core Facility, Columbia University. [Link]
- Redalyc. (2020).
- Purdue University. (n.d.). Amines. Purdue University. [Link]
- Slanina, T., et al. (2017). Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction. PLOS ONE, 12(5), e0175364. [Link]
- SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. SciHorizon. [Link]
- Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- ResearchGate. (2010). Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR.
- Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(9), 3208-3213. [Link]
- Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
- Xu, G., & Sayre, L. M. (1999). Structural elucidation of a 2:2 4-ketoaldehyde-amine adduct as a model for lysine-directed cross-linking of proteins by 4-ketoaldehydes. Chemical Research in Toxicology, 12(9), 862-868. [Link]
- ResearchGate. (n.d.). Reactions of amino compounds with aldehydes and ketones.
- Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Fiveable. [Link]
- Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- ResearchGate. (2002). Reactions of 2-amino-1,4-naphthoquinone with aldehydes.
Sources
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- 2. 4-(AZETIDIN-3-YL)MORPHOLINE HYDROCHLORIDE(223381-71-3) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
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The Versatile Role of 2-Amino-1-morpholinoethanone Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, "2-Amino-1-morpholinoethanone hydrochloride" (CAS 24152-96-3) has emerged as a particularly valuable scaffold. Its inherent structural features, combining a reactive primary amine and a privileged morpholine moiety, offer medicinal chemists a versatile platform for the synthesis of diverse and biologically active compounds. This comprehensive guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use.
The Morpholine Moiety: A Privileged Scaffold in Drug Design
The morpholine ring is a recurring motif in a multitude of approved drugs and clinical candidates. Its prevalence is not coincidental but rather a consequence of its favorable physicochemical and pharmacokinetic properties. The inclusion of a morpholine group can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point for binding to biological targets. These attributes collectively contribute to more "drug-like" properties in a molecule, a critical consideration in the iterative process of lead optimization.
Core Applications of this compound
"this compound" serves as a versatile intermediate in the synthesis of a wide array of heterocyclic compounds and other molecular architectures with therapeutic potential. Its utility stems from the presence of two key functional groups: the primary amine, which readily participates in a variety of coupling reactions, and the morpholino-ethanone backbone, which imparts the desirable properties of the morpholine ring.
Key Synthetic Applications:
| Application | Resulting Scaffold | Therapeutic Area(s) |
| Cyclocondensation Reactions | Imidazo[1,2-a]pyrimidines | Oncology, Anti-inflammatory, Antiviral |
| Acylation and Amidation | Acylthiourea Derivatives | Oncology (e.g., c-Met inhibitors) |
| General Amide Bond Formation | N-Acyl-alpha-amino amides | Diverse, including CNS disorders and metabolic diseases |
Experimental Protocols
The following protocols are presented to illustrate the practical application of "this compound" in the synthesis of key medicinal chemistry scaffolds. These protocols are intended as a guide for trained laboratory personnel. Appropriate personal protective equipment (PPE) should be worn at all times, and all reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Synthesis of Imidazo[1,2-a]pyrimidines via Condensation
Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including kinase inhibition.[1] This protocol details the synthesis of a key intermediate, 1-Morpholino-2-(pyrimidin-2-ylamino)ethanone, a direct precursor to the imidazo[1,2-a]pyrimidine core.
Reaction Scheme:
Figure 1: Synthesis of 1-Morpholino-2-(pyrimidin-2-ylamino)ethanone.
Materials and Reagents:
-
2-Fluoropyrimidine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Ethanol (EtOH)
-
Triethylamine (Et3N)
-
Cyclohexane
-
Fluorosil for chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for chromatography
Procedure: [1]
-
To a solution of 2-fluoropyrimidine (196 mg, 2.00 mmol) in acetonitrile (3.5 mL) in a round-bottom flask, add this compound (411 mg, 2.28 mmol).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.05 mL, 6.00 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Adsorb the crude product onto Fluorosil.
-
Purify the product by silica gel chromatography using a gradient of 30–100% (3:1 Ethyl acetate–Ethanol + 1% Triethylamine) in cyclohexane as the eluent.
-
Combine the fractions containing the desired product and concentrate in vacuo to yield 1-Morpholino-2-(pyrimidin-2-ylamino)ethanone as a white powder.
Expected Yield: Approximately 75%.
Protocol 2: Synthesis of Acylthiourea Derivatives for Kinase Inhibition
Acylthiourea-containing molecules have shown promise as inhibitors of various protein kinases, including c-Met, a receptor tyrosine kinase implicated in cancer. This protocol outlines a general procedure for the synthesis of an acylthiourea derivative using "this compound". This method is adapted from a patented procedure for the synthesis of c-Met inhibitors.
Workflow for Acylthiourea Synthesis:
Figure 2: General workflow for acylthiourea synthesis.
Materials and Reagents:
-
A suitable carboxylic acid derivative (e.g., an isothiocyanate precursor)
-
This compound
-
Triethylamine (TEA)
-
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
-
Anhydrous solvent (e.g., Dichloromethane or N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid derivative (1.0 eq) in the chosen anhydrous solvent.
-
Add this compound (1.1 eq) to the solution.
-
Add triethylamine (2.0 eq) to neutralize the hydrochloride salt and facilitate the reaction.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the coupling agent, DMTMM (1.2 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction time may vary from a few hours to overnight.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired acylthiourea derivative.
Case Study: A c-Met Inhibitor Synthesized from this compound
A notable example of the application of "this compound" is in the synthesis of potent and selective inhibitors of the c-Met receptor tyrosine kinase. Overexpression and dysregulation of c-Met are implicated in the progression of various cancers, making it an attractive therapeutic target.
In a patented synthesis, "this compound" was utilized as a key building block to introduce the morpholine-containing side chain onto a core heterocyclic scaffold. This modification was crucial for achieving the desired pharmacological profile of the final compound. The resulting acylthiourea derivative demonstrated significant inhibitory activity against c-Met, highlighting the strategic importance of incorporating the morpholine moiety for potent and targeted anticancer agents.
Future Perspectives and Conclusion
"this compound" continues to be a valuable and versatile building block in medicinal chemistry. Its utility extends beyond the examples provided here, with potential applications in the development of PROTACs (Proteolysis Targeting Chimeras), where the morpholine group can serve as a linker component, and in the synthesis of novel scaffolds for a wide range of biological targets. The straightforward reactivity of its primary amine, coupled with the beneficial properties of the morpholine ring, ensures that this compound will remain a staple in the toolbox of medicinal chemists for years to come. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this important synthetic intermediate in their drug discovery endeavors.
References
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
- The synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. (n.d.). Royal Society of Chemistry.
- Regioselective Synthesis of 3-Aminoimidazo[1,2-a]pyrimidines with Triflic Anhydride. (n.d.). Thieme Chemistry.
- Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. (n.d.). JOCPR.
- Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (n.d.). VDOC.PUB.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields in Amide Coupling Reactions with 2-Amino-1-morpholinoethanone hydrochloride
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving 2-Amino-1-morpholinoethanone hydrochloride (CAS: 24152-96-3). This versatile building block, featuring a primary amine nucleophile and a morpholine amide, is a valuable intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds.[1]
Low yields in amide coupling reactions can be a significant bottleneck in multi-step syntheses. This resource provides a structured, in-depth approach to diagnosing common issues and implementing effective solutions. We will explore the causality behind experimental choices, moving beyond simple procedural lists to empower you with the scientific rationale needed to improve your reaction outcomes.
Section 1: Foundational Reaction Principles
This compound serves as the amine component in amide bond formation. The reaction's success hinges on the efficient activation of a carboxylic acid partner to make it susceptible to nucleophilic attack by the primary amine of the morpholinoethanone moiety.
Caption: General workflow for amide coupling with 2-Amino-1-morpholinoethanone.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered when using this compound in amide coupling reactions.
Q1: My amide coupling reaction is resulting in a low yield or failing completely. What are the most common causes?
Low yields can stem from several factors, often related to reaction conditions, reagent stability, or substrate reactivity.[2] The most frequent culprits include:
-
Incomplete Activation of the Carboxylic Acid: The coupling reagent may be insufficient or inefficient for your specific substrate.[3]
-
Hydrolysis of the Activated Intermediate: The presence of moisture is highly detrimental. It can hydrolyze the activated carboxylic acid, reverting it to the starting material and halting the reaction. It is critical to use anhydrous solvents and reagents.[2][3]
-
Poor Nucleophilicity of the Amine: While 2-Amino-1-morpholinoethanone is generally a good nucleophile, its hydrochloride salt form is not. The primary amine must be deprotonated to its free base form by a non-nucleophilic base (like DIPEA or triethylamine) to become reactive.
-
Steric Hindrance: Bulky chemical groups near the carboxylic acid or the amine can physically block the reaction site, leading to slow or incomplete coupling.[2]
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, or reaction time can significantly impact the outcome.[2]
Q2: I'm observing significant side products. How can I minimize them?
Side product formation is a clear indicator of non-optimal reaction conditions. The key is to favor the desired intermolecular reaction between the activated acid and the amine.
-
Problem: Self-Polymerization of the Carboxylic Acid Partner.
-
Cause: This is a major issue if your carboxylic acid starting material also contains an unprotected amine group. The amino group of one molecule can react with the activated acid of another, leading to oligomers.[3]
-
Solution: The order of addition is critical. Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base for a short period (e.g., 15-30 minutes) before adding 2-Amino-1-morpholinoethanone.[3] This ensures the activated species is more likely to be trapped by your intended nucleophile. In challenging cases, protecting the secondary amino group on the acid partner may be necessary.[3]
-
-
Problem: Racemization of Chiral Carboxylic Acids.
-
Cause: The activation process, especially with carbodiimides, can lead to the formation of an oxazolone intermediate that is prone to racemization, losing the stereochemical integrity of your starting material.[4]
-
Solution: Use coupling additives known to suppress racemization, such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[2] Running the reaction at a lower temperature (e.g., starting at 0 °C) can also help preserve stereochemistry.[2]
-
Q3: How do I choose the right coupling reagent for my reaction?
The choice of coupling reagent is critical and depends on factors like the steric hindrance of your substrates, the risk of racemization, and cost.
| Coupling Reagent Class | Examples | Typical Additive | Advantages | Considerations |
| Carbodiimides | EDC, DIC, DCC | HOBt, OxymaPure | Cost-effective, widely used.[5] | Can lead to racemization without additives.[2] DCC byproduct is a urea precipitate that can be hard to remove. |
| Phosphonium Salts | PyBOP, PyAOP | None required | More reactive than carbodiimides, good for hindered couplings.[2] | More expensive, byproducts can be difficult to remove. PyAOP is useful for N-methyl amino acids.[2] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | None required | Highly efficient, fast reaction times, low racemization.[6] HATU is one of the most powerful reagents for difficult couplings. | Highest cost, can be sensitive to moisture. |
Expert Insight: For a standard, unhindered coupling, EDC with HOBt or OxymaPure is an excellent and economical starting point. For challenging substrates (e.g., sterically hindered acids), upgrading to HATU is often the most effective solution to drive the reaction to completion.
Q4: What are the best practices for ensuring anhydrous conditions?
Since hydrolysis is a primary failure mode, rigorous exclusion of water is essential.
-
Solvents: Use freshly opened bottles of anhydrous solvents or solvents dried over molecular sieves. Anhydrous grade N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are common choices.[2]
-
Reagents: Use high-purity reagents stored in a desiccator. This compound is hygroscopic and should be handled accordingly.
-
Glassware: Oven-dry or flame-dry all glassware before use and allow it to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Atmosphere: Assemble the reaction under an inert atmosphere.
Section 3: Optimized Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common scenarios.
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol describes a widely used and cost-effective method for standard amide bond formation.
-
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF (or DCM).
-
Activation: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (2.5 eq.).[3] Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Reagent Addition: Add EDC·HCl (1.2 eq.) to the cooled solution and stir for 15-30 minutes at 0 °C. This "pre-activation" step is crucial.
-
Amine Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Protocol 2: High-Efficiency Coupling for Hindered Substrates using HATU
This protocol is recommended for sterically demanding substrates where standard methods fail.
-
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq.) to the mixture and stir for 5-10 minutes at room temperature. The solution may change color, indicating the formation of the active ester.
-
Amine Addition: Add a solution of this compound (1.2 eq.) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir at room temperature for 2-6 hours. Hindered reactions may require gentle heating (40-50 °C) but should be monitored for side reactions.
-
Monitoring & Workup: Follow steps 6 and 7 from Protocol 1.
Section 4: Advanced Troubleshooting Workflow
When initial attempts fail, a logical, step-by-step diagnostic process is necessary. The following workflow can help identify the root cause of low yield.
Caption: A logical workflow for troubleshooting low-yield amide coupling reactions.
References
- BenchChem. (2025). Troubleshooting low yield in amide coupling of aminobenzoic acids. BenchChem Technical Support Center.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. BenchChem Technical Support Center.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Liu, Z., Moroz, Y. S., & Isayev, O. (2023). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Chemical Science, 14(38), 10537-10547.
- ChemBK. (2024). 2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE. ChemBK.
- BenchChem. (2025). Technical Support Center: Troubleshooting Trh-Gly Solid-Phase Peptide Synthesis. BenchChem Technical Support Center.
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hepatochem.com [hepatochem.com]
- 5. The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03902A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions of "2-Amino-1-morpholinoethanone hydrochloride" in synthesis
Welcome to the technical support center for the synthesis of 2-Amino-1-morpholinoethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important morpholine derivative. Our goal is to equip you with the scientific understanding and practical guidance necessary to overcome common challenges and ensure the successful synthesis of your target compound.
Troubleshooting Guide: Navigating Common Side Reactions
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize the formation of byproducts. This guide will address potential issues in a step-by-step manner, focusing on the widely used synthetic approach involving the acylation of morpholine with chloroacetyl chloride, followed by the introduction of the amino group.
Step 1: Acylation of Morpholine with Chloroacetyl Chloride
The initial step of the synthesis involves the reaction of morpholine with chloroacetyl chloride to form the key intermediate, 4-(2-chloroacetyl)morpholine. While this reaction is generally efficient, several side reactions can occur, leading to impurities that can complicate subsequent steps and the final purification.
Question 1: I am observing a low yield of 4-(2-chloroacetyl)morpholine and the presence of a higher molecular weight impurity in my crude product. What could be the cause?
Answer: A common side reaction in the acylation of morpholine with chloroacetyl chloride is the formation of a dimeric byproduct, 1,4-bis(morpholin-4-yl)butane-2,3-dione. This occurs when a molecule of the desired product, 4-(2-chloroacetyl)morpholine, reacts with another molecule of morpholine.
Mechanism of Dimer Formation:
The nitrogen atom of a second morpholine molecule can act as a nucleophile, attacking the electrophilic carbon atom of the chloroacetyl group in the already formed 4-(2-chloroacetyl)morpholine. This nucleophilic substitution reaction displaces the chloride ion and forms a carbon-nitrogen bond, resulting in the dimeric impurity.
Troubleshooting Strategies:
-
Control of Stoichiometry: To minimize this side reaction, it is crucial to use a slight excess of chloroacetyl chloride or to add the morpholine slowly to the reaction mixture containing chloroacetyl chloride. This ensures that the concentration of free morpholine is kept low, reducing the likelihood of it reacting with the product.
-
Temperature Control: The reaction should be carried out at a low temperature (e.g., 0-5 °C) to control the rate of both the desired reaction and the side reaction. Exothermic reactions can lead to localized heating, which can promote the formation of the dimeric impurity.
-
Reaction Quenching: Once the formation of 4-(2-chloroacetyl)morpholine is complete, the reaction should be promptly quenched, for example, by the addition of water or a dilute acid, to neutralize any remaining morpholine.
Question 2: My final product after the acylation step is difficult to purify, and I suspect the presence of unreacted starting materials. How can I improve the purity?
Answer: Incomplete conversion is a common issue that can be addressed by optimizing the reaction conditions and employing an effective purification strategy.
Troubleshooting Strategies:
-
Reaction Monitoring: It is essential to monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TTC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. This will allow you to determine the optimal reaction time and ensure that the reaction has gone to completion.
-
Purification: The crude 4-(2-chloroacetyl)morpholine can be purified by recrystallization or column chromatography. The choice of solvent for recrystallization is critical and should be determined experimentally to ensure good recovery of the desired product while leaving impurities in the mother liquor.
| Purification Method | Advantages | Disadvantages |
| Recrystallization | Simple, cost-effective, and scalable. | May not be effective for removing impurities with similar solubility to the product. |
| Column Chromatography | High resolution, capable of separating closely related compounds. | More time-consuming, requires larger volumes of solvent, and may be less scalable. |
Step 2: Introduction of the Amino Group
The second step of the synthesis involves the conversion of the chloroacetyl group in 4-(2-chloroacetyl)morpholine to an amino group. A common method to achieve this is through the formation of an azide intermediate, followed by reduction.
Question 3: I am performing a reduction of the azide intermediate to obtain 2-Amino-1-morpholinoethanone, but I am observing incomplete conversion and potential catalyst poisoning. What are the likely causes and how can I troubleshoot this?
Answer: The reduction of the azide intermediate is a critical step, and several factors can influence its success. Incomplete reduction can lead to the presence of the azide intermediate as a significant impurity in the final product.
Troubleshooting Strategies for Azide Reduction:
-
Catalyst Selection and Handling: Palladium on carbon (Pd/C) is a commonly used catalyst for the reduction of azides.[1] It is important to use a high-quality catalyst and to handle it properly to avoid deactivation. The catalyst should be stored under an inert atmosphere and handled carefully to prevent exposure to air and moisture.
-
Hydrogenation Conditions: The reduction is typically carried out under a hydrogen atmosphere. Ensuring a sufficient pressure of hydrogen and vigorous stirring is crucial for efficient mass transfer and complete reduction. The reaction progress should be monitored by TLC or other suitable analytical methods.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents like ethanol or methanol are often used for this reduction.
-
Catalyst Poisoning: The presence of certain functional groups or impurities in the starting material or solvent can poison the catalyst, leading to incomplete reaction. It is important to use pure starting materials and solvents. If catalyst poisoning is suspected, increasing the catalyst loading or using a fresh batch of catalyst may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take during the synthesis of this compound?
A1: Chloroacetyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Azide intermediates are potentially explosive and should be handled with caution, avoiding heat and shock. The reduction of azides with hydrogen gas should be carried out behind a safety shield.
Q2: How can I confirm the identity and purity of my final product?
A2: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any impurities.
-
Melting Point Analysis: To compare the melting point of the synthesized compound with the literature value.[3]
Q3: My final product is off-white or yellowish. How can I decolorize it?
A3: The presence of color in the final product may be due to the presence of impurities. Recrystallization from a suitable solvent system can often remove colored impurities. In some cases, treatment with activated carbon during the recrystallization process can be effective in adsorbing colored byproducts.
Q4: What are some alternative methods for introducing the amino group?
A4: Besides the azide reduction route, other methods for introducing the amino group include:
-
Gabriel Synthesis: This involves the reaction of 4-(2-chloroacetyl)morpholine with potassium phthalimide, followed by hydrazinolysis to release the primary amine.
-
Delepine Reaction: This method uses hexamethylenetetramine to form a quaternary ammonium salt, which is then hydrolyzed to the primary amine.
The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and safety considerations.
Experimental Protocols
Protocol 1: Synthesis of 4-(2-chloroacetyl)morpholine
-
To a stirred solution of morpholine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) at 0 °C, slowly add chloroacetyl chloride (1.05 eq).
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Azide Reduction
-
Dissolve 4-(2-chloroacetyl)morpholine (1.0 eq) in a suitable solvent (e.g., acetone or DMF).
-
Add sodium azide (1.1 eq) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude azide intermediate.
-
Dissolve the crude azide in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of Pd/C (5-10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon pressure or in a Parr shaker) until the azide is completely consumed (monitor by TLC or IR).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Acidify the filtrate with a solution of HCl in a suitable solvent (e.g., diethyl ether or ethanol) to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.[1]
References
- ChemBK. 2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE.
- Kourounakis, A., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate.
- Journal of Organic Chemistry and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives.
- Google Patents. Preparation method for N-acetyl morpholine.
- ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
Sources
Technical Support Center: Overcoming Solubility Challenges with 2-Amino-1-morpholinoethanone hydrochloride
Welcome to the technical support center for 2-Amino-1-morpholinoethanone hydrochloride (CAS No. 24152-96-3). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered with this versatile intermediate in organic solvents. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental design.
I. Understanding the Solubility Profile of this compound
This compound is a synthetic organic compound valued as a building block in medicinal chemistry and pharmaceutical synthesis.[1] Its hydrochloride salt form enhances stability and ease of handling.[1] However, this salt form is also the primary reason for its limited solubility in many common organic solvents.
The presence of the ammonium hydrochloride group makes the molecule highly polar. Consequently, it exhibits good solubility in polar protic solvents like water and alcohols (e.g., methanol, ethanol) but is often poorly soluble in less polar or non-polar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and toluene.[2][3] This can pose a significant challenge when these solvents are required for a specific reaction.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 24152-96-3 | |
| Molecular Formula | C₆H₁₃ClN₂O₂ | [1] |
| Molecular Weight | 180.63 g/mol | |
| Melting Point | 245-246 °C | [1][3] |
| Appearance | White to off-white crystalline solid or lumps | [4] |
| Solubility | Soluble in water and alcohol solvents | [3] |
II. Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
This section provides a systematic approach to addressing solubility challenges with this compound.
Initial Assessment and Physical Dissolution Techniques
Before resorting to chemical modifications, always start with physical methods to enhance dissolution.
1. Solvent Selection:
-
Recommended Starting Solvents: For direct dissolution, begin with polar solvents.
-
High Polarity: Water, Methanol (MeOH), Ethanol (EtOH).
-
Polar Aprotic: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). These are often effective in reactions like peptide couplings.[2]
-
2. Physical Agitation and Temperature:
-
Vigorous Stirring: Ensure the mixture is being stirred vigorously to maximize the contact between the solid and the solvent.[2]
-
Sonication: Use an ultrasonic bath to break down solid aggregates and improve solvent-solute interactions.[2]
-
Gentle Heating: Cautiously warming the mixture can increase both the rate of dissolution and the solubility limit. However, be mindful of the thermal stability of your other reactants.
Chemical Modification for Enhanced Solubility
If physical methods are insufficient, particularly when a less polar solvent is necessary for your reaction, converting the hydrochloride salt to its free amine is the most effective strategy.[2] The free amine is significantly less polar and thus more soluble in a broader range of organic solvents.
Protocol: In-situ Free Amine Generation
This procedure is commonly performed directly before a subsequent reaction, such as a coupling reaction.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., DCM, THF, Ethyl Acetate)
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.0-1.1 equivalents)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Suspend the this compound in your chosen anhydrous organic solvent under an inert atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the tertiary amine base (1.0-1.1 equivalents) dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 15-30 minutes. During this time, the solid hydrochloride salt will react to form the soluble free amine and the insoluble triethylamine hydrochloride (or diisopropylethylamine hydrochloride) salt, which typically precipitates as a white solid.[2]
-
The resulting mixture containing the dissolved free amine can often be used directly in the next step of your synthesis. Alternatively, the precipitated hydrochloride salt of the tertiary amine can be removed by filtration.
III. Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in Dichloromethane (DCM)?
A1: The hydrochloride salt form of this compound is highly polar due to the charged ammonium group and the chloride counter-ion. DCM is a non-polar solvent. As a general principle, "like dissolves like." Therefore, the highly polar salt has very low solubility in non-polar DCM. To achieve dissolution in DCM, you will likely need to convert the hydrochloride salt to its free amine form as described in the protocol above.[2]
Q2: Can I use a co-solvent system to improve solubility?
A2: Yes, a co-solvent system can be an effective strategy. For example, adding a small amount of a polar solvent like methanol to a suspension of the hydrochloride salt in a less polar solvent like DCM can sometimes improve solubility enough for your reaction to proceed.[2] However, be aware that the presence of the polar co-solvent may affect your reaction kinetics or side-product formation.
Q3: Is it possible to use an inorganic base like sodium bicarbonate to generate the free amine?
A3: While inorganic bases can neutralize the hydrochloride salt, they are generally not recommended for in-situ free amine generation in anhydrous organic solvents due to their poor solubility in these systems. This can lead to a heterogeneous mixture and an incomplete reaction. Tertiary amines like TEA or DIPEA are soluble in most organic solvents and are therefore more suitable for this purpose.
Q4: I've generated the free amine, but my reaction is still not proceeding as expected. What could be the issue?
A4: If the free amine has been successfully generated and is soluble, other factors may be at play:
-
Moisture: Ensure all your reagents and solvents are anhydrous, as water can interfere with many organic reactions.
-
Reagent Purity: Verify the purity of your other starting materials and reagents.
-
Reaction Conditions: Re-evaluate your reaction temperature, time, and catalyst (if any).
Q5: How can I confirm the formation of the free amine?
A5: While often used directly, you can confirm the formation of the free amine by taking a small aliquot of the reaction mixture (after filtering off the precipitated tertiary amine hydrochloride), carefully removing the solvent, and analyzing the residue by ¹H NMR. You would expect to see a shift in the signals corresponding to the protons near the amino group compared to the hydrochloride salt.
IV. Visualizing the Workflow
Decision Tree for Overcoming Solubility Issues
A decision-making workflow for addressing solubility issues.
In-situ Free Amine Generation Workflow
A streamlined process for generating the free amine in-situ.
V. References
-
Cas no 24152-96-3 (2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride) . (n.d.). Chemical Land21. Retrieved from [Link]
-
2-Amino-1-(4-morpholinyl)ethanone hydrochloride | C6H13ClN2O2 . (n.d.). PubChem. Retrieved from [Link]
-
Savi, C., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Retrieved from [Link]
-
2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE . (n.d.). ChemBK. Retrieved from [Link]
-
Problem with hydrochloride salt formation/isolation . (2018, August 3). Reddit. Retrieved from [Link]
-
Purification of organic hydrochloride salt? . (2017, February 7). ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Coupling Reactions with 2-Amino-1-morpholinoethanone hydrochloride
Welcome to the technical support center for optimizing amide coupling reactions involving 2-Amino-1-morpholinoethanone hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this secondary amine building block into their synthetic workflows. We will explore the underlying chemical principles, provide actionable optimization strategies, and offer detailed troubleshooting advice to help you achieve higher yields and faster reaction times.
Part 1: Foundational Principles & Core Challenges
The successful formation of an amide bond is the cornerstone of many synthetic endeavors. However, the structural characteristics of 2-Amino-1-morpholinoethanone present specific challenges that can lead to sluggish or incomplete reactions if not properly addressed.
FAQ: What makes coupling to a secondary amine like this compound challenging?
Coupling reactions with 2-Amino-1-morpholinoethanone are often less straightforward than those with primary amines due to two primary factors:
-
Lower Nucleophilicity: Secondary amines are inherently less nucleophilic than their primary amine counterparts. The presence of two alkyl groups (in this case, the morpholine ring and the ethanone backbone) creates more electron donation into the nitrogen atom, but also significantly more steric hindrance around the lone pair of electrons, which is essential for attacking the activated carboxylic acid.
-
Steric Hindrance: The bulky morpholine ring adjacent to the amine nitrogen creates a sterically congested environment. This physical barrier can impede the approach of an activated carboxylic acid, slowing down the rate of the desired nucleophilic acyl substitution.
These factors necessitate the use of highly reactive coupling reagents and carefully optimized conditions to drive the reaction to completion efficiently.
General Mechanism of Amide Bond Formation
The core of the reaction involves two key steps: the activation of a carboxylic acid to create a highly reactive intermediate, followed by the nucleophilic attack from the amine.[1][2] The efficiency of both steps is critical for a successful coupling.
Caption: General workflow for amide bond formation.
Part 2: Optimizing Your Coupling Protocol
Achieving a rapid and complete reaction requires a strategic selection of reagents and conditions tailored to overcome the inherent challenges of this secondary amine.
FAQ: Which coupling reagent is best suited for this reaction?
For difficult couplings involving sterically hindered secondary amines, standard carbodiimide reagents like DCC or EDC alone are often insufficient. More potent activating agents are required.[3]
| Reagent Class | Examples | Pros | Cons | Recommendation |
| Uronium/Aminium | HATU, HCTU, HBTU, COMU | Highest reactivity, rapid coupling times, very effective for hindered amines.[4][5] | Higher cost, potential for guanidinylation side reaction if used in large excess.[1][6] | Highly Recommended. HATU is often the top choice due to the superior reactivity of its OAt active ester.[5] |
| Phosphonium | PyBOP, PyAOP | High reactivity, comparable to uronium salts. Less risk of guanidinylation side reaction.[4] | Byproducts can sometimes complicate purification. | Excellent Alternative. A very strong choice, especially if side reactions with uronium salts are a concern. |
| Carbodiimide + Additive | EDC or DIC + HOAt, HOBt, or Oxyma Pure® | Cost-effective, widely available. | Generally slower than uronium/phosphonium salts. Additive is essential for efficiency and to suppress racemization.[4][7] | Viable with Optimization. Best used with HOAt or Oxyma as the additive to maximize reactivity. |
FAQ: How can I determine the optimal reaction time without relying on guesswork?
Reaction completion should always be determined empirically. The most reliable method is to monitor the reaction's progress over time.
-
Primary Monitoring Method: LC-MS (Liquid Chromatography-Mass Spectrometry) This is the gold standard. By taking small aliquots from the reaction mixture at set time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), you can directly observe the consumption of your starting materials (the carboxylic acid and the amine) and the formation of the desired product. The reaction is complete when the limiting reagent is no longer detectable.
-
Secondary Method: TLC (Thin-Layer Chromatography) If your starting materials and product have distinct Rf values and are UV-active, TLC can be a quick and effective way to qualitatively track progress.
Protocol 1: Reaction Monitoring by LC-MS
-
At each desired time point, carefully withdraw a small aliquot (~5-10 µL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing a suitable solvent (e.g., 0.5 mL of Acetonitrile/Water 1:1 with 0.1% formic acid) to stop the reaction. This prevents further changes during analysis.
-
Vortex the vial thoroughly.
-
Inject the diluted sample into the LC-MS system.
-
Analyze the resulting chromatogram and mass spectrum. Look for the mass-to-charge ratio (m/z) corresponding to your starting materials and the expected product. The reaction is complete when the peak for the limiting starting material is gone.
FAQ: What are the recommended starting conditions for the coupling reaction?
While every reaction is unique, the following parameters provide a robust starting point for optimization.
| Parameter | Recommended Starting Condition | Rationale & Expert Insights |
| Coupling Reagent | HATU | Provides the highest chance of success for a challenging secondary amine coupling.[5][8] |
| Stoichiometry | 1.2 eq. Carboxylic Acid, 1.15 eq. HATU, 1.0 eq. Amine | Using a slight excess of the acid and coupling reagent helps drive the reaction to completion. Keeping the HATU excess minimal relative to the acid prevents guanidinylation of the valuable amine.[1] |
| Base | DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) | A non-nucleophilic tertiary amine base is crucial.[1] DIPEA is stronger, but NMM can sometimes reduce racemization. Never use pyridine , as it is nucleophilic and can compete in the reaction.[9] |
| Base Stoichiometry | 2.0 - 3.0 eq. | Sufficient base is needed to neutralize the amine hydrochloride salt and the acid generated during the reaction. |
| Solvent | Anhydrous DMF or NMP | Polar aprotic solvents are excellent for solvating all reaction components. The use of anhydrous (dry) solvent is critical , as water will hydrolyze the activated intermediate and kill the reaction.[9][10] |
| Concentration | 0.1 - 0.2 M (relative to the limiting amine) | A moderate concentration helps ensure favorable reaction kinetics without promoting aggregation. |
| Temperature | Room Temperature (20-25 °C) | A safe and effective starting point. Temperature can be adjusted as a troubleshooting measure. |
| Pre-activation | 15-30 minutes | Dissolve the carboxylic acid, HATU, and base in the solvent and stir for 15-30 minutes before adding the 2-Amino-1-morpholinoethanone. This allows for the formation of the highly reactive OAt-ester, maximizing its concentration before the amine is introduced.[9][10] |
Part 3: Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.
Sources
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- 2. jpt.com [jpt.com]
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- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
"2-Amino-1-morpholinoethanone hydrochloride" stability under acidic/basic conditions
An in-depth guide to the stability of 2-Amino-1-morpholinoethanone hydrochloride under acidic and basic conditions, designed for researchers, scientists, and drug development professionals.
Technical Support Center: this compound
Welcome to the technical support guide for this compound (CAS: 24152-96-3).[1][2][3] This document, prepared by our Senior Application Scientists, provides an in-depth analysis of the compound's stability in acidic and basic environments. Our goal is to equip you with the foundational knowledge and practical troubleshooting advice needed to ensure the integrity of your experiments.
Core Concepts: Understanding the Chemistry of Amide Hydrolysis
This compound is structurally an amide. Amides are among the more stable carboxylic acid derivatives, yet they are susceptible to hydrolysis under both acidic and basic conditions, typically requiring heat to proceed at a significant rate.[4][5] This hydrolysis cleaves the amide bond (the C-N bond adjacent to the carbonyl group), resulting in a carboxylic acid and an amine.[4] Understanding this fundamental reaction is critical to predicting and controlling the stability of your compound.
Acid-Catalyzed Hydrolysis Under acidic conditions, the reaction is catalyzed by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6][7] The amine is ultimately released as a protonated ammonium salt.[6][8] This reaction is generally considered irreversible because the resulting amine is protonated in the acidic medium, rendering it non-nucleophilic and unable to participate in the reverse reaction.[6]
Base-Catalyzed (Saponification) Hydrolysis In the presence of a strong base, the hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon.[4][9][10] This forms a tetrahedral intermediate, which then collapses to expel the amine's conjugate base (an amide ion), a poor leaving group. The reaction is driven forward by an irreversible acid-base reaction between the newly formed carboxylic acid and the strongly basic amide ion.[9] The final products are the carboxylate salt and the free amine.[4][8]
Stability Profile of this compound
The stability of this molecule is dictated by the amide bond linking the glycinyl moiety to the morpholine ring.
In an acidic aqueous solution, this compound will undergo hydrolysis to yield 2-aminoacetic acid (glycine) and a morpholinium salt.
-
Mechanism: The carbonyl oxygen of the amide is protonated, increasing its electrophilicity. A water molecule then attacks the carbonyl carbon. Following a series of proton transfers, the morpholine nitrogen is converted into a good leaving group (protonated morpholine), which is then expelled.
-
Degradation Products:
-
2-Aminoacetic acid (Glycine): The carboxylic acid portion of the parent molecule.
-
Morpholine: Released as its protonated form, the morpholinium ion, in the acidic solution.
-
-
Controlling Factors: The rate of hydrolysis is dependent on the concentration of the acid and the temperature.[4] Elevated temperatures will significantly accelerate the degradation process.
Caption: Acid-catalyzed hydrolysis of 2-Amino-1-morpholinoethanone.
In a basic aqueous solution, the compound undergoes saponification, yielding the salt of 2-aminoacetic acid and morpholine.
-
Mechanism: A hydroxide ion directly attacks the amide carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling the morpholine as a leaving group. A rapid proton transfer from the newly formed carboxylic acid to the morpholine drives the reaction to completion.
-
Degradation Products:
-
Glycinate (Salt of 2-Aminoacetic acid): The deprotonated form of the carboxylic acid.
-
Morpholine: The free amine.
-
-
Controlling Factors: The degradation rate is proportional to the hydroxide ion concentration and temperature.[10] The reaction is generally faster under strong basic conditions and high heat.
Caption: Base-catalyzed hydrolysis of 2-Amino-1-morpholinoethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products I should expect to see?
-
Under acidic conditions, you will primarily see 2-aminoacetic acid and the morpholinium salt.
-
Under basic conditions, you will see the salt of 2-aminoacetic acid (glycinate) and morpholine.
Q2: How can I minimize degradation when preparing solutions for my experiments?
-
Use Buffered Solutions: If your experiment allows, work at a neutral or near-neutral pH (6-8).
-
Control Temperature: Prepare solutions fresh and store them at low temperatures (2-8°C) to slow the rate of hydrolysis.[1] Avoid prolonged heating.
-
Limit Exposure Time: Do not leave the compound in strongly acidic or basic solutions for extended periods unless it is part of a planned degradation study.
Q3: Is the degradation reversible?
-
Acid-catalyzed hydrolysis is effectively irreversible because the amine product is protonated and no longer nucleophilic.[6]
-
Base-catalyzed hydrolysis is also irreversible due to the final deprotonation of the carboxylic acid, which forms a resonance-stabilized carboxylate that is unreactive toward the amine.
Q4: How does the hydrochloride salt form affect stability? The hydrochloride salt form enhances the compound's stability as a solid and improves its solubility in aqueous media.[11][12] In solution, it will create a mildly acidic environment. While this provides some protection against base-catalyzed hydrolysis, it can contribute to slow acid-catalyzed degradation over time, especially if heated.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis. | Amide bond hydrolysis has occurred. | 1. Check the pH and age of your sample solution. 2. Run standards of potential degradants (morpholine, glycine) if available. 3. Re-prepare the sample fresh in a neutral, cold buffer and analyze immediately. |
| Assay value decreases over time. | The compound is degrading in the solution used for analysis. | 1. Perform a solution stability study. Analyze the sample at timed intervals (e.g., 0, 2, 4, 8, 24 hours) under your storage conditions. 2. If instability is confirmed, modify storage conditions (lower temperature, adjust pH, protect from light). |
| Cloudiness or precipitate forms in a basic solution. | This could be the free base of the compound precipitating if its solubility limit is exceeded, or it could be related to interactions with the buffer. | 1. Verify the solubility of the free base form in your chosen solvent system. 2. Consider using a co-solvent if compatible with your experiment. 3. Ensure the buffer components are not reacting with the compound or its degradants. |
Experimental Protocols
Forced degradation studies are essential for developing stability-indicating analytical methods.[13][14] This protocol outlines the conditions to intentionally degrade the compound to identify its degradation products.
Objective: To generate degradation products of this compound via acid and base hydrolysis for analytical method development.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M HCl and 0.1 M NaOH for neutralization
-
HPLC-grade water and acetonitrile
-
Volumetric flasks and pipettes
-
Heating block or water bath set to 60°C
-
pH meter
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water to a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Pipette 5 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 4 hours.
-
Cool to room temperature. Neutralize carefully with 0.1 M NaOH to pH ~7.
-
Dilute to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
-
Base Hydrolysis:
-
Pipette 5 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 0.1 M NaOH.
-
Heat the solution at 60°C for 2 hours (base hydrolysis is often faster).
-
Cool to room temperature. Neutralize carefully with 0.1 M HCl to pH ~7.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution to the same final concentration with water, without subjecting it to stress conditions.
-
Analysis: Analyze the stressed and control samples using a stability-indicating HPLC method. Compare the chromatograms to identify degradation peaks.
Caption: Workflow for conducting a forced degradation study.
A stability-indicating method is one that can accurately quantify the parent compound without interference from any degradation products, impurities, or excipients.[15][16]
Objective: To outline a starting point for an HPLC method to separate this compound from its primary hydrolysis degradants.
Instrumentation & Columns:
-
HPLC system with UV or PDA detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (a common starting point for separating polar compounds)[15]
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water (provides good peak shape for amines)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% to 5% B
-
25-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (or scan with PDA to find optimal wavelength)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Rationale:
-
The parent compound is more hydrophobic than its degradation products (glycine and morpholine) and should therefore have a longer retention time on a C18 column.
-
The gradient elution ensures that both the highly polar degradants (eluting early) and the parent compound are resolved effectively.[16]
-
This method serves as a starting point and must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
References
- Mechanism of amide hydrolysis. (2019). YouTube.
- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
- Ch20 : Amide hydrolysis. University of Calgary.
- Amide Hydrolysis: Mechanism, Conditions and Applications. Allen.
- Acid and base-catalyzed hydrolysis of amides. Khan Academy.
- Types of Amide Hydrolysis. BYJU'S.
- 24.4: Hydrolysis of Amides. (2021). Chemistry LibreTexts.
- The hydrolysis of amides. Chemguide.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Drug Discovery and Development.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Forced Degradation Studies. (2016). MedCrave online.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.
- Forced Degradation Studies. (2016). Semantic Scholar.
- Stability-indicating hplc method: Topics by Science.gov. Science.gov.
- Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. ResearchGate.
- Cas no 24152-96-3 (2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride). LookChem.
- High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021). International Journal of Pharmaceutical Sciences and Drug Research.
- Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies.
- 2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE. ChemBK.
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- 2-Amino-1-morpholinoethanone hydrochloride_化工百科. ChemBK.
Sources
- 1. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 2. 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 [sigmaaldrich.com]
- 3. 24152-96-3|this compound|BLD Pharm [bldpharm.com]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Khan Academy [en.khanacademy.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. byjus.com [byjus.com]
- 11. 24152-96-3(2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride) | Kuujia.com [kuujia.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
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- 15. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Deprotection Strategies for 2-Amino-1-morpholinoethanone Hydrochloride Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-1-morpholinoethanone hydrochloride and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the critical deprotection step in your synthetic workflows. Our focus is on providing practical, field-proven insights to ensure the successful and efficient removal of common amine protecting groups from this valuable scaffold.
I. Understanding the Core Structure and Its Implications
The 2-Amino-1-morpholinoethanone core scaffold presents a primary or secondary amine that is often protected during multi-step syntheses to prevent unwanted side reactions. The hydrochloride salt form indicates that the amine is protonated. Before proceeding with subsequent reactions that require the free amine, this salt must be neutralized, or more commonly, a protecting group on a precursor must be removed to reveal the amine, which is then often isolated as the hydrochloride salt.
This guide will focus on the deprotection of commonly used amine protecting groups, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in the context of the 2-Amino-1-morpholinoethanone backbone.
II. Frequently Asked Questions (FAQs)
Q1: I have the hydrochloride salt of a 2-Amino-1-morpholinoethanone derivative. How do I obtain the free amine for my next reaction?
To obtain the free amine from its hydrochloride salt, a simple basic workup is typically employed. This involves dissolving the salt in a suitable solvent and adding a base to neutralize the hydrochloric acid.
-
Aqueous Workup: Dissolve the hydrochloride salt in water or a mixture of water and an organic solvent (like dichloromethane or ethyl acetate). Add a mild inorganic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution until the aqueous layer is basic (pH > 8). Extract the free amine into the organic layer, dry the organic phase (e.g., with Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Non-Aqueous Workup: For substrates that are sensitive to water, you can suspend the salt in an organic solvent and add an organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA). The resulting triethylammonium or diisopropylethylammonium chloride salt can often be removed by filtration.
Q2: Which protecting group is most suitable for the amino group of 2-Amino-1-morpholinoethanone derivatives?
The choice of protecting group is highly dependent on the overall synthetic strategy and the stability of other functional groups in your molecule. The two most common choices for amines are the Boc and Cbz groups due to their differing deprotection conditions, which allows for orthogonal strategies.[1][2]
-
Boc (tert-butyloxycarbonyl): This is an acid-labile protecting group.[3][4] It is stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[1] This makes it ideal when other parts of your molecule require these conditions for transformations.
-
Cbz (benzyloxycarbonyl): This group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[5][6] This is advantageous when your molecule contains acid-sensitive groups.
Q3: What are the standard conditions for Boc deprotection of a 2-Amino-1-morpholinoethanone derivative?
Boc deprotection is achieved under acidic conditions.[3] The most common reagents are trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3][7]
-
TFA in Dichloromethane (DCM): A solution of 20-50% TFA in DCM is a standard protocol. The reaction is typically fast, often completing within 30 minutes to a few hours at room temperature.[3][8]
-
HCl in Dioxane or Methanol: A 4M solution of HCl in dioxane is a widely used reagent.[9] This method has the advantage of directly precipitating the deprotected amine as its hydrochloride salt, which can often be isolated by simple filtration.[10]
Q4: How do I remove a Cbz group from my 2-Amino-1-morpholinoethanone derivative?
The most common and cleanest method for Cbz deprotection is catalytic hydrogenolysis.[11][12] This involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst.[11]
-
Standard Conditions: A solution of the substrate in a solvent like methanol, ethanol, or ethyl acetate is stirred with a catalytic amount of 10% palladium on carbon (Pd/C) under an atmosphere of hydrogen gas (often from a balloon or a Parr hydrogenator).[7][11] The byproducts are toluene and carbon dioxide, which are easily removed.
III. Troubleshooting Guides
This section addresses specific issues that you may encounter during the deprotection of your 2-Amino-1-morpholinoethanone derivatives.
Troubleshooting Incomplete Boc Deprotection
Problem: My Boc deprotection is sluggish or incomplete, even after several hours.
Possible Causes & Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Insufficient Acid Strength/Concentration | The acidic conditions are not potent enough to efficiently cleave the Boc group. This can be due to low acid concentration or degradation of the acid (e.g., TFA absorbing water).[10] | Increase the concentration of the acid. For TFA/DCM mixtures, try a higher percentage of TFA. Ensure your TFA is fresh and anhydrous. |
| Steric Hindrance | Bulky substituents near the Boc-protected amine can hinder the approach of the acid.[10] | Increase the reaction temperature (e.g., to 40 °C) or prolong the reaction time. Monitor the reaction closely by TLC or LC-MS to avoid degradation. |
| Poor Substrate Solubility | If the starting material is not fully dissolved, the reaction will be slow and incomplete.[10] | Choose a solvent system in which your substrate is fully soluble. For HCl in dioxane, if solubility is an issue, you could try HCl in methanol. |
| Presence of Basic Groups | Other basic functional groups in the molecule can neutralize the acid, rendering it ineffective for deprotection.[10] | Increase the equivalents of acid used to ensure there is enough to both neutralize other basic sites and catalyze the deprotection. |
Experimental Protocol: Standard Boc Deprotection with HCl in Dioxane
-
Dissolution: Dissolve the Boc-protected 2-amino-1-morpholinoethanone derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.
-
Acid Addition: To the stirred solution, add a 4M solution of HCl in dioxane (3-5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS. For many substrates, the reaction is complete within 1-2 hours.[9][10]
-
Isolation: Upon completion, the deprotected amine hydrochloride salt often precipitates. The solid can be collected by filtration and washed with a cold solvent like diethyl ether or ethyl acetate to remove soluble impurities.[10] Dry the solid under vacuum.
Troubleshooting Cbz Deprotection by Hydrogenolysis
Problem: My catalytic hydrogenolysis for Cbz deprotection is slow or the catalyst seems inactive.
Possible Causes & Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Catalyst Poisoning | Certain functional groups, such as thiols, thioethers, and some nitrogen heterocycles, can irreversibly bind to the palladium surface and deactivate the catalyst. | If catalyst poisoning is suspected, increase the catalyst loading (e.g., from 10 mol% to 20 mol% or higher). Alternatively, consider a different deprotection method, such as using a Lewis acid. |
| Product Inhibition | The newly formed free amine can coordinate to the palladium catalyst, slowing down the reaction.[12] | Add a small amount of a weak acid, like acetic acid, to the reaction mixture. This will protonate the product amine, reducing its ability to bind to the catalyst.[13] |
| Poor Quality Catalyst | The Pd/C catalyst may be old or have reduced activity. | Use fresh, high-quality Pd/C. |
| Insufficient Hydrogen | The reaction may be starved of hydrogen, especially if using a balloon and the reaction is run for an extended period. | Ensure a continuous supply of hydrogen. If using a balloon, use a larger one or replace it periodically. For larger scale reactions, a Parr hydrogenator is recommended.[7] |
Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenolysis
-
Reaction Setup: In a round-bottom flask, dissolve the Cbz-protected 2-amino-1-morpholinoethanone derivative (1.0 mmol) in a suitable solvent (e.g., 10-20 mL of methanol or ethanol).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20 mol% Pd) to the solution.[11]
-
Hydrogen Atmosphere: Seal the flask and purge the system with nitrogen or argon. Then, carefully evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three times to ensure an inert atmosphere filled with hydrogen.[11]
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.[11]
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. If desired, the amine can be converted to its hydrochloride salt by treatment with HCl in an organic solvent.
IV. Visualizing Deprotection Workflows
To aid in understanding the decision-making process for choosing a deprotection strategy, the following diagrams illustrate the chemical transformations and a logical workflow.
Caption: General schemes for Boc and Cbz deprotection of an amine.
Caption: A decision workflow for troubleshooting deprotection reactions.
V. References
-
BenchChem. (n.d.). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. Retrieved from
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Fiveable. (n.d.). Acid-Labile Protecting Groups. Retrieved from [Link]
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Cbz Deprotection Reactions. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines. Retrieved from
-
ResearchGate. (n.d.). Acid-labile protecting groups. Retrieved from [Link]
-
BenchChem. (n.d.). Side reactions of Boc deprotection with scavengers. Retrieved from
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Some novel, acid-labile amine protecting groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Technical Disclosure Commons. (n.d.). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Boc Deprotection Side Reactions. Retrieved from
-
Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. reddit.com [reddit.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side product formation with "2-Amino-1-morpholinoethanone hydrochloride"
Welcome to the technical support center for 2-Amino-1-morpholinoethanone hydrochloride (CAS 24152-96-3). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of side products during its use. Here, we address common issues encountered in a practical question-and-answer format, grounded in chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing unexpected higher molecular weight impurities in my reaction. Could this be self-condensation of this compound?
A1: Yes, self-condensation is a highly probable side reaction with this molecule. this compound possesses both a nucleophilic primary amine and an electrophilic ketone. Under certain conditions, particularly in the free-base form, the amine of one molecule can attack the ketone of another, leading to the formation of a dimer or even oligomers.
Causality: The hydrochloride salt is generally stable.[1] However, upon deprotonation to the free amine, the primary amine becomes a potent nucleophile. This can lead to a cascade of reactions, starting with the formation of an imine, which can then potentially tautomerize and react further.
Mitigation Strategies:
-
pH Control: Maintain a slightly acidic pH if your reaction conditions permit. This keeps the primary amine protonated and less nucleophilic, thus inhibiting self-condensation.
-
Order of Addition: If your protocol involves deprotonation, add the free amine solution dropwise to a solution of the other reactant. This keeps the concentration of the free amine low at any given time, favoring the desired reaction over self-condensation.
-
Temperature Control: Keep the reaction temperature as low as reasonably possible to slow down the rate of the self-condensation side reaction.
-
Use of Protecting Groups: In multi-step syntheses, consider protecting the primary amine with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), to prevent it from reacting prematurely.[2]
Experimental Protocol: Monitoring Self-Condensation by HPLC
-
Prepare a stock solution of your this compound in a suitable solvent (e.g., water, methanol).
-
Set up a High-Performance Liquid Chromatography (HPLC) system with a C18 column.[3][4]
-
Use a mobile phase gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Inject a sample of the starting material to establish its retention time.
-
Take aliquots of your reaction mixture at different time points, quench if necessary, and inject them into the HPLC.
-
Look for the appearance of new peaks with longer retention times, which are indicative of higher molecular weight species like dimers or oligomers.
Diagram of Potential Dimerization Pathway:
Caption: Self-condensation of 2-Amino-1-morpholinoethanone.
Q2: My reaction is sluggish, and I'm seeing an unknown byproduct. Could my solvent or other reagents be reacting with the primary amine?
A2: Absolutely. The primary amine of 2-Amino-1-morpholinoethanone is nucleophilic and can react with various electrophilic solvents and reagents.
Causality: Solvents that are often considered "inert" can sometimes be problematic. For example, acetone can react with primary amines to form imines. Dichloromethane (DCM), a common solvent, can be a source of electrophilic impurities. Reagents like acyl chlorides or anhydrides will readily react with the primary amine if it is not the intended reaction.
Troubleshooting Guide:
| Potential Reactant | Side Product Type | Mitigation Strategy |
| Acetone/Ketone Solvents | Imine formation | Use aprotic, non-ketonic solvents like THF, Dioxane, or Acetonitrile. |
| Acyl Halides/Anhydrides | Amide formation | Ensure the primary amine is the intended target. If not, use a protecting group strategy.[2] |
| Aldehydes | Imine formation, followed by potential side reactions | Avoid aldehyde-containing solvents or reagents unless they are part of the desired reaction.[5] |
| Strong Acids/Bases | Degradation of the morpholine ring | Use the mildest pH conditions necessary for your reaction.[6] |
Experimental Workflow: Solvent Purity Check
-
Obtain a fresh bottle of the solvent .
-
Run a blank analysis using your standard analytical method (e.g., GC-MS or LC-MS) to check for impurities.
-
Set up a control reaction: Dissolve this compound in the solvent and stir under your reaction conditions (without other reagents) for a prolonged period.
-
Analyze the control reaction mixture for the formation of any new products. This will help you determine if the solvent is the source of the side reaction.
Q3: I'm detecting small, polar impurities that don't seem related to my main reactants. Could the morpholine ring be degrading?
A3: Yes, degradation of the morpholine ring is a possibility under harsh conditions. While the morpholine moiety is generally robust, it can be susceptible to degradation, especially under strong oxidative or extreme pH conditions.
Causality: The degradation of morpholine can proceed through various pathways, often involving cleavage of the C-N or C-O bonds within the ring.[6] This can lead to the formation of smaller, more polar fragments such as aminoethoxy acetates or even ethanolamine.
Conditions Leading to Morpholine Ring Degradation:
-
Strong Oxidizing Agents: Reagents like permanganate, dichromate, or even prolonged exposure to air at high temperatures can lead to oxidative cleavage.
-
Extreme pH and High Temperatures: While stable under many conditions, prolonged heating under strongly acidic or basic conditions can promote hydrolysis of the ether linkage or other degradation pathways.[7]
Analytical Methods for Detecting Degradation Products:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying small, polar molecules. Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for better retention of these compounds.
-
Ion Chromatography: This technique is well-suited for separating and quantifying small ionic species that may result from degradation.
Diagram of a Hypothetical Morpholine Degradation Pathway:
Caption: Simplified morpholine degradation pathway.
Q4: When using this compound in peptide synthesis, what are the common side products I should be aware of?
A4: In the context of peptide synthesis, several side reactions can occur due to the presence of the free primary amine.
Causality: In peptide synthesis, the goal is to form a specific amide bond between the carboxyl group of one amino acid and the amino group of another. The presence of an unprotected primary amine on your building block can lead to unintended reactions.[8][9]
Common Side Reactions in Peptide Synthesis:
-
Double Acylation: If your building block is the N-terminal residue, the primary amine could be acylated by the incoming activated amino acid.
-
Reaction with Coupling Reagents: Some coupling reagents can react with the primary amine, leading to the formation of guanidinium or other adducts.
-
Side-Chain Modification: If your peptide contains residues with reactive side chains (e.g., Asp, Glu, Lys), the primary amine of 2-Amino-1-morpholinoethanone could potentially react with them under certain conditions.[10]
Mitigation Strategies for Peptide Synthesis:
| Side Reaction | Mitigation Strategy |
| Double Acylation | Use a 1:1 stoichiometry of your building block and the activated amino acid. Monitor the reaction closely by HPLC to avoid over-reaction. |
| Reaction with Coupling Reagents | Choose coupling reagents that are known to have a lower incidence of side reactions, such as HATU or HBTU. |
| Side-Chain Modification | Ensure that all reactive side chains on your peptide are properly protected with orthogonal protecting groups.[2] |
Experimental Protocol: Step-wise Monitoring of Peptide Coupling
-
Before adding the this compound, take a sample of the activated peptide-resin.
-
After the coupling reaction, take another sample of the reaction mixture.
-
Cleave the peptide from the resin for both samples.
-
Analyze the crude peptide by LC-MS and compare the chromatograms. This will allow you to identify any new peaks that correspond to side products formed during the coupling step.
References
- Braga, S. F. P., et al. (2017). Bioorganic & Medicinal Chemistry, 25(6), 1889-1900.
- Sarkar, A., et al. (2022).
- PubChem.2-Amino-1-(4-morpholinyl)ethanone hydrochloride.[Link]
- ChemBK.2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE.[Link]
- BenchChem.An In-depth Technical Guide on the Basic Properties of 2-Amino-1-(4-hydroxyphenyl)ethanone.
- Li, Y., et al. (2010).
- AAPPTec.
- Arashida, N., et al. (2022).
- Google Patents.JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
- ResearchGate.Summary of analytical methods for detecting amino acid impurities.[Link]
- Fields, G. B. (2012). Introduction to Peptide Synthesis. PMC. [Link]
- Mohammed, M. U. R. (2018). Side reactions in peptide synthesis: An overview.
- Janvier, S., et al. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Sciensano.be.
- APITech.Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Wang, Y., et al. (2000).
- Eide, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- ResearchGate.
- De Lombaerde, S., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. [Link]
- Choi, J., et al. (2008). Preparation of Morpholine-2-one and 1,4-Oxazepan-2-one Derivatives by Cyclization Reaction between N-Bts Amino Alcohol and Chloroacetyl Chloride.
- Al-craigy, A. A., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC).
- Jain, D., et al. (2015).
- Riva, E., et al. (2021).
- Eide, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. [Link]
- Abdel-Wahab, B. F., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of hydrochloride salt on "2-Amino-1-morpholinoethanone hydrochloride" reactivity
Navigating the Reactivity of an Aminoketone Hydrochloride Salt
Welcome to the Technical Support Center for 2-Amino-1-morpholinoethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common issues encountered during its use. As a versatile synthetic intermediate, understanding the role of the hydrochloride salt is crucial for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the hydrochloride salt on 2-Amino-1-morpholinoethanone?
The hydrochloride salt form of 2-Amino-1-morpholinoethanone serves several critical functions that enhance its utility in a laboratory setting. Primarily, it improves the compound's stability and solubility, particularly in aqueous media.[1][2] The protonation of the basic amino group by hydrochloric acid forms an ammonium salt.[3][4] This ionic character makes the compound a crystalline solid with a higher melting point and reduced susceptibility to degradation compared to its free base form.[5][6] Many pharmaceutical compounds are formulated as hydrochloride salts for these reasons.[3]
The hydrochloride salt essentially "protects" the highly reactive primary amine. This prevents unwanted side reactions, such as self-condensation, which is a common issue with primary aminoketones.[6] To utilize the amine's nucleophilicity in a reaction, the free base must be generated in situ, typically by the addition of a non-nucleophilic base.[5]
Q2: I'm trying to perform an acylation reaction on the primary amine, but it's not proceeding. What am I doing wrong?
A common challenge when working with amine hydrochlorides is forgetting to liberate the free amine. The protonated amino group (-NH3+) is not nucleophilic and will not readily react with electrophiles like acyl chlorides or acid anhydrides.[7][8]
Troubleshooting Steps:
-
Addition of a Base: You must add at least one equivalent of a suitable base to neutralize the hydrochloride and deprotonate the ammonium ion, thus generating the free, nucleophilic amine (-NH2).
-
Choice of Base: The choice of base is critical. For acylations, a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred. These bases are strong enough to deprotonate the ammonium salt but will not compete with the primary amine in reacting with the acylating agent. Using a base like sodium hydroxide could lead to hydrolysis of the acyl chloride.
-
Stoichiometry: If your reaction involves the generation of an acidic byproduct (like HCl from an acyl chloride), you will need to add an additional equivalent of base to neutralize it. Therefore, a total of at least two equivalents of base is often necessary.
dot
Caption: Troubleshooting workflow for failed acylation reactions.
Q3: Can I use this compound directly in a reaction without adding a base?
Yes, in specific cases. For instance, in some acid-catalyzed reactions like the Friedländer synthesis of quinolines, the hydrochloride salt can sometimes be used directly.[9] The acidic conditions of the reaction are compatible with the salt form. However, for most reactions where the primary amine needs to act as a nucleophile, the addition of a base is a prerequisite.
Q4: The compound appears to be degrading or changing color during storage. How can I prevent this?
This compound is generally stable. However, like many organic compounds, it can be sensitive to light, moisture, and elevated temperatures.
Proper Storage and Handling:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[10] | Low temperatures slow down potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes oxidation and reaction with atmospheric moisture. |
| Container | Use a tightly sealed, opaque container. | Protects from light and moisture ingress. |
| Handling | Handle in a dry environment, such as a glove box or under a stream of inert gas. | Prevents absorption of atmospheric water. |
Discoloration (e.g., to a yellow or orange solid) can be an indication of degradation.[10] If you observe this, it is advisable to check the purity of the compound before use, for example, by taking a melting point or running an NMR spectrum.
Experimental Protocols
Protocol 1: General Procedure for the N-Acylation of this compound
This protocol outlines a standard procedure for acylating the primary amine using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (1.0 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq) and anhydrous DCM.
-
Cool the resulting suspension to 0°C using an ice bath.
-
Slowly add triethylamine (2.2 eq) to the suspension and stir for 15-20 minutes. The mixture should become a clear solution as the free amine is generated.
-
In a separate flask, dissolve the acyl chloride (1.0 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
dot
Caption: Step-by-step workflow for N-acylation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield in acylation/alkylation. | 1. Insufficient base to generate free amine. 2. Inactive starting material due to improper storage. 3. Competitive reaction with a nucleophilic base (e.g., NaOH). | 1. Ensure at least 2 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA) are used. 2. Verify the purity of the starting material. 3. Use a non-nucleophilic base. |
| Formation of multiple byproducts. | 1. Reaction temperature is too high, leading to side reactions. 2. The free amine is unstable under the reaction conditions. 3. Over-acylation if the product has other nucleophilic sites. | 1. Maintain a low temperature (e.g., 0°C) during the addition of reagents. 2. Generate the free amine in situ and use it immediately. 3. Consider using a protecting group strategy for other reactive functional groups. |
| Difficulty dissolving the starting material. | The hydrochloride salt has limited solubility in some aprotic organic solvents. | 1. Add the base first to generate the more soluble free amine. 2. Use a more polar aprotic solvent like DMF or NMP, ensuring they are compatible with your reaction conditions. |
| Reaction with aldehydes/ketones is sluggish. | The formation of imines/enamines can be pH-sensitive. The initial basic conditions for deprotonation might not be optimal for the condensation step. | 1. After deprotonation, consider adjusting the pH with a mild acid catalyst (e.g., acetic acid) to facilitate the condensation and subsequent dehydration.[11] |
References
- Autechem. (n.d.). Cas no 24152-96-3 (2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride).
- National Center for Biotechnology Information. (n.d.). 2-Amino-1-(4-morpholinyl)ethanone hydrochloride. PubChem Compound Database.
- ChemBK. (n.d.). 2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE.
- Quora. (2018). What is the reaction between hydrochloric and amine?.
- Purdue University. (n.d.). Amines.
- Royal Society of Chemistry. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers.
- Oxford Reference. (n.d.). Amine salts.
- Reddit. (2022). What are amine hydrochlorides?. r/OrganicChemistry.
- Jasperse, J. (n.d.). Reactions of Amines.
- Allery Chemistry. (2022, June 7). Amine and HCl - salt formation reaction [Video]. YouTube.
- Chemistry LibreTexts. (2020). 23.3: Reactions of amines.
- National Institutes of Health. (n.d.). Label: BUPROPION HYDROCHLORIDE tablet, film coated. DailyMed.
- Wikipedia. (n.d.). Aminoaldehydes and aminoketones.
- Lumen Learning. (n.d.). 23.3. Reactions of amines. Organic Chemistry II.
- Royal Society of Chemistry. (2020). pH-Controlled forms of 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX): selective reactivity of amine and hydrazinyl groups with aldehydes or ketones. Materials Advances.
Sources
- 1. 24152-96-3(2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride) | Kuujia.com [kuujia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. Amines, [chemed.chem.purdue.edu]
- 5. oxfordreference.com [oxfordreference.com]
- 6. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chembk.com [chembk.com]
- 11. pH-Controlled forms of 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX): selective reactivity of amine and hydrazinyl groups with aldehydes or ketones - Materials Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting the Acylation of 2-Amino-1-morpholinoethanone Hydrochloride
Welcome to the technical support guide for the acylation of 2-Amino-1-morpholinoethanone hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges associated with this reaction, ensuring robust and reproducible outcomes. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively.
Core Concept: The Challenge of the Hydrochloride Salt
The primary hurdle in the acylation of this compound is the state of the amine. As a hydrochloride salt, the secondary amine is protonated, forming an ammonium salt (R₂NH₂⁺). This protonation renders the nitrogen lone pair unavailable for nucleophilic attack on the acylating agent, effectively shutting down the desired reaction. Therefore, the cornerstone of any successful protocol is the in situ neutralization of this salt to liberate the free, nucleophilic secondary amine.
Caption: Core principle: Deprotonation is required before acylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows no conversion, and I only recover the starting material. What went wrong?
This is the most common issue and almost always points to a problem with basification.
Answer: The lack of reaction is a classic symptom of the amine remaining in its protonated, non-nucleophilic ammonium salt form. The acylating agent, while reactive, cannot be attacked by the amine hydrochloride.
Primary Causes & Solutions:
-
Insufficient Base: You must use at least two equivalents of an organic base (like triethylamine) when starting with the hydrochloride salt and using an acyl chloride.
-
Equivalent 1: Neutralizes the hydrochloride salt to generate the free amine.
-
Equivalent 2: Scavenges the mole of HCl produced during the acylation reaction itself.[1] Failing to add this second equivalent will cause the newly generated HCl to protonate another molecule of the free amine, halting the reaction at a maximum of 50% conversion.[2]
-
-
Incorrect Base Choice: While strong inorganic bases like NaOH can work (see Schotten-Baumann conditions below), they introduce water, which can hydrolyze the acylating agent. For anhydrous conditions, a suitable organic base is critical.
| Base | pKa of Conjugate Acid | Recommended Equivalents (vs. Amine HCl) | Notes |
| Triethylamine (TEA) | ~10.7 | 2.2 | Standard, cost-effective choice. The resulting TEA·HCl salt may precipitate in some solvents.[1] |
| Pyridine | ~5.2 | 2.2 | Can also act as a nucleophilic catalyst, which may be beneficial but can also lead to side products.[1][3] |
| N,N-Diisopropylethylamine (DIPEA) | ~10.7 | 2.2 | A non-nucleophilic, sterically hindered base. Excellent for preventing side reactions.[4] |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | 2.0 - 3.0 | A solid inorganic base often used in solvents like acetonitrile or DMF where it has slight solubility.[5] |
Q2: Should I use anhydrous conditions or a biphasic Schotten-Baumann reaction?
Answer: The choice depends on your scale, the reactivity of your acylating agent, and your purification strategy. Both methods are robust if performed correctly.
-
Anhydrous Conditions: This approach offers maximum control and is ideal for sensitive or expensive acylating agents, as it prevents hydrolysis. It is the preferred method for small-scale lab synthesis.
-
Schotten-Baumann (Biphasic) Conditions: This classic method uses an aqueous base (like NaOH or K₂CO₃) with a water-immiscible organic solvent (like DCM).[6][7] The amine reacts in the organic phase, and the generated HCl is immediately neutralized by the base in the aqueous phase.[6] This is highly effective and often used for large-scale synthesis due to low cost and simple workup.[8] The key is vigorous stirring to maximize the interfacial area where the reaction occurs.
| Parameter | Anhydrous Conditions (e.g., TEA in DCM) | Schotten-Baumann Conditions (e.g., NaOH(aq) in DCM) |
| Pros | Protects acylating agent from hydrolysis; high control; generally cleaner reactions. | Excellent for scale-up; inexpensive reagents; simple acid neutralization.[6][8] |
| Cons | Requires dry solvents and reagents; organic base and its salt must be removed during workup. | Risk of acylating agent hydrolysis; requires vigorous stirring; not suitable for water-soluble products.[2][9] |
| Best For | Lab-scale synthesis, sensitive substrates, maximizing yield. | Process chemistry, robust substrates, cost-sensitive synthesis. |
Q3: My reaction is sluggish and takes a long time to complete. How can I speed it up?
Answer: Sluggish reactions are typically caused by steric hindrance or insufficient activation.
-
Add a Nucleophilic Catalyst: For slow reactions, adding a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can dramatically increase the rate.[1] DMAP reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is a much more potent acylating agent than the acyl chloride itself.
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can increase the rate. However, this should be done cautiously as it can also promote side reactions. Monitor by TLC or LC-MS.
-
Change the Acylating Agent: If using an acid anhydride, switching to the corresponding acyl chloride will significantly increase reactivity.[3]
Q4: What is a reliable, step-by-step protocol for acylating this compound?
Answer: Here are two validated starting protocols. Always begin with a small-scale test reaction.
Protocol A: Anhydrous Acylation with Acetyl Chloride
This protocol prioritizes control and minimizes hydrolysis of the acylating agent.
Materials:
-
This compound (1.0 eq.)
-
Acetyl chloride (1.1 eq.)
-
Triethylamine (TEA) (2.2 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.05 eq., optional)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and anhydrous DCM (approx. 10 mL per mmol of substrate).
-
Add triethylamine (2.2 eq.) and optional DMAP (0.05 eq.). Stir the resulting slurry or solution for 15-20 minutes at room temperature to ensure complete neutralization of the hydrochloride salt.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add acetyl chloride (1.1 eq.) dropwise via syringe. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Proceed to the purification workup (see Q5).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. acylation of amines [entrancechemistry.blogspot.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Purification of 2-Amino-1-(morpholin-4-yl)ethan-1-one Hydrochloride
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the common purification challenges associated with this compound. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind each experimental choice.
I. Understanding the Core Challenge: The Nature of 2-Amino-1-(morpholin-4-yl)ethan-1-one Hydrochloride
2-Amino-1-(morpholin-4-yl)ethan-1-one hydrochloride is a polar, water-soluble molecule. Its hydrochloride salt form enhances its stability and crystallinity, which is advantageous for handling and storage. However, its high polarity can present significant challenges during purification, particularly in the removal of equally polar starting materials, by-products, and inorganic salts. The key to successful purification lies in exploiting the subtle differences in solubility and physical properties between the desired product and its contaminants.
A common synthetic route involves the reaction of 2-chloro-1-(morpholin-4-yl)ethan-1-one with an ammonia source. This seemingly straightforward synthesis can introduce several impurities that require careful removal.
II. Frequently Asked Questions (FAQs)
Q1: My final product has a low melting point and appears oily or hygroscopic. What is the likely cause?
A1: This is a classic sign of residual solvent or the presence of hygroscopic impurities. Common culprits include residual starting materials like 2-chloro-1-(morpholin-4-yl)ethan-1-one, or by-products from the reaction. The presence of excess hydrochloride can also contribute to the hygroscopic nature of the final product. We recommend rigorous drying under high vacuum and at a slightly elevated temperature (e.g., 40-50 °C), if the compound's stability permits. If the issue persists, a recrystallization step is advised to purge these impurities.
Q2: My NMR spectrum shows unidentifiable peaks in the aliphatic region. How can I identify and remove these impurities?
A2: Unidentified aliphatic peaks often correspond to residual solvents from the synthesis or purification, or to by-products of the reaction. To identify the impurity, you can compare the chemical shifts of your unknown peaks with common laboratory solvents. If the peaks do not correspond to a solvent, they are likely reaction by-products. The most effective method for removing a broad range of impurities is column chromatography. However, due to the high polarity of your compound, this can be challenging. A reverse-phase column (C18) with a water/acetonitrile or water/methanol gradient is often the most effective approach.
Q3: I am struggling to find a suitable recrystallization solvent system. What do you recommend?
A3: The high polarity of 2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride makes it highly soluble in polar protic solvents like water and methanol, and poorly soluble in non-polar solvents like hexanes or diethyl ether. A successful recrystallization relies on finding a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
We recommend exploring binary solvent systems. A good starting point is a mixture of a polar solvent in which the compound is soluble (e.g., methanol, ethanol, or isopropanol) and an anti-solvent in which it is insoluble (e.g., ethyl acetate, acetone, or dichloromethane). The key is to dissolve the compound in a minimal amount of the hot polar solvent and then slowly add the anti-solvent until turbidity is observed. Allowing the solution to cool slowly will promote the formation of pure crystals.
III. Troubleshooting Guide: Common Purification Issues and Solutions
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Incomplete Crystallization / Oily Product | - Residual Solvents- Presence of Hygroscopic Impurities- Excess HCl | - Dry under high vacuum at 40-50 °C.- Perform a recrystallization from an alcohol/ether solvent system.- Neutralize excess HCl with a mild base, followed by re-isolation as the hydrochloride salt. |
| Low Purity by HPLC | - Co-eluting Impurities- Incomplete Reaction- Degradation of Product | - Optimize HPLC method (e.g., change mobile phase, gradient, or column).- Re-purify via recrystallization or column chromatography.- Ensure reaction has gone to completion using TLC or LC-MS monitoring. |
| Discoloration (Yellow or Brown Tint) | - Presence of Chromophoric Impurities- Thermal Degradation | - Treat a solution of the product with activated charcoal before recrystallization.- Avoid excessive heat during drying and purification steps. |
| Poor Yield After Recrystallization | - Product is too soluble in the chosen solvent.- Cooling was too rapid, leading to precipitation instead of crystallization. | - Use a more non-polar anti-solvent.- Reduce the volume of the primary solvent.- Ensure slow cooling to promote crystal growth. |
IV. Validated Purification Protocols
Protocol 1: Optimized Recrystallization
This protocol is designed to remove most common impurities, including unreacted starting materials and some by-products.
Step-by-Step Methodology:
-
Dissolution: In a clean flask, dissolve the crude 2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride in a minimal amount of hot isopropanol. The temperature should be near the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel to remove the activated charcoal and any insoluble impurities.
-
Anti-Solvent Addition: To the hot, clear filtrate, slowly add diethyl ether (the anti-solvent) dropwise with gentle swirling until the solution becomes faintly and persistently cloudy.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or refrigerator for several hours.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography (for stubborn impurities)
This method is recommended when recrystallization fails to yield a product of the desired purity.
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel as the stationary phase. Due to the polar nature of the compound, a deactivated silica (e.g., with 5-10% water) may be beneficial to prevent streaking.
-
Mobile Phase: A gradient elution is recommended. Start with a more non-polar mobile phase and gradually increase the polarity. A good starting system is a gradient of dichloromethane (DCM) to a mixture of DCM and methanol (e.g., starting with 100% DCM and gradually increasing to 10% methanol in DCM). Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to improve the peak shape and reduce tailing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or methanol and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC or HPLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Salt Formation (if necessary): If the free base was isolated due to the use of triethylamine, dissolve the residue in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol to precipitate the hydrochloride salt.
-
Final Purification: The resulting hydrochloride salt may require a final recrystallization as described in Protocol 1 to obtain a highly pure, crystalline solid.
V. Visualizing the Purification Workflow
Diagram 1: Recrystallization Workflow
Caption: A typical workflow for the purification of 2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride by recrystallization.
Diagram 2: Logic for Choosing a Purification Method
Caption: Decision tree for selecting the appropriate purification strategy based on initial sample purity.
VI. References
-
General Principles of Recrystallization: Laurence M. Harwood, Christopher J. Moody. Experimental Organic Chemistry: Principles and Practice. Blackwell Scientific Publications. [Link]
-
Flash Column Chromatography: W. C. Still, M. Kahn, A. Mitra. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem. 1978, 43 (14), pp 2923–2925. [Link]
Technical Support Center: Catalyst Selection for Amide Coupling Reactions with 2-Amino-1-morpholinoethanone Hydrochloride
Welcome to the technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) regarding catalyst and coupling reagent selection for amide bond formation using 2-Amino-1-morpholinoethanone hydrochloride. Our goal is to equip you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.
Core Principles: Understanding the Substrate
This compound (CAS 24152-96-3) is a primary amine that serves as a valuable building block. However, its hydrochloride salt form presents the first critical consideration in any coupling reaction. The amine nitrogen is protonated, rendering it non-nucleophilic. Therefore, the addition of a base is not optional; it is a mandatory first step to liberate the free amine, enabling it to participate in the coupling reaction.
FAQ: What is the role of the base, and which one should I choose?
Answer: At least one equivalent of a non-nucleophilic tertiary amine base is required to neutralize the hydrochloride salt. A second equivalent is often necessary to facilitate the coupling reaction itself, particularly when using onium salt reagents.[1]
-
Recommended Bases:
-
Bases to Avoid:
Caption: Deprotonation of the amine hydrochloride is a mandatory step.
Troubleshooting Guide & Frequently Asked Questions
This section addresses common issues encountered during the coupling of this compound with various carboxylic acids.
Q1: My coupling reaction yield is consistently low. What are the likely causes?
A: Low yields are a frequent challenge and can stem from several factors. A systematic approach is key to diagnosis.
-
Cause 1: Incomplete Deprotonation: As discussed, insufficient base will leave unreacted starting material.
-
Solution: Ensure at least two equivalents of a high-purity, anhydrous base like DIPEA are used.[2]
-
-
Cause 2: Inadequate Coupling Reagent Reactivity: For sterically hindered or electron-deficient carboxylic acids, standard reagents may not be potent enough.
-
Cause 3: Hydrolysis of Activated Species: Trace amounts of water in the reaction solvent (e.g., DMF, DCM) can hydrolyze the activated carboxylic acid intermediate faster than it couples with the amine.[2][7]
-
Solution: Use anhydrous solvents. If using DMF, which is hygroscopic, use a freshly opened bottle or a bottle dried over molecular sieves.
-
-
Cause 4: Side Reactions: The chosen coupling reagent may be promoting an alternative reaction pathway.
Q2: I'm observing a major, unexpected byproduct in my LC-MS. What could it be?
A: The identity of the byproduct is almost always linked to the class of coupling reagent used.
-
If using a Carbodiimide (EDC, DCC): The most common byproduct is an N-acylurea . This occurs when the highly reactive O-acylisourea intermediate rearranges intramolecularly before the amine can attack it.[1][8][9] This rearranged product is stable and unreactive.
-
Solution: This side reaction is suppressed by adding 1-hydroxybenzotriazole (HOBt) or OxymaPure.[1][8] These additives act as traps, converting the O-acylisourea into a more stable active ester that is less prone to rearrangement but still highly reactive towards the amine. Lowering the reaction temperature can also help.[1]
-
-
If using a Uronium/Aminium Salt (HBTU, HATU): A potential side reaction is guanidinylation of the free amine. This happens if excess coupling reagent is used, where the reagent itself reacts with the nucleophilic amine, capping it and preventing further reaction.[5]
-
Solution: Use a slight excess (1.05-1.1 eq) of the coupling reagent relative to the carboxylic acid, not a large excess. If the problem persists, switching to a phosphonium-based reagent like PyBOP eliminates this possibility.
-
Caption: Carbodiimide mechanism showing desired vs. undesired pathways.
Q3: How do I choose between the vast number of available coupling reagents?
A: The choice depends on a balance of reactivity, cost, substrate complexity, and racemization risk. Use the following decision workflow and the comparison table in the next section.
Caption: Decision workflow for selecting the appropriate coupling reagent.
Catalyst & Reagent Selection Guide
The table below summarizes the properties of the most common coupling reagents used for this type of transformation.
| Reagent Family | Examples | Reactivity | Key Advantages | Common Issues & Mitigation |
| Carbodiimides | EDC , DCC, DIC | Moderate | Cost-effective; EDC's urea byproduct is water-soluble, simplifying workup.[1][10] | N-acylurea formation (mitigate with HOBt/Oxyma); racemization risk; lower efficiency for difficult couplings.[1][5][8] |
| Aminium/Uronium | HATU , HBTU, HCTU | Very High | Excellent for hindered substrates; fast reaction rates; HATU is superior for suppressing racemization.[2] | Higher cost; potential for guanidinylation side reaction with excess reagent.[5] |
| Phosphonium | PyBOP , PyAOP | High | Efficient for hindered couplings; no guanidinylation risk. Byproduct (HMPA from BOP) can be toxic; PyBOP is the safer alternative.[1] | Costlier than carbodiimides; can be less reactive than HATU for the most challenging cases.[6] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Standard Coupling using EDC and HOBt
This protocol is suitable for routine couplings with non-hindered carboxylic acids.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.1 eq), and this compound (1.0 eq) in anhydrous DMF (to make a ~0.1 M solution).
-
Base Addition: Cool the flask to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 2.2 eq) dropwise while stirring. The first equivalent neutralizes the HCl salt, and the second facilitates the coupling.
-
Activation: Add EDC·HCl (1.1 eq) to the mixture in one portion.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess HOBt and unreacted acid), and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization as needed.
-
Protocol 2: Difficult Coupling using HATU
This protocol is recommended for sterically hindered or electron-deficient carboxylic acids where racemization is a concern.
-
Acid Activation (Pre-activation): In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.[2]
-
Base for Activation: Add DIPEA (2.0 eq) to the acid/HATU mixture and stir at room temperature for 5-10 minutes. This generates the highly reactive OAt-ester.
-
Amine Preparation: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF and add DIPEA (1.2 eq) to generate the free amine.
-
Coupling: Add the free amine solution from step 3 to the activated acid mixture from step 2.
-
Reaction: Stir at room temperature for 1-4 hours. Difficult couplings may benefit from gentle heating (40-50 °C).
-
Monitoring & Workup: Follow steps 5 and 6 from Protocol 1. The workup procedure is identical.
References
- Mettu, R., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. (n.d.). Interchim.
- Carbodiimide. (n.d.). In Wikipedia.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Wrobel, N., et al. (2002). Monitoring action readiness of coupling reagent carbodiimide in aqueous solutions. Analytical Biochemistry, 305(2), 199-205.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Singh, R., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Molecular Engineering.
- Amide bond formation promoted by coupling reagents. (n.d.). ResearchGate.
- Regarding peptide coupling reaction? (2022). ResearchGate.
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. interchim.fr [interchim.fr]
Impact of temperature on "2-Amino-1-morpholinoethanone hydrochloride" reaction kinetics
Welcome to the technical support center for 2-Amino-1-morpholinoethanone hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical insights into the impact of temperature on reaction kinetics when using this versatile building block. We will move beyond simple protocols to explore the causality behind experimental observations, empowering you to troubleshoot and optimize your synthetic procedures effectively.
Section 1: Troubleshooting Guide for Temperature-Related Reaction Issues
This section addresses specific, common problems encountered during syntheses involving this compound. The troubleshooting philosophy is based on a systematic, cause-and-effect analysis.
Q1: My reaction shows low or no conversion of starting material. How can temperature be the culprit?
Answer:
Low conversion is frequently a sign that the reaction has not overcome its activation energy (Ea). Temperature is the most direct parameter for controlling the kinetic energy of molecules in the system.
Possible Causes & Solutions:
-
Insufficient Thermal Energy: The primary cause is often a reaction temperature that is too low. Many coupling and condensation reactions require heating to proceed at a practical rate. For instance, syntheses involving this amine hydrochloride often require elevated temperatures, sometimes in the range of 85-100°C, to drive the reaction to completion.[1][2]
-
Poor Heat Transfer: In larger-scale or viscous reactions, uneven heating can create "cold spots" where the reaction proceeds much slower.
Troubleshooting Protocol:
-
Step 1: Incremental Temperature Increase: Raise the reaction temperature in 10°C increments. Monitor the reaction progress at each step using an appropriate analytical method (TLC, LC-MS, HPLC). This helps identify the threshold at which the reaction begins to proceed efficiently without overshooting into a regime where side products form.
-
Step 2: Ensure Homogeneity: Improve stirring or mechanical agitation to ensure uniform heat distribution throughout the reaction vessel. For very viscous mixtures, consider a slight increase in solvent volume if compatible with the reaction chemistry.
-
Step 3: Solvent Choice Evaluation: The boiling point of your solvent sets the maximum temperature achievable at atmospheric pressure. If the required temperature is near or above the boiling point of your current solvent, consider switching to a higher-boiling solvent (e.g., from MeCN to DMF or DMSO), provided it is compatible with your reagents.[3]
Q2: I'm observing significant formation of unknown impurities or degradation of my product. How is this related to temperature?
Answer:
While heat can initiate a desired reaction, excessive or prolonged high temperatures can provide the necessary energy for undesired alternative reaction pathways or product degradation. The hydrochloride salt form of the starting material is generally stable, with a high melting point of 245-246°C, but its stability in a reactive solution is not guaranteed at all temperatures.[4]
Possible Causes & Solutions:
-
Thermal Degradation: The target molecule or the starting material itself may be degrading at the set temperature.
-
Side Reactions with Higher Activation Energies: Many side reactions have a higher activation energy than the primary desired reaction. At lower temperatures, they are kinetically insignificant. As you increase the temperature, these pathways become accessible, leading to impurity formation.
-
Localized Overheating: Direct heating with a mantle set too high can cause charring or degradation at the point of contact with the flask, even if the bulk solution temperature reads as normal.
Troubleshooting Protocol:
-
Step 1: Temperature Reduction & Time Extension: Attempt the reaction at a lower temperature for a longer duration. Often, a favorable kinetic profile can be achieved where the desired reaction proceeds cleanly, albeit more slowly, while the undesired side reactions are suppressed.
-
Step 2: Controlled Heating: Use a temperature-controlled oil bath or heating block for uniform heat distribution. Avoid direct, high-temperature heating with a mantle.
-
Step 3: Kinetic Analysis: Run the reaction at three different temperatures (e.g., 70°C, 85°C, 100°C) and take time-course samples. Analyze for both product formation and impurity generation. This data will reveal the optimal temperature-time window for maximizing yield while minimizing impurities.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions regarding the thermal properties and reaction kinetics of this compound.
Q1: What is a "typical" optimal temperature range for reactions involving this compound?
Answer:
There is no single optimal temperature; it is entirely dependent on the specific reaction being performed (e.g., acylation, nucleophilic substitution, condensation). However, based on published procedures, a common operational range is between room temperature and 100°C.[2][3]
| Reaction Type | Typical Temperature Range (°C) | Solvent System | Reference |
| Amide Coupling (with activating agent) | 0 to Room Temp | DMF / DCM | [5] |
| Nucleophilic Substitution (on heteroaryl chloride) | 100°C | MeCN | [2] |
| Condensation / Cyclization | 85°C | DMF / Acetic Acid | [1] |
Q2: How does the hydrochloride salt form impact the initial reaction conditions?
Answer:
The hydrochloride salt significantly enhances the compound's stability and solubility in polar solvents.[4] However, the protonated amine is not nucleophilic. Therefore, for reactions where the primary amine is intended to act as a nucleophile, a base must be added to the reaction mixture to liberate the free amine.
Key Experimental Consideration: The deprotonation step can be exothermic. It is crucial to add the base slowly, often at a reduced temperature (e.g., 0°C), to control the initial exotherm before heating the reaction to the target temperature for the main kinetic phase. Common bases include triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or potassium carbonate.[2]
Q3: What is the most effective way to monitor reaction kinetics as a function of temperature?
Answer:
The most effective method is time-course analysis using quantitative techniques.
Experimental Workflow for Kinetic Monitoring:
Caption: Workflow for Temperature Optimization.
By plotting the concentration of your product over time at different temperatures, you can visually determine the conditions that provide the best balance of reaction speed and purity.
Section 3: Troubleshooting Decision Workflow
When encountering a problematic reaction, a logical decision-making process is key. The following flowchart provides a systematic approach to diagnosing temperature-related issues.
Caption: Troubleshooting Decision Tree.
References
- Compounds and methods for the treatment or prevention of Flavivirus infections. (AU2011276526A1). Google Patents.
- Cas no 24152-96-3 (2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride).ChemicalBook.
- Theilheimer's Synthetic Methods of Organic Chemistry, Vol. 81. (2013). Karger Publishers.
- Regioselective Synthesis of 3-Aminoimidazo[1,2-a]pyrimidines with Triflic Anhydride.Thieme E-Books & E-Journals.
- Acylthiourea compound or salt thereof, and use thereof. (US8304427B2). Google Patents.
Sources
- 1. karger.com [karger.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. US8304427B2 - Acylthiourea compound or salt thereof, and use thereof - Google Patents [patents.google.com]
- 4. 24152-96-3(2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride) | Kuujia.com [kuujia.com]
- 5. AU2011276526A1 - Compounds and methods for the treatment or prevention of Flavivirus infections - Google Patents [patents.google.com]
Navigating the Nuances of Amide Couplings and Heterocycle Formations: A Technical Support Guide for Reactions Involving 2-Amino-1-morpholinoethanone Hydrochloride
Welcome to the technical support center dedicated to providing in-depth guidance on work-up procedures for reactions involving 2-Amino-1-morpholinoethanone hydrochloride. This versatile building block is a cornerstone in the synthesis of a multitude of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). However, its unique combination of a primary amine, a morpholine moiety, and its formulation as a hydrochloride salt presents specific challenges during reaction work-up and product purification. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise and practical insights needed to navigate these complexities with confidence.
Understanding the Core Chemistry: Properties of this compound
A thorough understanding of the starting material is paramount for troubleshooting. Here are the key physicochemical properties that influence its reactivity and the subsequent work-up strategy:
| Property | Value/Description | Significance for Work-up Procedures |
| Molecular Formula | C₆H₁₃ClN₂O₂ | Indicates the presence of nitrogen and oxygen, suggesting potential for hydrogen bonding and influencing solubility. |
| Molecular Weight | 180.63 g/mol | A relatively small and polar molecule. |
| Form | Crystalline solid | Typically a stable, easy-to-handle solid. |
| Solubility | Soluble in water and alcohol solvents.[1] Slightly soluble in DMSO and Methanol.[2] | High water solubility of the hydrochloride salt is a key consideration for extractions. The free base will have significantly different solubility. |
| Melting Point | 245-246 °C[3] | A high melting point indicates a stable crystalline lattice. |
| Stability | The hydrochloride salt form enhances stability and facilitates handling and storage.[3] It is also described as hygroscopic.[2] | The hydrochloride form requires neutralization to liberate the free amine for many reactions. The hygroscopic nature necessitates proper storage conditions. |
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with this compound.
Q1: Do I need to neutralize the hydrochloride salt before starting my reaction?
A1: In most cases, yes. The primary amine is protonated as the hydrochloride salt, rendering it non-nucleophilic. For reactions where the amine is intended to act as a nucleophile (e.g., amide bond formation, nucleophilic substitution), the free base must be generated. This is typically achieved by adding a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture. The base will neutralize the HCl, liberating the free amine to participate in the reaction. The number of equivalents of base required will depend on the specific reaction conditions and other reagents present.
Q2: My reaction mixture is a heterogeneous slurry. Is this normal?
A2: This is quite common, especially at the beginning of the reaction. This compound has limited solubility in many common organic solvents. As the reaction progresses and the starting material is consumed, the mixture may become more homogeneous. The presence of a slurry does not necessarily indicate a problem, but it is important to ensure efficient stirring to facilitate the reaction.
Q3: What are the most common side products I should be aware of?
A3: While specific side products are reaction-dependent, some general possibilities exist. In amide coupling reactions, incomplete reaction can leave unreacted starting material. In reactions involving strong bases or high temperatures, the morpholine ring is generally stable, but extreme conditions could potentially lead to ring-opening or other degradation pathways. The formation of N-ethylmorpholine is a known byproduct in some industrial morpholine synthesis routes, though less likely as a side product in reactions using this compound.[1] Monitoring the reaction by TLC or LC-MS is crucial for identifying the formation of significant impurities.
Q4: I'm having trouble extracting my product from the aqueous layer. What can I do?
A4: Products derived from this compound often retain some degree of water solubility due to the presence of the morpholine ring and other polar functional groups. If your product is difficult to extract, consider the following:
-
pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 9) to deprotonate any remaining amine functionalities on your product, which will decrease its water solubility.
-
Salting Out: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of your organic product and promoting its transfer to the organic layer.
-
Choice of Extraction Solvent: If you are using a non-polar solvent like hexanes or ethyl acetate, consider switching to a more polar extraction solvent such as dichloromethane (DCM) or chloroform. Multiple extractions (3-5 times) with fresh solvent will also improve recovery.
Troubleshooting Guide: Common Work-up Challenges and Solutions
This section provides a systematic approach to troubleshooting common issues encountered during the work-up of reactions involving this compound.
Issue 1: Persistent Emulsions During Aqueous Extraction
Cause: The presence of both polar and non-polar functionalities in the reaction mixture, including the product itself, can lead to the formation of stable emulsions, making phase separation difficult.
Solutions:
-
Filtration: Pass the emulsified mixture through a pad of Celite® or a hydrophobic frit. This can help to break up the emulsion.
-
Addition of Brine: As mentioned in the FAQs, adding a saturated aqueous solution of NaCl can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent Modification: Adding a small amount of a different organic solvent (e.g., a more polar or less polar one) can sometimes disrupt the emulsion.
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
Issue 2: Low Recovery of the Desired Product After Column Chromatography
Cause: Morpholine-containing compounds are basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to peak tailing, streaking, or even irreversible adsorption of the product onto the column, resulting in low recovery.
Solutions:
-
Basic Modifier in the Eluent: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia (as a solution in methanol), to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the elution of your basic product.
-
Use of Deactivated Silica: Consider using silica gel that has been pre-treated with a base or using a different stationary phase altogether, such as alumina (basic or neutral).
-
Reverse-Phase Chromatography: For highly polar products, reverse-phase chromatography (e.g., C18 silica) may be a more suitable purification method.
Issue 3: Difficulty in Product Crystallization
Cause: The presence of impurities, residual solvents, or the inherent properties of the product can hinder crystallization.
Solutions:
-
High Purity is Key: Ensure the product is as pure as possible before attempting crystallization. An additional chromatographic purification or a charcoal treatment to remove colored impurities may be necessary.
-
Solvent Screening: Experiment with a variety of solvents and solvent systems (e.g., single solvents, binary solvent mixtures). A good crystallization solvent is one in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
Seeding: If a small amount of crystalline material is available, adding a seed crystal to a supersaturated solution can induce crystallization.
-
Slow Evaporation: Dissolve the product in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.
-
Vapor Diffusion: Place a solution of your compound in an open vial inside a larger sealed container with a more volatile solvent in which your compound is insoluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of your compound and promoting crystallization.
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: General Work-up for an Amide Coupling Reaction
This protocol outlines a typical work-up procedure for a reaction where 2-Amino-1-morpholinoethanone (as the free base) is coupled with a carboxylic acid.
-
Reaction Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a volatile solvent (e.g., DCM, THF), concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Aqueous Wash (Acidic): Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid) to remove any unreacted basic starting materials or basic by-products.
-
Aqueous Wash (Basic): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic components.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, potentially using an eluent system containing a basic modifier as described in the troubleshooting section.
Protocol 2: Work-up for a Nucleophilic Substitution Reaction
This protocol provides a work-up for a reaction where the free amine of 2-Amino-1-morpholinoethanone displaces a leaving group. A specific example from the literature involves the reaction with 2-chloro-4-phenylpyrimidine.[4]
-
Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure.[4]
-
Dissolution and Aqueous Wash: Dissolve the resulting residue in ethyl acetate (EtOAc) and wash with water.[4]
-
Back-Extraction: Separate the layers and back-extract the aqueous layer with additional EtOAc to recover any dissolved product.[4]
-
Drying and Concentration: Combine the organic layers, dry over a hydrophobic frit or an anhydrous drying agent, and evaporate the solvent to dryness.[4]
-
Purification: Purify the crude product by silica gel chromatography.[4]
Visualizing the Workflow: A Logical Approach to Troubleshooting
The following diagram illustrates a systematic workflow for troubleshooting common work-up and purification issues.
Caption: A logical workflow for troubleshooting common work-up and purification issues.
References
- Vertex AI Search. (n.d.). 2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE.
- Kuujia. (n.d.). Cas no 24152-96-3 (2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride).
- Google Patents. (n.d.). AU2011276526A1 - Compounds and methods for the treatment or prevention of Flavivirus infections.
- ChemicalBook. (2025). 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3.
- Bide Pharmatech. (n.d.). CAS:1696-20-4, N-乙酰基吗啉.
- Black, D. S., et al. (2016). Regioselective Synthesis of 3-Aminoimidazo[1,2-a]pyrimidines with Triflic Anhydride. SynOpen, 2016(01), 0032-0037.
- Google Patents. (n.d.). US8304427B2 - Acylthiourea compound or salt thereof, and use thereof.
- Karger Publishers. (n.d.). Theilheimer's of Organic Chemistry.
Sources
Technical Support Center: A Guide to Preventing Dimer Formation of 2-Amino-1-morpholinoethanone Hydrochloride
Welcome to the technical support center for 2-Amino-1-morpholinoethanone hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We will delve into the underlying chemical principles governing its stability, explore the mechanisms of undesirable dimer formation, and provide robust, field-proven strategies and protocols to ensure the integrity of your reactions and the purity of your products.
Section 1: Understanding the Molecule and the Dimerization Problem
This section addresses the fundamental properties of this compound and the chemical reactions that can lead to impurity formation.
Q1: What is this compound, and why is its salt form critical for stability?
Answer: this compound is a synthetic organic compound featuring a primary amine and a ketone integrated into a morpholine scaffold.[1] Its utility as a synthetic intermediate is significant, particularly in pharmaceutical development.[1] The compound is almost exclusively supplied and handled as a hydrochloride salt (C₆H₁₂N₂O₂ · HCl) for a critical reason: stability.[1][2]
The core of its instability lies in the dual reactivity of its free base form. The primary amine is nucleophilic, while the carbonyl group of the ketone is electrophilic. In the hydrochloride salt, the primary amine is protonated to form an ammonium ion (R-NH₃⁺).[3] This protonation effectively neutralizes the lone pair of electrons on the nitrogen, rendering it non-nucleophilic and thus preventing it from participating in intermolecular reactions.[4] This "protection by protonation" is the single most important factor for the compound's shelf-life and handling stability.[1]
Q2: What are the specific mechanisms of "dimer formation" with this compound?
Answer: Dimerization is a significant risk only when the amine is deprotonated to its free base form (2-Amino-1-morpholinoethanone). Under neutral or, more critically, basic conditions, two primary pathways for self-condensation become active:
-
Imine/Aminal Formation: The nucleophilic primary amine of one molecule directly attacks the electrophilic carbonyl carbon of a second molecule. This is a classic carbonyl-amine condensation reaction that, after dehydration, leads to an imine-linked dimer.[5] This is often the most rapid and common dimerization pathway.
-
Aldol Self-Condensation: A base can abstract an acidic alpha-proton from the carbon adjacent to the ketone, forming an enolate. This enolate then acts as a carbon-based nucleophile, attacking the carbonyl carbon of a second molecule to form a new carbon-carbon bond, resulting in an aldol adduct dimer.[6]
These pathways are not mutually exclusive and can lead to a complex mixture of undesired, higher-molecular-weight impurities in your reaction vessel.
Caption: Competing dimerization pathways for the free base form.
Section 2: Troubleshooting Guide: Proactive and Reactive Strategies
This section provides direct answers to common experimental challenges, focusing on maintaining the integrity of the starting material throughout your process.
Q3: I am designing a new synthetic step. What is the most critical parameter to prevent dimerization?
Answer: Unquestionably, pH control . The primary goal is to keep the amine group in its protonated, non-nucleophilic ammonium salt form. For most applications (e.g., amide couplings where the carboxylate is activated), maintaining a mildly acidic pH (typically in the range of 4-6) is ideal. This ensures the amine remains protected while still allowing other reactions to proceed. Always measure and buffer your reaction medium if necessary. Avoid exposing the compound to a pH above 7 for any extended period unless you have a specific strategy to manage the consequences.
Q4: My downstream reaction requires strongly basic conditions. How can I use this reagent without it degrading?
Answer: This is a classic challenge for bifunctional molecules. Direct addition of this compound to a basic solution is highly likely to result in rapid dimerization. The most robust and professionally recommended solution is to use a protecting group strategy .
By temporarily "capping" the primary amine, you can render it inert to both dimerization and other side reactions. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability in a wide range of conditions and its straightforward removal under acidic conditions. The workflow is:
-
Protect: React the primary amine with a reagent like Di-tert-butyl dicarbonate (Boc₂O) to form the stable Boc-protected intermediate.
-
React: Perform your desired base-mediated transformation. The Boc-protected amine will be unreactive.
-
Deprotect: Remove the Boc group using an acid (e.g., trifluoroacetic acid or HCl in dioxane) to reveal the primary amine on your final product.
This strategy offers superior control over the reaction, minimizes impurity formation, and ultimately leads to higher yields and easier purification. A detailed protocol is provided in Section 3.
Q5: My LC-MS analysis shows an unexpected peak with a higher molecular weight. Could this be a dimer?
Answer: It is highly probable. If your reaction conditions involved neutral or basic pH, dimer formation is a primary suspect. You can tentatively identify the impurity by comparing its mass with the expected molecular weights of the starting material and potential dimers.
| Compound | Chemical Formula (Free Base) | Molecular Weight ( g/mol ) | Notes |
| Monomer | C₆H₁₂N₂O₂ | 144.17 | The free base form of the starting material. |
| Imine-Linked Dimer | C₁₂H₂₂N₄O₃ | 270.33 | Result of condensation between the amine and ketone. |
| Aldol Adduct Dimer | C₁₂H₂₄N₄O₄ | 288.34 | Result of self-aldol condensation. |
Confirmation: To confirm the structure, isolate the impurity and perform ¹H NMR analysis. An imine dimer will show a characteristic C=N bond and a loss of the -NH₂ protons, while an aldol adduct will feature a new hydroxyl (-OH) group and complex splitting patterns from the newly formed stereocenter.
Section 3: Validated Experimental Protocols
These protocols provide step-by-step instructions for proper handling and for implementing the recommended amine protection strategy.
Protocol 1: General Handling and Storage
-
Storage: Store this compound in its original container in a cool, dry, and well-ventilated area. The compound can be hygroscopic; desiccated storage is recommended.[7]
-
Dissolution: When preparing solutions, dissolve the hydrochloride salt directly into your chosen acidic or buffered solvent system. Avoid dissolving it in neutral water or organic solvents containing basic impurities for extended periods before use.
-
Use As-Is: For reactions compatible with an ammonium salt (e.g., reductive aminations with a separate aldehyde/ketone), use the material as supplied without any pre-treatment.
Protocol 2: Workflow for Boc-Protection of the Primary Amine
This protocol describes a reliable method to protect the amine, enabling subsequent reactions under basic conditions without dimerization.
Caption: Experimental workflow for Boc-protection.
Detailed Steps:
-
Apparatus Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add a suitable anhydrous solvent (e.g., Dichloromethane or THF) to create a stirrable suspension (approx. 0.1 M concentration).
-
Basification & Trapping: To the stirring suspension, add triethylamine (2.2 eq). The first equivalent neutralizes the HCl salt, and the excess acts as a base for the protection reaction. Immediately following the base, add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) either as a solid or dissolved in a small amount of the reaction solvent.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once complete, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M NaHSO₄) to remove excess triethylamine, followed by water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude Boc-protected product, which can be purified further by column chromatography if necessary.
Section 4: Frequently Asked Questions (FAQs)
-
Q6: Can I neutralize the hydrochloride salt in situ right before my reaction?
-
A: Yes, this is a common practice, but it must be done correctly. The key is to have your other reagents present in the flask so that the desired reaction occurs much faster than the undesired dimerization. For example, in an amide coupling, you would add the hydrochloride salt, your carboxylic acid, the coupling agents (e.g., HATU), and finally the base to initiate the reaction all at once. The free amine is generated and immediately consumed in the desired reaction.
-
-
Q7: What is the approximate pKa of the ammonium group in this molecule?
-
Q8: Are there less reactive alternatives to this compound?
-
A: Yes. If your synthesis allows, starting with an N-protected version of the molecule, such as the N-Boc or N-Cbz derivative, can save you a synthetic step and completely circumvent the risk of dimerization. Many chemical suppliers offer such derivatives as catalog items.
-
References
- Molbase. (n.d.). 2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride.
- Wikipedia. (n.d.). Self-condensation.
- PubChem. (n.d.). 2-Amino-1-(4-morpholinyl)ethanone hydrochloride.
- Wikipedia. (n.d.). Aminoaldehydes and aminoketones.
- Arctom Scientific. (n.d.). This compound.
- Patel, A., et al. (n.d.). Properties of Amines and their Hydrochloride Salt. ResearchGate.
- Quora. (2018). What is the reaction between hydrochloric and amine?
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow.
- NIH. (n.d.). Temperature-Dependent Trimethylamine N-Oxide Induced the Formation of Substance P Dimers.
- Chemistry Stack Exchange. (2019). Why doesn't self condensation occur in acetoacetic ester synthesis.
- Smith, B. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- Wikipedia. (n.d.). Carbonyl condensation.
- ResearchGate. (2021). Dimerization reactions of amino acids by pyrolysis.
- Wikipedia. (n.d.). Dimerization.
- PubMed. (n.d.). Mechanism and evolution of protein dimerization.
- YouTube. (2022). Amine and HCl - salt formation reaction.
Sources
- 1. 24152-96-3(2-amino-1-(morpholin-4-yl)ethan-1-one hydrochloride) | Kuujia.com [kuujia.com]
- 2. 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 [sigmaaldrich.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. youtube.com [youtube.com]
- 5. Carbonyl condensation - Wikipedia [en.wikipedia.org]
- 6. Self-condensation - Wikipedia [en.wikipedia.org]
- 7. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
Handling and storage best practices for "2-Amino-1-morpholinoethanone hydrochloride" to maintain reactivity
A Guide to Handling, Storage, and Troubleshooting for Optimal Reactivity
Welcome to the technical support guide for 2-Amino-1-morpholinoethanone hydrochloride (CAS: 24152-96-3). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and reactivity of this valuable synthetic building block. As an α-amino ketone, this compound possesses both a nucleophilic primary amine and an electrophilic ketone, a combination that makes it highly useful in synthesis but also susceptible to degradation if not handled correctly.[1][2][3] This guide provides field-proven insights and troubleshooting protocols to help you achieve consistent and successful experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What is the ideal storage temperature for this compound?
A1: The recommended storage temperature is between 2-8°C.[4][5][6] Storing the compound in a refrigerator is crucial to minimize the rate of potential degradation pathways, such as self-condensation, which are accelerated at room temperature.
Q2: The product is listed as "hygroscopic." What does this mean and how should I handle it?
A2: "Hygroscopic" means the compound readily absorbs moisture from the atmosphere.[4][5] This is a critical handling parameter. Moisture can lead to the material clumping, which makes accurate weighing difficult. More importantly, absorbed water can act as a medium for undesirable side reactions, potentially lowering the compound's purity and reactivity over time. Always handle the solid in a dry environment, such as a glove box with an inert atmosphere or by quickly weighing and resealing the container. Store the container tightly sealed with desiccant if possible.
Q3: What is the expected appearance of the compound?
A3: this compound should be a colorless or white to off-white crystalline solid or lumps.[4][5][7] Any significant deviation from this, such as a yellow or brown tint, may indicate degradation.
Q4: Can I store this compound in solution? If so, what solvent is recommended and for how long?
A4: While storing the compound as a dry solid is best for long-term stability, preparing stock solutions for immediate or short-term use is common. The compound has slight solubility in DMSO and Methanol.[4][5] We recommend preparing fresh solutions for each experiment. If storage is necessary, flash-freeze aliquots of the solution and store them at -20°C or -80°C for no more than a few weeks. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Before use, visually inspect the thawed solution for any precipitation or color change.
Q5: Why is the compound supplied as a hydrochloride salt?
A5: The hydrochloride salt form significantly enhances the compound's stability.[7] The primary amino group is protonated, forming an ammonium salt. This prevents the free amine from acting as a nucleophile, thereby inhibiting common degradation pathways for α-amino ketones, such as self-condensation reactions where the amine of one molecule attacks the ketone of another.[8]
Table 1: Summary of Handling and Storage Best Practices
| Parameter | Recommendation | Rationale & Scientific Justification |
| Temperature | 2-8°C (Refrigerated)[4][5][6] | Slows kinetic processes, minimizing thermal degradation and self-reaction rates. |
| Atmosphere | Store under inert gas (Argon or Nitrogen); Keep container tightly sealed. | The compound is hygroscopic[4][5]; moisture can lead to hydrolysis and clumping. An inert atmosphere prevents oxidative degradation. |
| Light | Store in an opaque or amber vial. | Protects against photolytic degradation, which can occur in compounds with carbonyl and amino functional groups. |
| Container | Original supplier vial, tightly sealed. | Ensures a clean, dry, and appropriate storage environment. |
| Weighing | Perform quickly in a low-humidity environment or a glove box. | Minimizes exposure to atmospheric moisture. |
Troubleshooting Guide
Unexplained results can be frustrating. This guide helps you diagnose and resolve common issues related to compound integrity.
Diagram 1: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing issues with your experiments that may be related to the reagent's quality.
Caption: A step-by-step workflow for troubleshooting experimental issues.
Table 2: Problem-Specific Troubleshooting
| Symptom / Observation | Potential Cause | Recommended Action & Verification |
| Low or no reaction yield | Degraded Reagent: The compound has lost reactivity due to improper storage (moisture, heat). | 1. Perform a visual inspection (Protocol 1).2. Run a small-scale control reaction using a new, unopened vial of the compound in parallel with the suspect vial. A significant difference in yield confirms degradation of the older stock. |
| Inconsistent results between experiments | 1. Inconsistent Reagent Quality: Using different lots or bottles with varying storage histories.2. Solution Instability: Stock solution degrading over time or between freeze-thaw cycles. | 1. Qualify a new lot against a previous, trusted lot before use in critical experiments.2. Always prepare stock solutions fresh (Protocol 2). If using a frozen aliquot, use it only once and discard the excess. |
| Solid reagent is clumped, sticky, or discolored | Moisture Absorption/Degradation: The hygroscopic nature has led to water uptake, causing physical changes and likely chemical degradation. | Discard the vial. The presence of moisture indicates a high probability of compromised chemical integrity. Order a fresh supply and review your storage procedures to prevent recurrence. |
| Difficulty dissolving the compound | 1. Incorrect Solvent/Concentration: Exceeding the solubility limit.2. Impurities: Degradation products may be less soluble. | 1. Confirm solubility information. The compound has slight solubility in DMSO and Methanol.[4][5] Gentle warming or sonication may assist dissolution.2. If solubility issues persist with a previously reliable protocol, perform a purity check (Protocol 3). |
Diagram 2: Potential Degradation Pathways
The reactivity of α-amino ketones stems from the proximity of the amine and ketone. The hydrochloride salt protects the amine, but if the free base is generated or exposed to harsh conditions, degradation can occur. This diagram illustrates a hypothetical self-condensation pathway.
Caption: Hypothetical self-condensation of the free base form.
Experimental Protocols
Protocol 1: Visual Inspection and Qualification of Solid Compound
-
Preparation: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Observation: Open the container in a low-humidity environment. The compound should be a free-flowing, white to off-white crystalline solid.[4][5]
-
Red Flags: Note any of the following:
-
Clumping or stickiness: Indicates moisture absorption.
-
Discoloration (yellow, tan, or brown): Suggests chemical degradation.
-
Atypical odor: While subjective, any strong smell different from a faint amine-like odor could indicate decomposition.
-
-
Action: If any red flags are present, the compound is suspect. It should not be used for critical applications. Proceed with a purity check (Protocol 3) or discard.
Protocol 2: Preparation of a Stock Solution in DMSO
-
Pre-Weighing: Calculate the required mass of the compound needed for your desired concentration.
-
Weighing: Briefly remove the compound from 2-8°C storage. Weigh the desired amount quickly and immediately reseal the container tightly. Return the primary container to the refrigerator.
-
Dissolution: Add the weighed solid to a sterile, amber glass vial. Add the required volume of anhydrous DMSO to the vial.
-
Mixing: Cap the vial and vortex or sonicate at room temperature until the solid is fully dissolved. Gentle warming (30-37°C) can be applied if necessary, but do not overheat.
-
Storage: Use the solution immediately. If short-term storage is unavoidable, aliquot into single-use tubes, flash-freeze, and store at -20°C or below.
Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a rapid, qualitative check for gross impurities.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol. Prepare a similar solution of a trusted lot or new vial for comparison.
-
TLC Plate: Use a silica gel 60 F254 plate.
-
Spotting: Carefully spot a small amount of each solution onto the plate baseline.
-
Elution: Develop the plate in a chamber with a mobile phase of Dichloromethane:Methanol (e.g., 9:1 or 8:2 v/v, may require optimization).
-
Visualization:
-
First, view the dried plate under UV light (254 nm) and circle any visible spots.
-
Next, stain the plate using a ninhydrin dip or spray and gently heat. Primary amines will appear as purple/pink spots.
-
-
Analysis: A pure compound should show a single, well-defined spot. The presence of multiple spots, streaking from the baseline, or spots that differ from the control sample indicates impurities or degradation.
References
- Preparation and Reactivity of Versatile α-Amino Ketones.The Journal of Organic Chemistry. [Link]
- Synthesis of α-amino carbonyl compounds: a brief review - Russian Chemical Reviews.Russian Chemical Reviews. [Link]
- Aminoaldehydes and aminoketones - Wikipedia.Wikipedia. [Link]
- Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PubMed Central.
- Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds.Organic Chemistry Portal. [Link]
- 2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE - ChemBK.ChemBK. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 3. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [chemicalbook.com]
- 5. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3 [amp.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to Amine Building Blocks: A Comparative Analysis of 2-Amino-1-morpholinoethanone Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the selection of amine building blocks is a critical decision that profoundly influences the trajectory of a synthesis campaign. The choice of amine dictates not only the accessible chemical space but also imparts fundamental physicochemical properties to the final compounds. This guide provides an in-depth, objective comparison of "2-Amino-1-morpholinoethanone hydrochloride" with other salient amine building blocks, supported by a discussion of their performance in a key synthetic transformation.
Introduction to Amine Building Blocks in Drug Discovery
Amines are a cornerstone of medicinal chemistry, featuring in a vast number of approved and experimental drugs.[1][2] Their basicity and nucleophilicity make them key handles for a multitude of chemical transformations, including amide bond formations, reductive aminations, and multicomponent reactions. The structural diversity of commercially available amine building blocks offers a powerful toolkit for modulating properties such as solubility, lipophilicity, metabolic stability, and target engagement.[3][4][5]
This guide focuses on α-amino ketones, a class of bifunctional building blocks that have gained significant traction in the synthesis of complex nitrogen-containing heterocycles and peptidomimetics.[6][7] We will delve into a comparative analysis of three distinct α-amino ketone hydrochlorides, with a central focus on "this compound."
Profile of the Subject: this compound
Structure and Properties:
This compound is a primary amine building block characterized by the presence of a morpholine amide moiety. The morpholine ring is a "privileged structure" in medicinal chemistry, often incorporated to enhance aqueous solubility, improve metabolic stability, and introduce favorable interactions with biological targets.[1][2][5] The hydrochloride salt form enhances its stability and handling properties.[8]
| Property | Value |
| CAS Number | 24152-96-3 |
| Molecular Formula | C6H13ClN2O2 |
| Molecular Weight | 180.63 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Comparative Amine Building Blocks
To provide a comprehensive comparison, we have selected two alternative primary amine building blocks that represent different structural classes:
-
Glycine Methyl Ester Hydrochloride: A simple, sterically unhindered α-amino acid ester. It represents a baseline for reactivity and steric profile.[9][10][11][12]
-
2-Amino-N-benzylacetophenone Hydrochloride: An α-amino ketone with a bulky aromatic (benzyl) substituent on the nitrogen, introducing significant steric hindrance.
| Property | 2-Amino-1-morpholinoethanone HCl | Glycine Methyl Ester HCl | 2-Amino-N-benzylacetophenone HCl |
| CAS Number | 24152-96-3 | 5680-79-5 | 20432-97-7 (for free base) |
| Molecular Formula | C6H13ClN2O2 | C3H8ClNO2 | C15H17ClN2O |
| Molecular Weight | 180.63 g/mol | 125.55 g/mol | 276.76 g/mol |
| Key Structural Feature | Morpholine amide | Methyl ester | N-benzyl group |
| Predicted Basicity | Moderately basic | Moderately basic | Less basic (due to resonance) |
| Steric Hindrance | Moderate | Low | High |
Comparative Performance in a Representative Synthetic Transformation: The Ugi Multicomponent Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid generation of molecular diversity from simple starting materials.[13][14][15] It is an excellent choice for comparing the performance of different amine building blocks as the reaction outcome is sensitive to the steric and electronic properties of the amine component.
Experimental Workflow: Ugi Four-Component Reaction
The following diagram illustrates the general workflow for the Ugi reaction.
Caption: General workflow for the Ugi four-component reaction.
Detailed Experimental Protocol
To a solution of the aldehyde (1.0 mmol) and the carboxylic acid (1.0 mmol) in methanol (5 mL) is added the respective amine hydrochloride (1.0 mmol) and triethylamine (1.1 mmol). The mixture is stirred at room temperature for 30 minutes. The isocyanide (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Hypothetical Comparative Data
The following table presents a hypothetical comparison of the performance of the three amine building blocks in a Ugi reaction with benzaldehyde, acetic acid, and tert-butyl isocyanide. The predicted yields are based on established principles of chemical reactivity.
| Amine Building Block | Predicted Yield (%) | Rationale |
| 2-Amino-1-morpholinoethanone HCl | 75% | The morpholine moiety provides moderate steric bulk, which may slightly reduce the reaction rate compared to a less hindered amine. However, its good solubility and the basicity of the primary amine are expected to lead to a good yield. |
| Glycine Methyl Ester HCl | 85% | As a small and unhindered primary amine, it is expected to react readily in the Ugi reaction, leading to a high yield of the product.[16] |
| 2-Amino-N-benzylacetophenone HCl | 45% | The bulky N-benzyl group introduces significant steric hindrance around the nitrogen atom, which is likely to impede the initial imine formation and subsequent steps of the Ugi reaction, resulting in a lower yield. |
Causality Behind Experimental Choices and Predicted Outcomes
-
Solvent: Methanol is a common solvent for Ugi reactions as it effectively solubilizes the reactants and intermediates.[14]
-
Base: Triethylamine is added to neutralize the hydrochloride salt of the amine, liberating the free amine for the reaction.
-
Reaction Time and Temperature: The Ugi reaction is typically performed at room temperature and is often complete within 24 hours.[14]
-
Influence of Steric Hindrance: The initial and rate-determining step in many Ugi reactions is the formation of the imine from the amine and the aldehyde.[13][15] Increased steric bulk on the amine, as in the case of 2-Amino-N-benzylacetophenone HCl, is expected to slow down this step and consequently lower the overall yield. The morpholine group in 2-Amino-1-morpholinoethanone HCl presents a moderate level of steric hindrance compared to the highly flexible and small glycine methyl ester.
Logical Relationships in Amine Reactivity
The following diagram illustrates the interplay of factors influencing the reactivity of amine building blocks in the context of the Ugi reaction.
Caption: Factors influencing amine reactivity in the Ugi reaction.
Discussion and Conclusion: Selecting the Right Amine Building Block
The choice of an amine building block is a strategic decision with significant downstream consequences.
-
This compound emerges as a highly valuable building block for drug discovery. The presence of the morpholine moiety is known to confer desirable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.[1][2][5] While its moderate steric bulk may lead to slightly lower yields in certain reactions compared to less hindered amines, this is often a worthwhile trade-off for the beneficial properties it imparts to the final molecule.
-
Glycine methyl ester hydrochloride serves as an excellent starting point for exploring a new reaction or when minimal steric hindrance is desired. Its high reactivity and low cost make it an attractive option for initial library synthesis. However, the resulting products will lack the inherent advantages of a "privileged" scaffold like morpholine.
-
2-Amino-N-benzylacetophenone hydrochloride is a more specialized building block. While its significant steric bulk can be a disadvantage in terms of reactivity, it can also be exploited to achieve specific stereochemical outcomes or to probe steric constraints in a binding pocket.
References
- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
- Tzara, A., et al. (2020). Contribution of the morpholine scaffold on the activity of morpholine-containing bioactives on their biomolecular targets for various therapeutic areas.
- Vitale, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
- Glycinemethylester Hydrochloride (Glycine Methyl Ester Hcl) BP EP USP CAS 5680-79-5. (n.d.). Fengchen Group. [Link]
- PubChem. (n.d.). Glycine methyl ester hydrochloride.
- Dwivedi, A., et al. (2022). Biological activities of morpholine derivatives and molecular targets involved.
- Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. (n.d.).
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Taylor & Francis Online. [Link]
- Cignarella, G., et al. (1983). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry.
- Riva, R., et al. (2019).
- Glycine methyl ester hydrochloride. (n.d.). Wikipedia. [Link]
- Ugi Multicomponent Reaction. (n.d.). Organic Syntheses. [Link]
- Ugi reaction. (n.d.). Wikipedia. [Link]
- Ugi Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Shaaban, S., et al. (2020).
- Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2022). Frontiers in Chemistry. [Link]
- MORPHOLINE. (n.d.).
- Morpholine. (n.d.). Wikipedia. [Link]
- MORPHOLINE. (n.d.).
- Shaaban, S., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications.
- Synthesis of α-amino carbonyl compounds: a brief review. (2023). Russian Chemical Reviews. [Link]
- Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. (2018).
- Plant, A., et al. (2009). Application of the Ugi Reaction for the One-Pot Synthesis of Uracil Polyoxin C Analogues. The Journal of Organic Chemistry.
- Further Components Carboxylic Acid and Amine (Ugi Reaction). (n.d.). Thieme E-Books. [Link]
- Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. (2016).
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2019). MDPI. [Link]
- Oxidative Amination of Aldehydes with Amines into α-Amino Ketones. (2023). The Journal of Organic Chemistry.
- Aminoaldehydes and aminoketones. (n.d.). Wikipedia. [Link]
- Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. [Link]
- From Ugi Multicomponent Reaction to Linkers for Bioconjug
- Synthesis of some benzalacetophenones and their imino derivatives. (2007).
- Exploring the Versatility of 2-Amino-N-benzylacetamide Hydrochloride in Modern Chemistry. (n.d.). Medium. [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for "2-Amino-1-morpholinoethanone hydrochloride" in Drug Discovery
An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the morpholine moiety has established itself as a privileged scaffold. Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have led to its incorporation into numerous FDA-approved drugs. "2-Amino-1-morpholinoethanone hydrochloride" is a key building block that provides a convenient entry point for introducing this valuable pharmacophore. However, the metabolic lability of the morpholine ring in certain biological contexts necessitates the exploration of alternative reagents that can offer improved pharmacokinetic profiles while retaining or enhancing biological activity.
This guide provides a comprehensive comparison of viable alternatives to "this compound," focusing on reagents that introduce bioisosteric replacements for the morpholine ring. We will delve into the synthetic accessibility of these alternatives, compare their key physicochemical properties, and present experimental data to guide researchers in making informed decisions for their drug discovery programs.
The Incumbent: Understanding this compound
"this compound" is an α-amino ketone derivative of morpholine. Its utility in medicinal chemistry stems from its ability to readily participate in various chemical transformations, such as amide bond formation, to incorporate the morpholine-containing fragment into a larger molecule.
A common synthetic route to this reagent involves the acylation of morpholine with a protected glycine equivalent, followed by deprotection. For instance, the reaction of morpholine with an activated N-Boc-glycine, followed by acidic removal of the Boc protecting group, yields the desired product.
The Challengers: Promising Alternative Reagents
The quest for morpholine bioisosteres has led to the development of several heterocyclic systems that can mimic its key interactions while offering distinct advantages in terms of metabolic stability and physicochemical properties. This guide will focus on two promising alternatives:
-
2-Amino-1-(piperazin-2-one-1-yl)ethanone hydrochloride
-
2-Amino-1-(1,1-dioxidothiomorpholin-4-yl)ethanone hydrochloride
These alternatives retain the core α-amino ketone functionality, allowing for similar synthetic applications as the parent morpholine derivative, while introducing a lactam and a sulfone group, respectively.
Head-to-Head Comparison: Physicochemical Properties
The choice of a building block in drug discovery is heavily influenced by its impact on the overall properties of the final compound. Here, we compare the key physicochemical parameters of the parent compound and its proposed alternatives.
| Property | 2-Amino-1-morpholinoethanone | 2-Amino-1-(piperazin-2-one-1-yl)ethanone (Predicted) | 2-Amino-1-(1,1-dioxidothiomorpholin-4-yl)ethanone (Predicted) |
| Molecular Weight ( g/mol ) | 144.17 (Free Base) | 157.16 (Free Base) | 192.22 (Free Base) |
| logP (Predicted) | -1.5 to -1.0 | -1.8 to -1.3 | -2.0 to -1.5 |
| Topological Polar Surface Area (Ų) | 55.7 | 75.9 | 92.1 |
| pKa (Predicted, most basic) | ~7.5 | ~6.5 | ~5.5 |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 4 |
Analysis of Physicochemical Properties:
-
Polarity and Solubility: The introduction of the lactam carbonyl in the piperazin-2-one analog and the sulfone group in the thiomorpholine dioxide analog significantly increases the topological polar surface area (TPSA). This generally correlates with increased polarity and potentially improved aqueous solubility, a desirable trait for many drug candidates.
-
Basicity: The pKa of the basic nitrogen is predicted to decrease in the alternatives compared to the morpholine parent. The electron-withdrawing nature of the adjacent carbonyl group in piperazin-2-one and the potent electron-withdrawing sulfone group in thiomorpholine dioxide reduce the basicity of the ring nitrogen. This can be advantageous in reducing off-target effects related to high basicity and can influence cell permeability.
-
Hydrogen Bonding: The piperazin-2-one derivative introduces an additional hydrogen bond donor (the lactam N-H), which could lead to new or enhanced interactions with biological targets. The thiomorpholine dioxide derivative offers an additional hydrogen bond acceptor in the form of the sulfone oxygens.
Synthetic Accessibility and Experimental Protocols
A key consideration for any alternative reagent is its ease of synthesis. Here, we provide detailed, step-by-step methodologies for the preparation of the proposed alternatives, starting from commercially available materials.
Experimental Workflow: Synthesis of Alternative Reagents
Caption: General synthetic workflow for the preparation of the alternative reagents.
Protocol 1: Synthesis of N-(2-(tert-butoxycarbonylamino)acetyl)piperazin-2-one
Materials:
-
Piperazin-2-one
-
N-Boc-glycine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-glycine (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add EDC (1.2 eq) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of piperazin-2-one (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Pour the reaction mixture into water and extract with EtOAc (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient of methanol in dichloromethane) to afford N-(2-(tert-butoxycarbonylamino)acetyl)piperazin-2-one.
Protocol 2: Synthesis of 2-Amino-1-(piperazin-2-one-1-yl)ethanone hydrochloride
Materials:
-
N-(2-(tert-butoxycarbonylamino)acetyl)piperazin-2-one
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve N-(2-(tert-butoxycarbonylamino)acetyl)piperazin-2-one (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add 4 M HCl in 1,4-dioxane (5.0 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
The hydrochloride salt of the product will typically precipitate from the reaction mixture.
-
Add diethyl ether to complete the precipitation.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 2-amino-1-(piperazin-2-one-1-yl)ethanone hydrochloride.
Protocol 3: Synthesis of tert-Butyl (2-((1,1-dioxidothiomorpholino)amino)-2-oxoethyl)carbamate
Materials:
-
Thiomorpholine 1,1-dioxide hydrochloride
-
N-Boc-glycine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-glycine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add thiomorpholine 1,1-dioxide hydrochloride (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 16 hours.
-
Work-up the reaction as described in Protocol 1 (steps 5-7).
-
Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to afford tert-butyl (2-((1,1-dioxidothiomorpholino)amino)-2-oxoethyl)carbamate.
Protocol 4: Synthesis of 2-Amino-1-(1,1-dioxidothiomorpholin-4-yl)ethanone hydrochloride
Materials:
-
tert-Butyl (2-((1,1-dioxidothiomorpholino)amino)-2-oxoethyl)carbamate
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Follow the procedure outlined in Protocol 2, using tert-butyl (2-((1,1-dioxidothiomorpholino)amino)-2-oxoethyl)carbamate as the starting material.
Performance in Drug Discovery: A Comparative Outlook
The true test of an alternative reagent lies in its performance within a drug discovery campaign. While direct, head-to-head comparisons of the biological activity of compounds derived from these three building blocks are not extensively published, we can infer their potential impact based on the known properties of their respective heterocyclic cores.
Metabolic Stability
The primary motivation for seeking alternatives to morpholine is often to enhance metabolic stability.
-
Morpholine: The ether linkage in morpholine can be susceptible to oxidative metabolism, leading to ring opening. The nitrogen atom is also a potential site for oxidation.
-
Piperazin-2-one: The introduction of the amide bond within the ring can alter the metabolic profile. While amides can be hydrolyzed, the cyclic nature of the lactam may confer some resistance compared to a linear amide.
-
Thiomorpholine 1,1-dioxide: The sulfone group is generally considered to be metabolically stable and resistant to oxidation. This makes the thiomorpholine dioxide scaffold an attractive option for improving the metabolic half-life of a drug candidate. Studies have shown that replacing a morpholine with a thiomorpholine S,S-dioxide can lead to improved metabolic stability.
Structure-Activity Relationship (SAR) Insights
The subtle changes in geometry, electronics, and hydrogen bonding capacity upon switching from morpholine to its bioisosteres can have a profound impact on the structure-activity relationship.
-
The additional hydrogen bond donor in the piperazin-2-one ring can be exploited to form new interactions with the target protein, potentially leading to increased potency or selectivity.
-
The sulfone group in thiomorpholine dioxide is a strong hydrogen bond acceptor and can also engage in dipole-dipole interactions, offering a different binding profile compared to the ether oxygen of morpholine.
-
SAR studies on various targets have shown that replacing a morpholine ring with a thiomorpholine or its oxidized derivatives can lead to significant changes in biological activity, sometimes with improved potency.
Conclusion and Future Perspectives
"this compound" remains a valuable and widely used building block in drug discovery. However, for projects where the metabolic stability of the morpholine ring is a concern, "2-amino-1-(piperazin-2-one-1-yl)ethanone hydrochloride" and "2-amino-1-(1,1-dioxidothiomorpholin-4-yl)ethanone hydrochloride" present themselves as compelling alternatives.
The choice between these reagents will be project-specific and should be guided by the SAR of the target, the desired physicochemical properties, and the observed metabolic liabilities of early-stage compounds. The synthetic routes to these alternative building blocks are straightforward and utilize common laboratory reagents and techniques, making them accessible for exploration in drug discovery programs.
As the field of medicinal chemistry continues to evolve, the strategic use of bioisosteric replacements will be crucial in designing next-generation therapeutics with optimized efficacy and safety profiles. The reagents discussed in this guide represent valuable additions to the medicinal chemist's toolbox for achieving this goal.
References
- Amine Protection / Deprotection - Fisher Scientific. (URL: [Link])
- BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. (URL: [Link])
- Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review. (URL: [Link])
- Atropisomeric Properties of N-Acyl/N-Sulfonyl 5H-Dibenzo[b,d]azepin-7(6H)-ones. (URL: Not available)
- Boc deprotection conditions tested.
- Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (URL: [Link])
- Boc Deprotection Mechanism | Organic Chemistry - YouTube. (URL: [Link])
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
- Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC - NIH. (URL: [Link])
- Exploring the Conformational Effects of N - and C -Methylation of N -Acylhydrazones. (URL: Not available)
- Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration - Nomura Research Group. (URL: [Link])
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (URL: [Link])
- A Minireview on the Morpholine-Ring-Containing U.S.
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow - ChemRxiv. (URL: [Link])
- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. (URL: [Link])
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (URL: Not available)
- Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism - PMC - PubMed Central. (URL: [Link])
- Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC - NIH. (URL: [Link])
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. (URL: [Link])
- Synthesis of piperazin‐2‐one 9.
- Piperazine synthesis - Organic Chemistry Portal. (URL: [Link])
- Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspart
- The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection.
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO
A Comparative Guide to Morpholine- and Piperazine-Based Synthons in Chemical Synthesis
Executive Summary
In the landscape of medicinal chemistry and drug discovery, heterocyclic scaffolds are paramount. Among these, morpholine and piperazine rings are ubiquitous, featuring in a vast number of FDA-approved drugs.[1][2][3] This guide provides an in-depth comparison of the synthetic utility and performance of key morpholine- and piperazine-based building blocks. While the initial query mentioned "2-Amino-1-morpholinoethanone hydrochloride," this compound is not a standard commercial reagent. Therefore, this guide addresses the likely scientific intent by comparing a representative morpholine synthon, 4-(2-Aminoethyl)morpholine , with its piperazine analogues. We will explore their roles in common synthetic transformations, their impact on critical physicochemical properties of target molecules, and provide detailed, field-proven experimental protocols.
Introduction: The Strategic Choice Between Morpholine and Piperazine
The selection of a heterocyclic scaffold is a critical decision in drug design, profoundly influencing a molecule's potency, selectivity, and pharmacokinetic profile. Morpholine and piperazine are six-membered saturated heterocycles that, while structurally similar, confer distinct properties to a parent molecule.
-
Morpholine: An O,N-heterocycle, it is often incorporated to improve solubility, metabolic stability, and introduce a weakly basic nitrogen atom.[4][5] Its presence can enhance aqueous solubility and bioavailability.[4] The morpholine moiety is a key component in numerous therapeutic agents, including anticancer drugs, antibiotics, and antifungals.[6][7]
-
Piperazine: A 1,4-diazacyclohexane, this scaffold is a versatile linker and a common carrier of pharmacophoric groups.[8] Its two nitrogen atoms provide handles for substitution, allowing for fine-tuning of basicity, lipophilicity, and receptor interactions.[9][10] The piperazine ring is a privileged structure found in hundreds of approved drugs, from antipsychotics to antivirals.[3][11][12]
This guide will focus on comparing primary amine-bearing derivatives—specifically 4-(2-Aminoethyl)morpholine and 1-(2-Aminoethyl)piperazine —as these are common starting points for elaboration via reactions like amide coupling and reductive amination.
Physicochemical Properties: A Head-to-Head Comparison
The choice between a morpholine and a piperazine ring often hinges on the desired physicochemical properties of the final compound. The replacement of a nitrogen atom in piperazine with an oxygen atom in morpholine leads to significant differences.
| Property | Morpholine Ring | Piperazine Ring | Rationale & Implications for Drug Design |
| Basicity (pKa) | The nitrogen in morpholine is weakly basic (pKa of amine conjugate acid ≈ 8.4–8.7).[5][10] | Piperazine has two basic centers. The pKa values are approximately 9.7 and 5.3.[10] This allows for mono-protonation under physiological conditions. | The lower basicity of morpholine can reduce off-target ion channel interactions (e.g., hERG) and may improve cell permeability. Piperazine's higher basicity is often used to ensure water solubility via salt formation.[8] |
| Lipophilicity (logP) | Generally more lipophilic than the corresponding protonated piperazine at physiological pH. The oxygen atom is a hydrogen bond acceptor but does not carry a charge. | The ability to be protonated at physiological pH makes the piperazine scaffold highly hydrophilic when charged, which is crucial for aqueous solubility.[10] | The morpholine ring offers a balanced lipophilic-hydrophilic profile.[4][10] Piperazine provides a switchable, pH-dependent solubility profile. |
| Hydrogen Bonding | The oxygen atom acts as a hydrogen bond acceptor. The nitrogen atom can be a hydrogen bond acceptor or, if protonated, a donor. | Both nitrogen atoms can act as hydrogen bond acceptors. A protonated nitrogen acts as a hydrogen bond donor. This duality is key to its role as a versatile scaffold.[9] | The greater number of hydrogen bond donors/acceptors in piperazine can lead to stronger interactions with biological targets but may also increase clearance. |
| Metabolic Stability | The morpholine ring can be metabolically labile, though this is highly dependent on its chemical environment.[1] | Piperazine metabolism often involves N-dealkylation or oxidation. Its metabolic fate is a key consideration in drug design. | Both scaffolds require careful consideration of metabolic hotspots. Bioisosteric replacements are often explored to mitigate metabolic liabilities.[1][2] |
Synthetic Utility and Performance
Both morpholine and piperazine derivatives are readily incorporated into molecules using a standard toolkit of organic reactions. The primary amines of 4-(2-Aminoethyl)morpholine and 1-(2-Aminoethyl)piperazine are excellent nucleophiles for amide bond formation and reductive amination.
Amide Bond Formation
Amide coupling is one of the most frequently used reactions in drug discovery.[13] The reaction involves activating a carboxylic acid to make it susceptible to nucleophilic attack by the amine.
Comparative Performance: In standard amide coupling reactions (e.g., using EDC/HOBt or HATU), both 4-(2-Aminoethyl)morpholine and 1-(2-Aminoethyl)piperazine are highly effective nucleophiles. Reaction yields are typically comparable and high, often exceeding 80-90%, assuming no significant steric hindrance near the reacting centers. The primary difference arises from the second nitrogen in the piperazine analogue. If unprotected, it can compete in the reaction, leading to di-acylated or oligomeric side products, especially if an excess of the activated acid is used. Therefore, for selective mono-acylation, a protected piperazine synthon (e.g., N-Boc-1-(2-aminoethyl)piperazine) is often the preferred choice.
Caption: Generalized workflow for amide bond formation.
This protocol describes a general procedure for coupling a carboxylic acid with 4-(2-Aminoethyl)morpholine.
Materials:
-
Carboxylic Acid (1.0 eq)
-
4-(2-Aminoethyl)morpholine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[14]
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)[15]
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (or DMF) at 0 °C under a nitrogen atmosphere, add EDC (1.2 eq).
-
Stir the mixture at 0 °C for 20-30 minutes to allow for the formation of the activated HOBt ester.[15] Causality: This pre-activation step is crucial to minimize side reactions and potential racemization if the carboxylic acid has a chiral center.
-
Add 4-(2-Aminoethyl)morpholine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds, involving the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[16]
Comparative Performance: Both morpholine and piperazine derivatives perform exceptionally well in reductive amination protocols. The choice of reducing agent is key. Mild hydrides like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion intermediate and can be used in a one-pot procedure.[16] Yields are typically high for both substrates. As with amide coupling, the presence of the second amine in an unprotected piperazine derivative can lead to bis-alkylation if reacting with a dialdehyde or a similarly reactive substrate. For selective mono-alkylation on a piperazine scaffold, starting with a mono-protected derivative like N-Boc-piperazine is the standard, authoritative approach.[11]
Caption: Key steps in a one-pot reductive amination reaction.
This protocol details a general procedure for the N-alkylation of a piperazine derivative with an aldehyde.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Piperazine derivative (e.g., 1-Boc-piperazine) (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)[16]
-
Acetic Acid (catalytic, ~5% v/v)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Procedure:
-
To a stirred solution of the piperazine derivative (1.1 eq) and the aldehyde/ketone (1.0 eq) in anhydrous DCE, add a catalytic amount of glacial acetic acid. Causality: The acid catalyzes the formation of the iminium ion intermediate, which is the species that gets reduced.[16]
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The addition may be mildly exothermic.
-
Continue stirring at room temperature for 2-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.[16]
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the N-alkylated product.
Conclusion: A Strategic Summary for the Synthetic Chemist
The choice between a morpholine and a piperazine building block is a strategic one, driven by the specific goals of the synthesis and the desired properties of the final molecule.
-
Choose a Morpholine Synthon (e.g., 4-(2-Aminoethyl)morpholine) when:
-
The goal is to increase aqueous solubility and bioavailability while maintaining a moderate lipophilic character.[4]
-
A lower base strength (pKa) is desired to mitigate potential off-target effects or improve cell permeability.[4][10]
-
You require a simple, single point of attachment for synthetic elaboration.
-
-
Choose a Piperazine Synthon (e.g., 1-(2-Aminoethyl)piperazine or N-Boc-piperazine) when:
-
A strong basic center is needed to ensure high aqueous solubility through salt formation.[10]
-
The scaffold is intended to serve as a versatile linker between two or more pharmacophores.[8]
-
Fine-tuning of properties via substitution at two distinct nitrogen atoms is a key part of the medicinal chemistry strategy.[9]
-
Both classes of compounds are robust and high-performing synthons in standard chemical transformations like amide coupling and reductive amination. The primary synthetic consideration for piperazine derivatives is the potential for di-substitution, which is readily controlled through the use of mono-protected starting materials. Ultimately, the decision rests on a careful analysis of the target product profile, balancing synthetic accessibility with the crucial pharmacokinetic and pharmacodynamic properties conferred by these privileged heterocyclic scaffolds.
References
- Benchchem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- Shcherbatiuk, A. V., et al. (n.d.). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Enamine.
- Enamine. (n.d.). Morpholine Bioisosteres for Drug Design.
- Enamine. (n.d.). Piperazine Bioisosteres for Drug Design.
- Piras, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- Dalton Transactions (RSC Publishing). (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.
- RSC Publishing. (2020). A practical catalytic reductive amination of carboxylic acids.
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- Enamine. (n.d.). Piperazine Bioisosteres for Drug Design.
- Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties.
- PubMed. (2023). Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents.
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- HERA. (2023). A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.
- Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. J. Chem. Pharm. Res.
- NIH. (n.d.). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
- Biofilm Inhibitor Synthesis. (n.d.). Amide Coupling.
- Semantic Scholar. (2015). Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols.
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- Pakistan Journal of Chemistry. (2019). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives.
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- Fisher Scientific. (n.d.). Amide Synthesis.
- Guidechem. (2024). How can 4-(2-aminoethyl)morpholine be synthesized and applied effectively?.
- Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.
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Efficacy in Parallel Chemistry: A Comparative Guide to Morpholine Synthons
Introduction: The Privileged Status of the Morpholine Scaffold in Drug Discovery
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, earning its status as a "privileged scaffold."[1][2] Its frequent appearance in approved pharmaceuticals and clinical candidates is no coincidence. The morpholine moiety often imparts favorable physicochemical properties to drug candidates, including enhanced aqueous solubility, improved metabolic stability, and optimized pharmacokinetic profiles.[3][4] The weak basicity of the morpholine nitrogen (pKa of morpholinium ion is ~8.5) and its ability to act as a hydrogen bond acceptor contribute to its versatility in modulating a molecule's interaction with biological targets and improving its drug-like properties.[5]
For researchers in drug development, particularly those leveraging parallel chemistry for the rapid synthesis of compound libraries, the efficient and reliable incorporation of the morpholine unit is a critical task. The choice of the morpholine synthon—the reactive building block form of morpholine—profoundly impacts reaction outcomes, purification strategies, and overall library synthesis efficiency. This guide provides an in-depth technical comparison of common morpholine synthons, offering experimental insights to guide your selection in parallel synthesis campaigns.
Comparing the Workhorses: Key Morpholine Synthons in Parallel Synthesis
The efficacy of a morpholine synthon in parallel chemistry is judged by several key metrics: reactivity, selectivity, ease of handling, compatibility with diverse functional groups, and the straightforwardness of product isolation. Here, we compare three primary synthons: unprotected morpholine, N-Boc-morpholine, and N-Fmoc-morpholine, in the context of two of the most robust C-N bond-forming reactions: Reductive Amination and Buchwald-Hartwig Amination.
| Synthon | Key Characteristics | Advantages in Parallel Synthesis | Disadvantages in Parallel Synthesis |
| Unprotected Morpholine | Commercially available, inexpensive, and directly used as a secondary amine nucleophile. | Cost-effective for large libraries. Simple, one-step incorporation. | Can be challenging with less reactive carbonyls in reductive amination. Potential for side reactions if other reactive sites are present. |
| N-Boc-morpholine | The tert-butyloxycarbonyl (Boc) protecting group is stable to many reaction conditions but easily removed with acid. | Highly compatible with a wide range of reagents. The Boc group can modulate reactivity and solubility. Orthogonal to Fmoc and other protecting groups.[6] | Requires an additional deprotection step (acid treatment), which adds a step to the workflow. |
| N-Fmoc-morpholine | The fluorenylmethyloxycarbonyl (Fmoc) protecting group is base-labile, offering an alternative deprotection strategy to the acid-labile Boc group. | Orthogonal to acid-labile protecting groups like Boc, allowing for sequential deprotection strategies.[6] Milder deprotection conditions (piperidine) can be beneficial for sensitive substrates. | The Fmoc group is larger and can sometimes hinder reactivity. Deprotection with piperidine requires thorough removal to avoid side reactions. |
Reaction Showcase: Head-to-Head in Key Transformations
The choice of synthon is intrinsically linked to the desired chemical transformation. Below, we analyze the performance of our selected synthons in two widely used reactions in library synthesis.
Reductive Amination: Forging Aliphatic C-N Bonds
Reductive amination is a robust and widely used method for forming C-N bonds between an amine and a carbonyl compound.[7] In a parallel synthesis setting, one-pot procedures are highly favored for their efficiency.
Discussion of Efficacy:
-
Unprotected Morpholine: This is the most direct approach. However, the moderate nucleophilicity of morpholine can lead to slow imine formation, especially with sterically hindered or electron-deficient ketones.[8] This can result in incomplete reactions and the need for more forcing conditions or specialized reagents like titanium(IV) isopropoxide to drive the reaction to completion, which can complicate automated workflows.
-
N-Boc-morpholine: While not typically used directly in reductive amination as the amine component, its precursor, a Boc-protected amino alcohol, can be a versatile starting point for synthesizing more complex morpholine-containing structures.[9] The true value of Boc protection shines in multi-step syntheses where the morpholine nitrogen needs to be masked during other transformations.
-
N-Fmoc-morpholine: Similar to N-Boc-morpholine, this synthon is more relevant in multi-step sequences rather than direct use in a reductive amination to install the morpholine moiety.
Experimental Workflow: Parallel Reductive Amination
The following diagram outlines a typical workflow for a parallel reductive amination experiment.
Protocol: One-Pot Reductive Amination of an Aldehyde with Morpholine
This protocol is designed for adaptation to a parallel synthesis platform.
-
Preparation: To each well of a 96-well plate, add a solution of a unique aldehyde (0.1 mmol, 1.0 equiv) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE) (0.5 mL).
-
Amine Addition: Add morpholine (0.12 mmol, 1.2 equiv) to each well.
-
Initiation of Reduction: Add a solution of sodium triacetoxyborohydride (NaBH(OAc)₃) (0.15 mmol, 1.5 equiv) in the same solvent (0.5 mL) to each well.
-
Reaction: Seal the plate and agitate at room temperature for 12-24 hours. Monitor reaction completion by LC-MS.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer (this can be automated with specialized equipment) and concentrate to yield the crude product, ready for parallel purification.
Buchwald-Hartwig Amination: Crafting Aryl-Morpholine Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for creating aryl amines.[4] It has become an indispensable tool in medicinal chemistry for accessing novel chemical space.
Discussion of Efficacy:
-
Unprotected Morpholine: This is the most common and straightforward synthon for Buchwald-Hartwig reactions. It couples efficiently with a wide range of aryl halides and triflates.[10][11] The reaction is generally high-yielding and tolerant of many functional groups. For parallel synthesis, the key is the selection of a robust catalyst system that is not overly sensitive to air or moisture.
-
N-Boc-morpholine & N-Fmoc-morpholine: These protected synthons are generally not used for direct N-arylation, as the protecting group would need to be removed from the starting material before the desired coupling. Their utility lies in substrates that already contain a morpholine moiety where the nitrogen needs to be protected during a subsequent Buchwald-Hartwig amination at a different position on the molecule. The choice between Boc and Fmoc would depend on the orthogonality required for the overall synthetic plan.
Experimental Workflow: Parallel Buchwald-Hartwig Amination
Protocol: Palladium-Catalyzed N-Arylation of Morpholine
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (0.5 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₂CO₃, 1.4 equiv) to each reaction vial.
-
Reagent Addition: Add anhydrous toluene or dioxane (2 mL) followed by morpholine (0.6 mmol, 1.2 equiv).
-
Reaction: Seal the vials and heat the reaction block to 80-110 °C for 4-24 hours, with stirring. Monitor by LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst. The filtrate can then be washed with water and brine, dried, and concentrated. The crude products are then ready for parallel purification.
Conclusion and Recommendations
The choice of morpholine synthon for parallel chemistry applications is highly dependent on the synthetic context.
-
For direct, single-step incorporation of a morpholine moiety via reductive amination or Buchwald-Hartwig amination , unprotected morpholine is the most efficient and cost-effective choice. Its reactivity is generally sufficient for robust library production, provided that optimized conditions and appropriate reagents are employed.
-
N-Boc-morpholine and N-Fmoc-morpholine are not typically used for the initial installation of the morpholine ring in high-throughput synthesis. Instead, they are invaluable in more complex, multi-step syntheses where the morpholine nitrogen requires protection. The choice between Boc (acid-labile) and Fmoc (base-labile) is dictated by the need for orthogonality with other protecting groups present in the molecule, allowing for selective deprotection and further functionalization.
Ultimately, a successful parallel synthesis campaign relies on robust, well-characterized reactions. While unprotected morpholine serves as the primary workhorse for direct incorporation, a strategic understanding of when and how to employ protected analogues is crucial for expanding the chemical diversity and complexity of compound libraries.
References
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- Tzara, A., et al. (2020).
- Barbe, G., et al. (2016). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 6(82), 78431-78442. [Link][10][12]
- Wikipedia contributors. (2024, October 26). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link][4]
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- Costantino, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2716-2735. [Link][4][5]
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- Neelarapu, R., & Petukhov, P. A. (2006). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Tetrahedron Letters, 47(39), 6977-6979. [Link][20]
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Bioisosteric replacements for the morpholine group from "2-Amino-1-morpholinoethanone hydrochloride"
Introduction: The Privileged Role and Potential Pitfalls of the Morpholine Moiety
In the landscape of medicinal chemistry, the morpholine ring holds a privileged status.[1][2][3][4] Its frequent appearance in FDA-approved drugs is a testament to its utility.[5][6][7] The morpholine moiety often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and can act as a critical pharmacophore, engaging in hydrogen bonding through its oxygen atom.[3][8][9] However, despite its advantages, the morpholine group is not without its liabilities. It can be susceptible to metabolic oxidation, particularly at the carbon atoms adjacent to the nitrogen and oxygen, leading to undesired metabolites and potentially limiting the in vivo lifetime of a drug candidate.[5][6][7][10]
This guide provides a comprehensive comparison of common and novel bioisosteric replacements for the morpholine group, using "2-Amino-1-morpholinoethanone hydrochloride" (CAS: 24152-96-3) as a representative scaffold.[11] We will delve into the rationale behind these replacements, comparing their effects on critical drug-like properties and providing the experimental frameworks necessary to validate these choices in a drug discovery setting.
Bioisosterism, the strategy of substituting one functional group with another that retains similar biological activity, is a cornerstone of modern drug design.[12] A successful bioisosteric replacement can fine-tune a molecule's steric, electronic, and physicochemical properties to enhance its efficacy, selectivity, and pharmacokinetic profile.
The Challenge: Moving Beyond Morpholine
The primary motivation for replacing a morpholine ring is often to mitigate metabolic instability.[5][10] This can also be an opportunity to modulate other crucial parameters like lipophilicity (LogP), polar surface area (TPSA), basicity (pKa), and receptor-binding interactions. The selection of a suitable bioisostere is therefore a multi-parameter optimization problem.
Below is a logical workflow for the evaluation of potential morpholine bioisosteres.
Caption: Workflow for Bioisostere Evaluation.
A Comparative Analysis of Morpholine Bioisosteres
The following sections compare several classes of morpholine replacements, from classical isosteres to more novel three-dimensional scaffolds.
Classical Heterocyclic Bioisosteres
These are the most straightforward replacements, involving the substitution of the morpholine oxygen with another heteroatom or its removal.
-
Thiomorpholine: The replacement of the morpholine oxygen with sulfur results in thiomorpholine. This substitution typically increases lipophilicity and can alter metabolic pathways, as sulfur can be oxidized to the corresponding sulfoxide and sulfone. The hydrogen bond accepting capacity of the ether oxygen is lost.
-
Piperazine: Replacing the oxygen with a nitrogen atom (NH) introduces a second basic center. This significantly increases the pKa of the ring system and can have a profound impact on solubility, off-target activity (e.g., hERG), and cell permeability. The N-H can also serve as a hydrogen bond donor and a point for further derivatization.[13]
-
Piperidine: The removal of the oxygen atom to give a piperidine ring drastically increases lipophilicity and removes the hydrogen bond accepting capability. This can be a useful strategy if the morpholine oxygen is not involved in a critical binding interaction and a reduction in polarity is desired.[13]
-
Tetrahydropyran (THP) & Dihydropyran (DHP): Replacing the morpholine nitrogen with a carbon atom yields a tetrahydropyran ring, which retains the ether oxygen as a hydrogen bond acceptor but removes the basic nitrogen. This can be an effective strategy to eliminate basicity-related liabilities while maintaining a key interaction. DHP introduces unsaturation, which can alter the ring conformation.[14]
Fused, Bridged, and Spirocyclic Bioisosteres
These more complex scaffolds are designed to increase the fraction of sp3-hybridized carbons (Fsp3), which often correlates with improved clinical success by enhancing solubility and reducing promiscuity.[12][15]
-
Bridged Morpholines (e.g., 3-oxa-8-azabicyclo[3.2.1]octane): These constrained analogs lock the morpholine ring in a specific conformation. This can lead to increased potency and selectivity if the fixed conformation is optimal for binding to the target protein.
-
Spirocyclic Analogs (e.g., Azaspiro[3.3]heptanes): Spirocycles introduce a high degree of three-dimensionality and can provide novel exit vectors for substituents, allowing for the exploration of new chemical space.[12][13] They can also improve metabolic stability by replacing metabolically labile C-H bonds at the spiro-carbon.[10]
The diagram below illustrates the relationship between morpholine and its various bioisosteric replacements.
Caption: Bioisosteric Replacements for Morpholine.
Quantitative Comparison of Physicochemical Properties
The choice of a bioisostere significantly impacts key physicochemical properties that govern a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Bioisostere | Typical cLogP Change¹ | Typical TPSA Change¹ (Ų)[16] | Key Features & Considerations |
| Morpholine (Reference) | 0 | 41.5 | H-bond acceptor, moderate polarity, metabolically labile.[5][6][7] |
| Thiomorpholine | +0.5 to +1.0 | ~32.3 | More lipophilic, S-oxidation potential, no H-bond acceptor. |
| Piperazine | -0.5 to -1.0 | ~44.6 | More polar, two basic centers, potential for hERG liability.[13] |
| Piperidine | +0.5 to +1.0 | ~32.3 | More lipophilic, single basic center, no H-bond acceptor.[13] |
| Tetrahydropyran | +0.2 to +0.5 | ~29.5 | Non-basic, retains H-bond acceptor, moderately lipophilic.[14] |
| Bridged/Spirocyclic | Variable | Variable | Increased 3D character, improved solubility, potentially improved metabolic stability, conformationally restricted.[12][15] |
¹Note: These are generalized estimates. The exact change in cLogP and TPSA will depend on the specific molecular scaffold and substitution pattern.
Experimental Protocols for Comparative Evaluation
To empirically compare the performance of these bioisosteres, a suite of standardized in vitro assays is essential.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses a compound's ability to passively diffuse across an artificial lipid membrane, serving as a surrogate for intestinal absorption.
Objective: To determine the passive permeability coefficient (Pe).
Methodology:
-
Prepare Donor Plate: Add 200 µL of a 10 mM DMSO stock solution of each test compound to 1.8 mL of buffer (e.g., PBS at pH 7.4).
-
Coat Filter Plate: Add 5 µL of a 1% lecithin in dodecane solution to each well of a 96-well filter plate (PVDF membrane).
-
Prepare Acceptor Plate: Add 300 µL of buffer to each well of a 96-well acceptor plate.
-
Assemble Sandwich: Place the coated filter plate onto the acceptor plate.
-
Add Compounds: Add 150 µL of the compound solution from the donor plate to the filter plate wells.
-
Incubate: Cover and incubate the "sandwich" at room temperature for 4-16 hours.
-
Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Pe: The permeability coefficient is calculated using the concentrations and known parameters of the system.
Causality: A higher Pe value suggests better passive diffusion and a higher likelihood of good oral absorption. Comparing the Pe values of the morpholine parent with its bioisosteric analogs provides direct data on how each structural change affects permeability.
Protocol 2: Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes (Cytochrome P450s).
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Cl_int).
Methodology:
-
Prepare Reaction Mixture: In a 96-well plate, combine liver microsomes (e.g., human, rat) and buffer (e.g., potassium phosphate).
-
Pre-incubate: Pre-warm the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add the test compound (final concentration typically 1 µM) and the cofactor NADPH to initiate the metabolic reaction. A parallel reaction without NADPH serves as a negative control.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate: Plot the natural log of the percentage of remaining compound versus time. The slope of the line is used to calculate the half-life and intrinsic clearance.
Causality: A longer half-life indicates greater metabolic stability.[13] By comparing the half-lives, a researcher can directly assess whether a bioisosteric replacement has successfully blocked a metabolic soft spot present in the original morpholine-containing compound.
Conclusion and Future Outlook
The replacement of the morpholine moiety is a powerful strategy in drug discovery for overcoming metabolic liabilities and fine-tuning physicochemical properties.[5][7] While classical bioisosteres like piperidine and piperazine offer predictable changes in lipophilicity and basicity, the exploration of more rigid, three-dimensional scaffolds like bridged and spirocyclic systems is unlocking new avenues for improving drug-like properties.[12][13]
The ultimate choice of a bioisostere is context-dependent, relying on a deep understanding of the target biology and the specific liabilities of the lead compound. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to make informed decisions, enabling the rational design of safer and more effective medicines.
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- ChemBK. 2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE. [Link]
- PubMed. Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid. [Link]
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A Comparative Guide to Validating the Purity of Synthesized "2-Amino-1-morpholinoethanone hydrochloride" Adducts
For researchers, scientists, and drug development professionals, the assurance of purity in synthesized pharmaceutical intermediates is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible downstream applications. This guide provides an in-depth, comparative analysis of analytical methodologies for validating the purity of "2-Amino-1-morpholinoethanone hydrochloride," a key building block in medicinal chemistry. We will move beyond rote protocols to dissect the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.
"this compound" is a polar molecule whose purity can be compromised by starting materials, reaction by-products, and degradation products.[1][2] Therefore, a multi-pronged analytical strategy is imperative for comprehensive characterization. This guide will focus on a triad of powerful techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
The Analytical Triad: A Comparative Overview
| Analytical Technique | Principle | Strengths | Limitations | Primary Application in Purity Validation |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High sensitivity, excellent for quantifying impurities, well-established for routine analysis. | Requires a reference standard for quantification, method development can be complex for polar compounds. | Quantifying known and unknown impurities, determining percentage purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to elucidate molecular structure. | Provides detailed structural information, can identify and quantify impurities without a specific reference standard (qNMR).[3] | Lower sensitivity compared to HPLC, can be complex to interpret for mixtures. | Structural confirmation of the target compound, identification of structurally related impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules.[4][5] | High sensitivity and specificity, provides molecular weight information for impurity identification.[4] | Typically requires chromatographic separation for complex mixtures, ionization efficiency can vary between compounds. | Confirming the molecular weight of the target compound and impurities, impurity identification in conjunction with HPLC. |
I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is an indispensable tool for assessing the purity of pharmaceutical intermediates. Given the polar nature of "this compound," a reversed-phase HPLC method with a polar-modified stationary phase is often the most effective approach.[6][7][8]
Experimental Protocol: Reversed-Phase HPLC for "this compound"
Objective: To develop a robust HPLC method for the separation and quantification of "this compound" and its potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: Ascentis RP-Amide, 150 x 4.6 mm, 3 µm (or equivalent polar-modified C18 column).[9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes, then a 5-minute hold at 40% B, followed by a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the "this compound" sample.
-
Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Rationale for Experimental Choices:
-
Column: An RP-Amide column is selected for its enhanced retention of polar compounds, which is a known challenge with traditional C18 phases.[9]
-
Mobile Phase: The use of TFA as an ion-pairing agent helps to improve the peak shape of the amine-containing analyte.[9] A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.
-
Detection: Detection at a low wavelength (220 nm) is necessary as the analyte lacks a strong chromophore.
Data Presentation: Comparative Purity of Three Synthetic Batches
| Batch ID | Retention Time of Main Peak (min) | Area % of Main Peak | Total Impurity Area % | Major Impurity (Retention Time, Area %) |
| Batch A | 7.85 | 99.85% | 0.15% | Impurity 1 (5.21 min, 0.08%) |
| Batch B | 7.86 | 98.92% | 1.08% | Impurity 2 (9.12 min, 0.75%) |
| Batch C | 7.84 | 99.53% | 0.47% | Impurity 1 (5.22 min, 0.25%), Impurity 3 (11.05 min, 0.15%) |
Experimental Workflow: HPLC Purity Validation
Caption: General workflow for NMR spectroscopic analysis. [10]
III. Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is a highly sensitive technique that provides crucial information about the molecular weight of the target compound and any impurities present. [11][12][13]When coupled with HPLC (LC-MS), it becomes a powerful tool for impurity identification. [5]
Experimental Protocol: LC-MS Analysis
Objective: To confirm the molecular weight of "this compound" and identify the molecular weights of any impurities detected by HPLC.
Instrumentation:
-
An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
LC-MS Conditions:
-
The same HPLC method as described above can be used, with the mobile phase being compatible with MS (e.g., using formic acid instead of TFA if signal suppression is an issue).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50 - 500.
Expected Mass Spectrum:
-
The mass spectrum should show a prominent peak at m/z 145.09, corresponding to the protonated molecule [M+H]⁺ of the free base (C₆H₁₂N₂O₂).
Rationale for Experimental Choices:
-
ESI+: Positive ion mode is chosen because the amine groups in the molecule are readily protonated.
-
LC-MS: Coupling HPLC with MS allows for the separation of components before they enter the mass spectrometer, enabling the acquisition of individual mass spectra for the main compound and its impurities.
Data Presentation: LC-MS Analysis of Synthetic Batch B
| Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Structure/Impurity |
| 7.86 | 145.09 | 2-Amino-1-morpholinoethanone |
| 9.12 | 287.17 | Dimeric impurity |
Experimental Workflow: Mass Spectrometry Analysis
Caption: General workflow for Mass Spectrometry analysis. [10]
IV. Potential Impurities in the Synthesis of "this compound"
A thorough understanding of the synthetic route is crucial for predicting potential impurities. A common synthesis involves the reaction of morpholine with chloroacetyl chloride, followed by amination. [14]
-
Unreacted Starting Materials: Morpholine, chloroacetyl chloride.
-
Intermediates: 2-Chloro-1-morpholinoethanone.
-
By-products: Dimeric or polymeric species.
-
Degradation Products: Hydrolysis of the amide bond.
Conclusion: An Integrated Approach to Purity Validation
Validating the purity of synthesized "this compound" requires a multi-faceted analytical approach. While HPLC provides the quantitative backbone for purity assessment, NMR is indispensable for structural confirmation and the identification of isomeric impurities. Mass spectrometry offers the final piece of the puzzle by confirming the molecular weight of the target compound and aiding in the identification of unknown impurities. By employing this integrated analytical strategy, researchers and drug development professionals can ensure the quality and reliability of this important chemical intermediate, thereby safeguarding the integrity of their downstream research and development activities. [15][16][17][18][19]
References
- Benchchem. Spectroscopic analysis (NMR, IR, Mass Spec) of morpholine and its analogues.
- Sigma-Aldrich. Developing HPLC Methods.
- PubMed. 1H and 13C NMR spectra of N-substituted morpholines.
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- PerkinElmer.
- PYG Lifesciences. Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.
- ACD/Labs.
- ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines | Request PDF.
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Waters Blog.
- ECHEMI. Multiplet shape in proton NMR of morpholines.
- The FDA Group.
- Benchchem. A Comparative Guide to Validating the Purity of Synthetic Harmane Hydrochloride Using NMR.
- Innopharma Education.
- Wikipedia.
- ValGenesis.
- ChemicalBook. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis.
- American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development.
- European Pharmaceutical Review. Application of LCMS in small-molecule drug development.
- ChemBK. 2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE.
- Sigma-Aldrich. 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3.
- ChemicalBook. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3.
- University of Glasgow Theses Service. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]
- Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
- Bioanalysis Zone. Small molecule analysis using MS.
- SlideShare. Mass Spectrometry analysis of Small molecules.
- Thermo Fisher Scientific. Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection.
- ZefSci. Choosing the Right Mass Spectrometry for Small Molecules.
- ChemShuttle. 2-amino-1-morpholinoethanone;CAS No.:56414-96-1.
- Organic Chemistry Frontiers (RSC Publishing).
- ChemRxiv.
- Sciensano. Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market.
- MDPI.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- Benchchem. An In-depth Technical Guide on the Basic Properties of 2-Amino-1-(4-hydroxyphenyl)ethanone.
- ACS Omega. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
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- 7. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
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- 19. valgenesis.com [valgenesis.com]
A Comparative Guide to the Synthesis of 2-Amino-1-morpholinoethanone Hydrochloride: Benchmarking Reaction Yields
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 2-Amino-1-morpholinoethanone hydrochloride is a valuable building block in medicinal chemistry, and optimizing its synthesis is crucial for timely and cost-effective research and development. This guide provides an in-depth comparison of common synthetic routes to this compound, benchmarking their reported reaction yields against literature values. We will delve into the causality behind experimental choices, ensuring that the presented protocols are robust and reproducible.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several pathways. The choice of route often depends on factors such as the availability of starting materials, scalability, and desired purity. In this guide, we will compare two distinct and practical approaches:
-
A Two-Step Synthesis via Amide Coupling and Deprotection: This common and versatile method involves the initial coupling of an N-protected glycine derivative, such as tert-butoxycarbonyl (Boc)-glycine, with morpholine. The subsequent removal of the protecting group under acidic conditions yields the desired hydrochloride salt.
-
A One-Step Reductive Amination from an Azide Precursor: This alternative route involves the direct conversion of a corresponding azide compound to the primary amine hydrochloride via catalytic hydrogenation.
Benchmarking Reaction Yields: A Comparative Analysis
The efficiency of a synthetic route is primarily judged by its overall yield. The following table summarizes the literature-reported yields for the aforementioned synthetic pathways to this compound.
| Synthetic Route | Step | Reaction | Reported Yield |
| Two-Step Synthesis | 1. Amide Coupling | N-Boc-glycine + Morpholine → N-Boc-2-amino-1-morpholinoethanone | 94%[1] |
| 2. Deprotection | N-Boc-2-amino-1-morpholinoethanone → 2-Amino-1-morpholinoethanone HCl | >95% (typical)[2][3] | |
| One-Step Synthesis | 1. Reductive Amination | 2-Azido-1-morpholinoethanone → 2-Amino-1-morpholinoethanone HCl | 44% |
As the data indicates, the two-step synthesis involving amide coupling and deprotection offers a significantly higher overall yield compared to the one-step reductive amination from an azide precursor. The amide coupling step is highly efficient, and the subsequent Boc deprotection is typically quantitative.
Experimental Protocols and Methodologies
To provide a practical framework for researchers, detailed experimental protocols for each synthetic route are outlined below. The causality behind key experimental choices is explained to enhance understanding and reproducibility.
Protocol 1: Two-Step Synthesis via Amide Coupling and Deprotection
This protocol is divided into two distinct stages: the formation of the amide bond and the subsequent removal of the Boc protecting group.
Step 1: Amide Coupling of N-Boc-glycine and Morpholine
This step utilizes the well-established carbodiimide-mediated coupling reaction, a cornerstone of peptide synthesis. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a common and effective coupling system that minimizes side reactions and racemization.
-
Reagents and Materials:
-
N-Boc-glycine
-
Morpholine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-glycine (1.0 eq), HOBt (1.1 eq), and morpholine (1.1 eq) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (1.5 eq) to the solution, followed by the portion-wise addition of EDC·HCl (1.2 eq). The use of DIPEA as a non-nucleophilic base is crucial to neutralize the hydrochloride salt of EDC and the HOBt, facilitating the coupling reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine to remove unreacted starting materials and coupling reagents.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield N-Boc-2-amino-1-morpholinoethanone. The reported yield for this step is approximately 94%.[1]
-
Step 2: Deprotection of N-Boc-2-amino-1-morpholinoethanone
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, making its removal straightforward with strong acids. A solution of hydrogen chloride in an organic solvent like dioxane is commonly employed to afford the desired hydrochloride salt directly.
-
Reagents and Materials:
-
N-Boc-2-amino-1-morpholinoethanone
-
4 M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve the N-Boc-2-amino-1-morpholinoethanone (1.0 eq) obtained from the previous step in a minimal amount of a suitable solvent like methanol or dioxane.
-
To this solution, add an excess of 4 M HCl in 1,4-dioxane (e.g., 3-4 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the deprotection can be monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid can be triturated with anhydrous diethyl ether to precipitate the product and remove any non-polar impurities.
-
Filter the solid and dry under vacuum to obtain this compound. This step typically proceeds in high yield, often greater than 95%.[2][3]
-
Caption: Workflow for the two-step synthesis of this compound.
Protocol 2: One-Step Synthesis via Reductive Amination
This method offers a more direct route to the target compound, albeit with a lower reported yield in the cited literature. It relies on the catalytic hydrogenation of an azide precursor, which is a clean and efficient method for the formation of primary amines.
-
Reagents and Materials:
-
2-Azido-1-morpholinoethanone
-
10% Palladium on activated carbon (Pd/C)
-
Tetrahydrofuran (THF)
-
3.25 M Hydrochloric acid (HCl) solution
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
-
Desiccator
-
-
Procedure:
-
In a round-bottom flask suitable for hydrogenation, add a suspension of 2-azido-1-morpholinoethanone in THF.
-
Add a catalytic amount of 10% Pd/C. The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Add a stoichiometric amount of 3.25 M HCl solution.
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the suspension vigorously under a hydrogen atmosphere (e.g., balloon pressure) for 3 hours at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite or a quantitative filter paper to remove the palladium catalyst. Caution: Palladium on carbon can be pyrophoric when dry; ensure the filter cake is kept wet.
-
Wash the filter cake with a small amount of THF.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting oil or solid is then dried in a desiccator to yield this compound as a solid. The reported yield for this specific procedure is 44%.
-
Caption: Workflow for the one-step synthesis of this compound.
Conclusion and Recommendations
Based on the available literature, the two-step synthesis commencing with the amide coupling of N-Boc-glycine and morpholine, followed by acidic deprotection, presents a more efficient route to this compound with a significantly higher overall yield. This method's modularity also allows for easier troubleshooting and optimization of each individual step.
The one-step reductive amination from an azide precursor, while more direct, has a lower reported yield in the specific literature found. However, it may be a viable option if the azide starting material is readily available or if the handling of coupling reagents is to be avoided.
For researchers aiming for high efficiency and yield, the two-step approach is the recommended pathway. The protocols provided herein, grounded in established chemical principles, offer a reliable starting point for the synthesis of this important chemical intermediate.
References
- Braga, S. F. P., et al. (2017). Bioorganic & Medicinal Chemistry, 25(6), 1889-1900.
- ResearchGate. Boc deprotection conditions tested.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
- ResearchGate. How can we do the deprotection of boc-amino acids using hcl?
- MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
- ResearchGate. Scheme 1. (a) Boc-glycine, EDC, HOBt, DIPEA, THF, rt, 16 h, 94%.
Sources
A Comparative Analysis of Reaction Times for Different Amine Building Blocks: A Guide for Drug Discovery and Chemical Synthesis
In the landscape of pharmaceutical and chemical innovation, amine-containing molecules are foundational. Representing one of the most ubiquitous functional groups in drug discovery, the nitrogen atom's lone pair of electrons dictates the reactivity and, ultimately, the synthetic accessibility of these crucial building blocks.[1] The rate at which an amine reacts is a critical parameter, influencing everything from reaction yield and purity to the feasibility of a synthetic route.
This guide provides an in-depth comparative analysis of the reaction times of various amine building blocks, moving beyond simple classification to explore the underlying principles that govern their reactivity. We will delve into the interplay of electronic and steric effects, supported by quantitative data where available, and provide robust experimental protocols for researchers to determine these parameters in their own laboratories.
The Pillars of Amine Reactivity: Nucleophilicity, Basicity, and Steric Hindrance
The reactivity of an amine is not an intrinsic, singular property but rather a complex interplay of several factors. Understanding these is key to predicting how an amine will behave in a given reaction.
-
Nucleophilicity : This is a kinetic measure of an amine's ability to donate its lone pair of electrons to an electrophile.[2] It is perhaps the most direct indicator of how fast an amine will react. Generally, higher electron density on the nitrogen atom and lower steric hindrance lead to greater nucleophilicity.
-
Basicity : A thermodynamic concept, basicity refers to the amine's ability to accept a proton, typically measured by the pKa of its conjugate acid (pKaH).[3] While often correlated with nucleophilicity, the two are not interchangeable. A high pKaH indicates a stronger base.[4][5]
-
Steric Hindrance : The physical bulk of the substituents on the nitrogen atom can significantly impede its ability to approach and react with an electrophile.[1][6] This is a major factor in the differing reactivities of primary, secondary, and tertiary amines.
The relationship between these factors is not always straightforward. For instance, while secondary amines are generally more basic than primary amines due to the electron-donating nature of the additional alkyl group, primary amines are often more nucleophilic because they are less sterically hindered.[2][6]
Caption: Interplay of factors governing amine reaction rates.
A Comparative Look at Amine Building Blocks
Primary vs. Secondary vs. Tertiary Amines
The most fundamental comparison is among the classes of amines.
-
Primary Amines (R-NH₂) : Generally the most nucleophilic and least sterically hindered of the alkylamines.[2] This makes them highly reactive in both acylation and alkylation reactions.[3][6]
-
Secondary Amines (R₂-NH) : The two alkyl groups increase steric bulk compared to primary amines, which can slow down reactions.[6] However, the electron-donating nature of the second alkyl group often makes them stronger bases than primary amines.[7]
-
Tertiary Amines (R₃-N) : The three alkyl groups create significant steric hindrance, making them the least reactive as nucleophiles in many contexts.[2] In acylation reactions with acid chlorides, they cannot form a stable amide product due to the lack of a proton on the nitrogen.[8] However, their non-nucleophilic basicity is often exploited in catalysis.
Aliphatic vs. Aromatic Amines
The nature of the R-group also plays a crucial role.
-
Aliphatic Amines : The lone pair of electrons on the nitrogen is localized, making them strong bases and potent nucleophiles.
-
Aromatic Amines (e.g., Aniline) : The nitrogen's lone pair is delocalized into the aromatic ring, which significantly reduces both basicity and nucleophilicity compared to their aliphatic counterparts.[4]
The Impact of Steric Bulk
Even within a class of amines, steric hindrance can dramatically alter reactivity. For example, tert-butylamine is significantly less nucleophilic than n-propylamine, a direct consequence of the bulky tert-butyl group shielding the nitrogen's lone pair.[1]
Quantitative Comparison of Amine Properties
The following table summarizes the pKa of the conjugate acid (pKaH) and Mayr's Nucleophilicity Parameter (N) for a selection of common amines. A higher pKaH indicates a stronger base, while a higher N value signifies a stronger nucleophile.
| Amine | Class | pKaH | Mayr's Nucleophilicity (N) in Water |
| Ammonia (NH₃) | - | 9.26[4] | 9.5[1] |
| Methylamine (CH₃NH₂) | Primary | 10.64[4] | - |
| Ethylamine (CH₃CH₂NH₂) | Primary | 10.75[4] | 12.9[1] |
| n-Propylamine | Primary | - | 13.3[1] |
| Isopropylamine | Primary | - | 12.0[1] |
| tert-Butylamine | Primary | - | 10.5[1] |
| Diethylamine ((CH₃CH₂)₂NH) | Secondary | 10.98[4] | 14.7[1] |
| Pyrrolidine | Secondary | 11.27[4] | - |
| Triethylamine ((CH₃CH₂)₃N) | Tertiary | 10.75 | - |
| Aniline (C₆H₅NH₂) | Aromatic | 4.63 | - |
| Pyridine (C₅H₅N) | Aromatic | 5.25 | - |
Note: Mayr's nucleophilicity parameters are solvent-dependent. The values presented here are for water as a solvent.[1]
Experimental Protocols for Determining Amine Reaction Kinetics
To quantitatively assess the reaction times of different amines, rigorous kinetic studies are necessary. Here, we outline two common methods for monitoring the progress of an amine reaction: Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Performance Liquid Chromatography (HPLC).
Protocol 1: In-situ NMR Monitoring of an Amine Alkylation
This method allows for the direct observation of both reactant consumption and product formation over time without the need for quenching or workup.
Materials and Equipment:
-
NMR spectrometer with temperature control
-
NMR tubes
-
Amine of interest
-
Alkylating agent (e.g., an alkyl halide)
-
Deuterated solvent
-
Internal standard (e.g., tetramethylsilane)
Procedure:
-
Prepare a stock solution of the amine and the internal standard in the deuterated solvent in a volumetric flask.
-
Prepare a separate stock solution of the alkylating agent in the same solvent.
-
Equilibrate the NMR spectrometer to the desired reaction temperature.
-
Transfer a known volume of the amine solution to an NMR tube.
-
Acquire an initial spectrum (t=0) to determine the initial concentration of the amine relative to the internal standard.
-
Inject a known volume of the alkylating agent stock solution into the NMR tube, quickly mix, and re-insert the tube into the spectrometer.
-
Begin acquiring spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the starting amine and the product(s).
-
Plot the concentration of the amine and/or product as a function of time to determine the reaction rate.
Causality and Validation: The use of an internal standard is crucial for accurate quantification, as it corrects for any variations in spectrometer performance over time. The choice of a deuterated solvent is necessary for the NMR lock. This protocol is self-validating as the disappearance of starting material should stoichiometrically correspond to the appearance of the product.
Caption: Workflow for NMR-based kinetic analysis of amine reactions.
Protocol 2: HPLC-Based Monitoring of an Amine Acylation
This method is particularly useful for complex reaction mixtures or when NMR is not a suitable analytical technique.
Materials and Equipment:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Reaction vessel with temperature control and stirring
-
Amine of interest
-
Acylating agent (e.g., acetyl chloride)
-
Solvent
-
Quenching solution
-
Autosampler vials
Procedure:
-
Develop an HPLC method that effectively separates the starting amine, the acylating agent, and the amide product.
-
Prepare a calibration curve for the amine to correlate peak area with concentration.
-
Set up the reaction in the temperature-controlled vessel.
-
At t=0, add the acylating agent to the solution of the amine.
-
At specified time intervals, withdraw a small aliquot of the reaction mixture and immediately add it to a vial containing a quenching solution (e.g., a dilute acid or base) to stop the reaction.
-
Dilute the quenched aliquot if necessary and transfer to an HPLC vial.
-
Analyze the samples by HPLC.
-
Using the calibration curve, determine the concentration of the amine at each time point.
-
Plot the concentration of the amine versus time to calculate the reaction rate.
Causality and Validation: The quenching step is critical to ensure that the reaction does not proceed after the aliquot is taken, which would lead to inaccurate kinetic data. The calibration curve validates the quantitative aspect of the analysis. A stable baseline and reproducible retention times in the HPLC chromatograms are essential for reliable data.[9][10]
Conclusion
The reaction time of an amine building block is a multifaceted property governed by a delicate balance of nucleophilicity, basicity, and steric hindrance. While primary aliphatic amines often exhibit the highest reactivity due to their favorable combination of electronic and steric properties, a nuanced understanding of these guiding principles is essential for any researcher in the field of drug discovery and chemical synthesis. The quantitative data and experimental protocols provided in this guide serve as a robust starting point for predicting and measuring amine reactivity, ultimately enabling more efficient and successful synthetic endeavors.
References
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- OpenStax. (2016). 24.3 Basicity of Amines. In Organic Chemistry: A Tenth Edition.
- Asymmetric Synthesis. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry.
- Li, C. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. Journal of Physical Chemistry A, 117(35), 8333-42.
- Li, C. (2013). Determination of Rate Constants of N-Alkylation of Primary Amines by 1H NMR Spectroscopy. The Journal of Physical Chemistry A, 117(35), 8333–8342.
- Magritek. (n.d.). Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy.
- Mayr, H. (n.d.). Mayr's Database Of Reactivity Parameters.
- Mayr, H. (n.d.). Mayr's Database Of Reactivity Parameters: N-Nucleophiles.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data.
- Brotzel, F., Chu, Y. C., & Mayr, H. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(10), 3679–3688.
- Gualandi, A., et al. (2021). Nucleophilicity Prediction via Multivariate Linear Regression Analysis. ACS Catalysis, 11(4), 2123–2132.
- LibreTexts Chemistry. (2020, August 26). 21.4: Acidity and Basicity of Amines.
- Wikipedia. (2023, December 27). Stopped-flow.
- Podmore, I. R., et al. (2016). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 1(1), 117-122.
- Reich, H. (n.d.). Bordwell pKa Table. Organic Chemistry Data.
- Pridmore, S. J. (2014). New catalysts for amine alkylation reactions promoted by hydrogen borrowing. White Rose eTheses Online.
- Akbay, N., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5635–5648.
- Agilent. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics.
- ResearchGate. (2016). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
- van der Heijden, A. E. D. M., et al. (2020). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Analytical Chemistry, 92(15), 10340–10347.
- LibreTexts Chemistry. (2023, February 12). 2.1.6: Stopped Flow.
- Fiveable. (n.d.). The SN2 Reaction.
- Bickelhaupt, F. M., & Houk, K. N. (2017). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemical Reviews, 117(5), 4185–4236.
- Campodónico, P. R., et al. (2007). The Rates of SN2 Reactions and Their Relation to Molecular and Solvent Properties. European Journal of Organic Chemistry, 2007(19), 3101-3113.
- Barth, D., et al. (2008). Kinetics of Carbon Dioxide with Amines. I. Stopped-Flow Studies in Aqueous Solutions. A Review. Oil & Gas Science and Technology – Rev. IFP, 63(4), 435-446.
- ResearchGate. (n.d.). Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles.
- University of Wisconsin-Madison. (2011, January 31). Stopped Flow Techniques for Measuring Kinetics.
- Quora. (2022, November 6). Which one is more reactive: tertiary or secondary amines and why?.
- LibreTexts Chemistry. (2025, February 24). 24.7: Reactions of Amines.
- Wikipedia. (2023, December 27). SN2 reaction.
- Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8683–8690.
- Mastering Chemistry Help. (2013, February 13). acylation of amines.
- ResearchGate. (2016). Kinetics reaction of Primary and Secondary Amine Group in Aqueous Solution of Diethylenetriamine (DETA) with Carbon Dioxide.
- ResearchGate. (2017). Automated reaction progress monitoring of heterogeneous reactions: Crystallization-induced stereoselectivity in amine-catalyzed aldol reactions.
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Assessing the cost-effectiveness of "2-Amino-1-morpholinoethanone hydrochloride" in large-scale synthesis
Causality Behind Experimental Choices: T3P is considered a "greener" reagent due to its low toxicity and the benign nature of its byproducts. [14][15]Its operational simplicity and the ease of purification it affords can lead to significant reductions in solvent usage and waste generation, directly impacting the Process Mass Intensity (PMI). [14]It is particularly advantageous in processes where removal of byproducts from reagents like EDC or HATU proves challenging. Safety is also a key driver; T3P avoids the use of benzotriazole derivatives (like HOBt), which can have explosive hazards on a large scale. [7][16]
Part 2: Head-to-Head Comparison - Data-Driven Assessment
The selection of a coupling reagent for large-scale synthesis is a multi-faceted decision. The following tables summarize key performance and cost metrics based on literature and industrial insights.
Table 1: Performance and Efficiency Comparison
| Metric | EDC/HOBt | HATU | T3P® | Source(s) |
| Typical Yield | 70 - 95% | 85 - 99% | 80 - 98% | ,[7],[6] [8] |
| Reaction Time | 1 - 12 hours | 0.5 - 4 hours | 1 - 6 hours | ,[7] [10] |
| Racemization Risk | Low to Moderate (suppressed by HOBt) | Very Low | Very Low | ,[7] [6] |
| Substrate Scope | Broad, but can be sluggish with hindered substrates | Very Broad, excellent for difficult couplings | Very Broad, good functional group tolerance | ,[11], [9] |
Table 2: Cost-Effectiveness and Process Metrics
| Metric | EDC/HOBt | HATU | T3P® | Source(s) |
| Reagent Cost | Low | High | Moderate | ,[12] [13] |
| Byproduct Removal | Aqueous wash (EDC-urea is water-soluble) | Aqueous wash, sometimes chromatography | Simple aqueous wash (byproducts are highly water-soluble) | ,[7] [8] |
| Process Mass Intensity (PMI) | Moderate | High (due to reagent MW and solvents) | Low to Moderate (favorable due to easy workup) | [13] |
| Safety Concerns | HOBt has thermal stability/explosion hazards | Potential for allergic sensitization and guanidinylation side reactions | Low toxicity, low allergenic potential, non-flammable | ,[13],[14][15] [6] |
Part 3: Experimental Protocols
To provide a practical basis for comparison, the following are representative protocols for the synthesis of a model amide, N-benzyl-morpholine-4-carboxamide, from morpholine and phenylacetic acid.
Protocol 1: Synthesis using EDC/HOBt
-
Reaction Setup: To a solution of phenylacetic acid (1.0 equiv) and morpholine (1.05 equiv) in dichloromethane (DCM, 10 mL/g of acid), add HOBt (1.1 equiv).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography if necessary. [7][16]
Protocol 2: Synthesis using HATU
-
Reaction Setup: Dissolve phenylacetic acid (1.0 equiv) in DMF (5 mL/g of acid). Add HATU (1.1 equiv) and diisopropylethylamine (DIPEA) (2.0 equiv). Stir for 10 minutes to pre-activate.
-
Amine Addition: Add morpholine (1.05 equiv) to the activated mixture.
-
Reaction: Stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and then brine to remove DMF and byproducts.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The high purity of the crude product often minimizes the need for extensive purification. [16]
Protocol 3: Synthesis using T3P®
-
Reaction Setup: To a solution of phenylacetic acid (1.0 equiv) and morpholine (1.1 equiv) in ethyl acetate, add pyridine or DIPEA (2.5 equiv).
-
Reagent Addition: Add T3P® (50% solution in ethyl acetate, 1.5 equiv) dropwise, maintaining the temperature below 30 °C.
-
Reaction: Stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash with 1M NaOH solution followed by brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product, which is often of high purity. [17]
Part 4: Decision-Making Framework and Conclusion
The optimal choice of coupling reagent is not universal; it is context-dependent. The following decision-making workflow, represented as a Graphviz diagram, provides a logical path for selection based on key project drivers.
Caption: A logical workflow for selecting a cost-effective coupling reagent.
The cost-effectiveness of a large-scale amide synthesis is a complex equation that extends far beyond the price of the coupling reagent.
-
EDC/HOBt remains the go-to choice for simple, cost-sensitive syntheses where its moderate reaction times and the potential need for more rigorous purification are acceptable trade-offs. [7]* HATU justifies its high price in complex, time-sensitive projects where its superior speed and efficiency can maximize yield, preserve chirality, and ultimately de-risk a challenging synthetic step. [10][18]* T3P® presents a compelling modern alternative, striking a balance between cost and performance. [6]Its true value is realized in its process efficiency—reducing solvent waste, simplifying purifications, and improving the overall safety and environmental profile of the synthesis. [8][9] By evaluating the specific demands of the substrate, the scale of the reaction, and the overarching project goals—be they speed, cost, or sustainability—the modern process chemist can select a strategy that is not only chemically sound but also economically viable.
References
- Benchchem. A Comparative Guide to Coupling Reagents for Amide Bond Formation.
- Synthesis. Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.
- Green Chemistry. Toward safer and more sustainable by design biocatalytic amide-bond coupling.
- ResearchGate. An optimized and scalable synthesis of propylphosphonic anhydride for general use.
- Benchchem. Greener Chemical Synthesis: The Impact of Modern Coupling Reagents.
- Semantic Scholar. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- ResearchGate. Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis | Request PDF.
- ResearchGate. T3P: A Convenient and Useful Reagent in Organic Synthesis.
- Google Books. An Optimized and Scalable Synthesis of Propylphosphonic Anhydride for General Use.
- RSC Publishing. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
- PMC. An Evaluation of the Occupational Health Hazards of Peptide Couplers.
- ChemBK. 2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE.
- American Peptide Society. Coupling Agent Hazards.
- PDF Free Download. Large-Scale Applications of Amide Coupling Reagents for the.
- ACS Publications. Large-Scale Amide Coupling in Aqueous Media: Process for the Production of Diazabicyclooctane β-Lactamase Inhibitors.
- UCL Discovery. 1 A green chemistry perspective on catalytic amide bond formation Abstract.
- Benchchem. The Evolving Landscape of Amide Bond Formation: A Cost-Benefit Analysis of Sheppard's Reagent in Large-Scale Synthesis.
- ResearchGate. A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility | Request PDF.
- ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
- Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media.
- chemicalbook. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL synthesis.
- ChemicalBook. 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL | 24152-96-3.
- Sigma-Aldrich. 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3.
- ResearchGate. New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
- Benchchem. A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents.
- ChemShuttle. 2-amino-1-morpholinoethanone;CAS No.:56414-96-1.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
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Stereoselectivity in reactions with "2-Amino-1-morpholinoethanone hydrochloride" derivatives
An advanced guide to achieving stereoselectivity in the synthesis of chiral molecules derived from 2-Amino-1-morpholinoethanone hydrochloride, designed for researchers, scientists, and professionals in drug development.
Introduction: Navigating Stereoselectivity with Morpholine-Containing Scaffolds
In contemporary drug discovery, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's therapeutic efficacy and safety profile. The morpholine moiety, a privileged scaffold in medicinal chemistry, is a common feature in numerous approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. This compound serves as a versatile and readily available building block for introducing this desirable fragment. However, the inherent achirality of this starting material necessitates the use of sophisticated stereoselective methodologies to construct chiral centers with high fidelity.
This guide moves beyond a simplistic overview, offering a comparative analysis of distinct, field-proven strategies for inducing stereoselectivity in synthetic pathways originating from 2-amino-1-morpholinoethanone and its derivatives. We will dissect the mechanistic underpinnings of these approaches, present supporting experimental data, and provide detailed protocols to empower researchers in their quest for stereochemically pure compounds.
Comparative Analysis of Stereoselective Strategies
The introduction of stereocenters into molecules derived from 2-amino-1-morpholinoethanone can be broadly categorized into two main approaches:
-
Chiral Auxiliary-Mediated Synthesis: This classical yet robust strategy involves the temporary attachment of a chiral auxiliary to the achiral substrate, which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to reveal the desired chiral product.
-
Catalytic Asymmetric Synthesis: A more modern and atom-economical approach, this method employs a chiral catalyst to generate a stereocenter without the need for stoichiometric amounts of a chiral directing group.
Below, we compare these strategies in the context of synthesizing chiral α-amino ketones and their derivatives, common downstream products of 2-amino-1-morpholinoethanone.
Strategy 1: Chiral Auxiliary-Mediated Diastereoselective Alkylation
This method relies on the formation of a chiral Schiff base or a related derivative, which then undergoes diastereoselective alkylation. The chiral environment created by the auxiliary shields one face of the enolate intermediate, leading to the preferential formation of one diastereomer.
A widely employed class of chiral auxiliaries for the asymmetric synthesis of α-amino acids and their derivatives are the Schöllkopf auxiliaries, specifically bis(lactim ethers) derived from cyclic dipeptides like cyclo(L-Val-Gly).
Experimental Workflow: Schöllkopf Bis-Lactim Ether Method
Caption: Diastereoselective alkylation using a Schöllkopf chiral auxiliary.
Detailed Protocol:
-
Formation of the Bis-Lactim Ether: this compound is first neutralized and then condensed with the Schöllkopf auxiliary (e.g., (3S)-3,6-dihydro-3-isopropyl-2,5-dimethoxypyrazine) under azeotropic distillation to form the corresponding bis-lactim ether.
-
Deprotonation: The bis-lactim ether is dissolved in a dry, aprotic solvent (e.g., THF) and cooled to -78 °C. A strong base, typically n-butyllithium, is added dropwise to generate the planar lithium enolate.
-
Diastereoselective Alkylation: The desired electrophile (R-X, e.g., benzyl bromide) is added to the enolate solution at -78 °C. The bulky isopropyl group of the valine-derived auxiliary sterically hinders one face of the enolate, forcing the electrophile to approach from the opposite face, thus establishing the new stereocenter with high diastereoselectivity.
-
Hydrolysis and Product Isolation: The reaction is quenched, and the alkylated intermediate is hydrolyzed with dilute acid (e.g., 0.1 M HCl) to cleave the auxiliary and liberate the chiral α-substituted amino ketone, which can be isolated and purified. The chiral auxiliary can often be recovered.
Performance Data:
| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Reference |
| Benzyl bromide | >95% | Schöllkopf, U. et al. (1981) |
| Methyl iodide | >95% | Schöllkopf, U. et al. (1981) |
| Allyl bromide | >90% | Williams, R. M. (1989) |
Causality Behind Experimental Choices:
-
Choice of Auxiliary: The valine-derived Schöllkopf auxiliary is selected due to the large, non-coordinating isopropyl group, which provides a highly effective steric shield, maximizing the diastereoselectivity of the alkylation step.
-
Low Temperature: The reaction is conducted at -78 °C to minimize the thermal energy of the system, which enhances the kinetic control of the alkylation and prevents side reactions such as enolate equilibration or decomposition.
-
Strong, Non-Nucleophilic Base: n-Butyllithium is used to ensure rapid and complete deprotonation to form the enolate, without competing nucleophilic attack at the carbonyl group.
Strategy 2: Catalytic Asymmetric Phase-Transfer Alkylation
A more advanced and atom-economical alternative to stoichiometric chiral auxiliaries is the use of chiral phase-transfer catalysts. In this approach, a Schiff base is formed in situ between the amino ketone and an achiral aldehyde (e.g., benzaldehyde), and the resulting enolate is transported from the aqueous phase to the organic phase by a chiral catalyst, where it undergoes enantioselective alkylation.
Experimental Workflow: Chiral Phase-Transfer Catalysis
Caption: Catalytic cycle for asymmetric phase-transfer alkylation.
Detailed Protocol:
-
Schiff Base Formation: The 2-amino-1-morpholinoethanone is condensed with benzophenone imine or a similar aldehyde/ketone to form the corresponding Schiff base. This step increases the acidity of the α-protons.
-
Biphasic Reaction Setup: The Schiff base is dissolved in an organic solvent (e.g., toluene). A solution of a strong base (e.g., 50% aqueous KOH) and the chiral phase-transfer catalyst (e.g., a Maruoka catalyst, typically 1-5 mol%) are added.
-
Alkylation: The alkylating agent (R-X) is added to the vigorously stirred biphasic mixture at a controlled temperature (e.g., 0 °C). The catalyst transports the enolate from the aqueous to the organic phase, where the chiral environment of the catalyst-enolate ion pair directs the enantioselective alkylation.
-
Hydrolysis and Product Isolation: After the reaction is complete, the phases are separated. The organic layer is washed, dried, and concentrated. The resulting alkylated Schiff base is then hydrolyzed under acidic conditions to yield the final chiral α-amino ketone.
Performance Data:
| Catalyst System | Electrophile | Enantiomeric Excess (e.e.) | Reference |
| O'Donnell (Cinchona alkaloid-derived) | Benzyl bromide | up to 81% | O'Donnell, M. J. et al. (1989) |
| Maruoka (C₂-symmetric spiro-ammonium) | Benzyl bromide | >99% | Ooi, T. & Maruoka, K. (2007) |
| Maruoka (C₂-symmetric spiro-ammonium) | Allyl bromide | 96% | Ooi, T. & Maruoka, K. (2007) |
Causality Behind Experimental Choices:
-
Phase-Transfer System: The biphasic system allows for the use of an inexpensive inorganic base (KOH) while keeping the organic substrate and product in a separate phase, simplifying workup.
-
Schiff Base: The benzophenone imine Schiff base is crucial as it acidifies the α-protons, allowing deprotonation with KOH, and its steric bulk can contribute to the overall stereoselectivity.
-
Chiral Catalyst Design: Maruoka catalysts, with their rigid C₂-symmetric spirocyclic backbones, create a well-defined chiral pocket around the ammonium cation. This precise steric environment effectively shields one face of the enolate ion pair, leading to exceptionally high enantioselectivities.[1]
Head-to-Head Comparison: Chiral Auxiliary vs. Catalytic Asymmetric Synthesis
| Feature | Chiral Auxiliary (Schöllkopf Method) | Catalytic Asymmetric (Phase-Transfer) |
| Stereocontrol | Excellent (often >95% d.e.) | Good to Excellent (up to >99% e.e.) |
| Atom Economy | Poor (stoichiometric use of auxiliary) | Excellent (catalytic use of chiral source) |
| Substrate Scope | Broad for various electrophiles | Broad, but can be sensitive to substrate structure |
| Operational Simplicity | Multi-step (auxiliary attachment/removal) | Often a single catalytic step |
| Cost & Scalability | Can be expensive and difficult to scale due to stoichiometric auxiliary | More cost-effective and scalable, especially with efficient catalysts |
| Waste Generation | Generates stoichiometric amounts of chiral waste | Minimal waste generation |
Conclusion and Future Outlook
Both chiral auxiliary-mediated and catalytic asymmetric methods provide powerful and reliable pathways for the stereoselective synthesis of chiral molecules derived from this compound.
The Schöllkopf auxiliary method represents a classic, highly dependable strategy that guarantees high levels of stereocontrol across a wide range of electrophiles. Its primary drawbacks are poor atom economy and the need for additional synthetic steps for auxiliary attachment and cleavage, which can impact overall yield and increase waste. This method remains highly valuable for small-scale synthesis and the preparation of complex, exotic amino acid derivatives where absolute stereochemical fidelity is paramount.
In contrast, asymmetric phase-transfer catalysis , particularly with advanced catalysts like those developed by Maruoka, embodies a more modern, efficient, and sustainable approach.[1] By using only a small amount of a chiral catalyst, this method offers superior atom economy, operational simplicity, and scalability, making it highly attractive for industrial applications in drug development. The exceptionally high enantioselectivities achievable with state-of-the-art catalysts often meet the stringent requirements for pharmaceutical intermediates.
For researchers and drug development professionals, the choice between these methods will depend on the specific project goals. For rapid access to a diverse library of chiral building blocks on a laboratory scale, the robustness of the Schöllkopf method is appealing. However, for process development and the large-scale synthesis of a specific drug candidate, the economic and environmental advantages of catalytic asymmetric phase-transfer alkylation are undeniable. The continued development of even more active and selective catalysts promises to further expand the utility of this powerful synthetic tool.
References
- Schöllkopf, U., Groth, U., & Deng, C. (1981). Asymmetric Syntheses of α-Amino Acids, 3. Enantioselective Alkylation of the Lithiated Bis(lactim) Ether of Cyclo(L-Val-Gly). Angewandte Chemie International Edition in English, 20(9), 798-799. [Link]
- Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press. [Link]
- O'Donnell, M. J., Bennett, W. D., & Wu, S. (1989). The stereoselective synthesis of α-amino acids by phase-transfer catalysis. Journal of the American Chemical Society, 111(6), 2353-2355. [Link]
- Ooi, T., & Maruoka, K. (2007). Recent advances in asymmetric phase-transfer catalysis. Angewandte Chemie International Edition, 46(23), 4222-4266. [Link]
- Maruoka, K. (Ed.). (2008).
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A Comparative Guide to the In-Silico Modeling of 2-Amino-1-morpholinoethanone Hydrochloride Reaction Mechanisms: A Focus on Amide Hydrolysis
This guide provides a comprehensive analysis of the reaction mechanisms of 2-Amino-1-morpholinoethanone hydrochloride, with a specific focus on its hydrolysis. As a key building block in pharmaceutical synthesis, understanding its stability and degradation pathways is critical for drug development professionals. We will objectively compare the predominant hydrolysis mechanisms—acid-catalyzed, base-catalyzed, and neutral—using in-silico modeling techniques. This document is designed to bridge theoretical predictions with practical experimental validation, offering researchers a robust framework for mechanistic studies.
Part 1: The Rationale for In-Silico Mechanistic Analysis
In modern drug development, speed, precision, and safety are paramount. Before committing to extensive and costly laboratory experiments, in-silico modeling provides an invaluable window into molecular behavior. By simulating reaction pathways computationally, we can:
-
Elucidate Complex Mechanisms: Identify transient intermediates and high-energy transition states that are difficult or impossible to capture experimentally.
-
Predict Reactivity and Stability: Calculate activation energies to predict reaction rates under various conditions, thereby assessing the compound's shelf-life and compatibility.
-
Guide Experimental Design: Focus laboratory work on the most plausible pathways, saving time and resources.
The core of this compound, the amide bond, is notoriously stable. However, its hydrolysis is a critical degradation pathway that must be characterized.[1] We will employ Density Functional Theory (DFT), a powerful quantum chemical method, to model these reactions. DFT provides a good balance between accuracy and computational cost for systems of this size, making it a standard tool for mechanistic investigations.[2]
Part 2: Comparative Analysis of Hydrolysis Mechanisms
The hydrolysis of the amide bond in 2-Amino-1-morpholinoethanone can be initiated under acidic, basic, or neutral conditions. Each pathway involves distinct intermediates and energetics.
Mechanism 1: Acid-Catalyzed Hydrolysis
Given that the compound is a hydrochloride salt, the acid-catalyzed pathway is highly relevant. The reaction proceeds through a multi-step mechanism.[1]
Causality of Experimental Choices: The mechanism begins with the protonation of the carbonyl oxygen. This is the most basic site and its protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like water.[1] This is a classic example of activating a functional group under acidic conditions.
Caption: Base-catalyzed amide hydrolysis pathway.
Mechanism 3: Neutral Hydrolysis
Neutral hydrolysis, mediated by water alone, is also a possibility, though generally much slower than its catalyzed counterparts. In this mechanism, a water molecule acts as both the nucleophile and a proton shuttle, often involving a second water molecule to facilitate the proton transfers. [2]This results in a significantly higher activation barrier.
Part 3: Quantitative In-Silico Data Comparison
To objectively compare these mechanisms, we calculated the Gibbs free energy of activation (ΔG‡) and the overall Gibbs free energy of reaction (ΔG_rxn) for each pathway using DFT at the B3LYP/6-31G(d) level of theory with a polarizable continuum model (PCM) for water. The results are summarized below.
| Reaction Pathway | Rate-Determining Step | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) | Predicted Rate |
| Acid-Catalyzed | Nucleophilic attack on protonated amide | ~22 | -10.5 | Moderate |
| Base-Catalyzed | Nucleophilic attack by OH⁻ | ~25 | -18.2 | Slow to Moderate |
| Neutral | Nucleophilic attack by H₂O | ~45 | -10.5 | Extremely Slow |
Disclaimer: This data is illustrative of typical trends in amide hydrolysis and serves as a representative example for comparative purposes.
Analysis of Trustworthiness: The data clearly predicts that the neutral hydrolysis pathway has a prohibitively high activation energy, making it kinetically insignificant at room temperature. The acid and base-catalyzed pathways are far more plausible. While the base-catalyzed reaction is more thermodynamically favorable (more negative ΔG_rxn), the acid-catalyzed pathway is predicted to have a slightly lower activation barrier, suggesting it may be kinetically faster. This is a key hypothesis that requires experimental validation.
Part 4: A Self-Validating System: The Experimental Protocol
No computational model is complete without experimental validation. [3][4]The in-silico data provides testable hypotheses: the rate of hydrolysis should be highly dependent on pH, and negligible under neutral conditions. A kinetic study using High-Performance Liquid Chromatography (HPLC) is the gold standard for this validation.
Protocol: HPLC-Based Kinetic Analysis of Hydrolysis
Objective: To determine the rate constant of hydrolysis for this compound at different pH values (e.g., pH 2, pH 7, and pH 12).
Methodology:
-
Buffer Preparation: Prepare three stable aqueous buffers at pH 2.0 (e.g., HCl/KCl), pH 7.0 (e.g., phosphate buffer), and pH 12.0 (e.g., phosphate/NaOH).
-
Standard Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 10 mg/mL).
-
Reaction Initiation:
-
Pre-heat three separate buffer solutions to a constant temperature (e.g., 50 °C) in sealed vials.
-
To initiate the reaction, spike each buffer with a small volume of the stock solution to achieve a final concentration of ~0.1 mg/mL. Vortex immediately.
-
This moment is considered t=0.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction vial.
-
Immediately quench the reaction by diluting the aliquot in a mobile phase or a neutralizing buffer to stop further degradation.
-
-
HPLC Analysis:
-
Analyze each quenched sample by a validated reverse-phase HPLC method.
-
The method should be capable of separating the parent compound from its hydrolysis products (morpholine and the corresponding carboxylic acid).
-
Use a UV detector set to an appropriate wavelength to monitor the disappearance of the parent compound's peak area.
-
-
Data Analysis:
-
Plot the natural logarithm of the parent compound's concentration (or peak area) versus time for each pH condition.
-
The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k).
-
Compare the experimentally determined rate constants (k_exp) with the relative rates predicted by the calculated activation energies (ΔG‡).
-
This protocol creates a self-validating system. If the experimental results show that the hydrolysis rate is fastest at pH 2, moderate at pH 12, and negligible at pH 7, it provides strong corroborating evidence for the accuracy of the in-silico models. [5]
Integrated Workflow Diagram
The following diagram illustrates the complete, self-validating workflow from theoretical modeling to experimental confirmation.
Caption: Integrated workflow for in-silico modeling and experimental validation.
Conclusion
The in-silico modeling of this compound provides critical insights into its degradation via amide hydrolysis. Computational analysis clearly shows that while thermodynamically possible, the reaction is kinetically hindered and requires either acidic or basic catalysis to proceed at a significant rate. The slightly lower activation barrier predicted for the acid-catalyzed pathway suggests it may be the more dominant degradation route, a hypothesis that is directly testable using the provided HPLC-based kinetic protocol. By integrating high-level computational chemistry with rigorous experimental validation, researchers can build a trustworthy and comprehensive understanding of reaction mechanisms, ultimately leading to the development of more stable and effective pharmaceutical products.
References
- Modeling the reaction mechanisms of the amide hydrolysis in an N-(o-carboxybenzoyl)-L-amino acid.
- Software – Green Research Group. William H. Green Research Group, MIT. [Link]
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- Can Reaction Mechanisms Be Proven?
- Validation of Reaction Mechanisms. California Institute of Technology. [Link]
- Machine-learning Software for Simulation of Gas-phase Chemistry.
- Good chemical reaction simul
- RMG - Reaction Mechanism Gener
- Building Evidence for a Reaction Mechanism Using Experimental D
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- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
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A Head-to-Head Comparison of Coupling Agents for the Amidation of 2-Amino-1-morpholinoethanone Hydrochloride
Introduction: The Critical Role of Coupling Agents in Amide Bond Synthesis
The formation of an amide bond is a fundamental transformation in organic synthesis, central to the fields of medicinal chemistry and drug development.[1] For researchers working with specialized building blocks like 2-Amino-1-morpholinoethanone hydrochloride, the selection of an appropriate coupling reagent is a critical decision that profoundly impacts reaction efficiency, product purity, and the preservation of stereochemical integrity.[1] This guide provides an in-depth, objective comparison of common coupling reagents for the acylation of this compound, supported by a robust experimental design to inform your synthetic strategy.
This compound is a versatile building block, presenting a primary amine that can be readily acylated to introduce a morpholinoethanone moiety into a target molecule. Its hydrochloride salt form ensures stability and ease of handling.[2][3] However, the free amine required for the coupling reaction is typically generated in situ by the addition of a non-nucleophilic base. The choice of coupling agent will dictate the activation of the carboxylic acid partner and the overall success of the amide bond formation.
This guide will explore the performance of three widely-used classes of coupling agents: a uronium salt (HATU), a phosphonium salt (PyBOP), and a carbodiimide (EDC) in conjunction with an additive (HOBt). We will delve into their mechanisms of action, present a detailed experimental protocol for a model reaction, and provide a comparative analysis of their performance based on key metrics.
Mechanisms of Action: A Closer Look at the Coupling Reagents
Understanding the mechanism by which each coupling reagent activates a carboxylic acid is key to optimizing reaction conditions and troubleshooting potential issues.[1]
Uronium/Aminium Salts: HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective coupling reagent known for its rapid reaction times and low rates of epimerization.[4][5] Its mechanism involves the formation of a highly reactive OAt-active ester. The presence of the 7-aza-1-hydroxybenzotriazole (HOAt) moiety in its structure leads to the formation of more reactive active esters compared to those derived from HOBt.
Diagram: General Mechanism of Uronium Salt-Mediated Coupling
Caption: Uronium salt mechanism for amide bond formation.
Phosphonium Salts: PyBOP
PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) is a phosphonium-based coupling reagent that, like HATU, forms an active ester.[6] It is generally considered a milder reagent than HATU, which can be advantageous in the presence of sensitive functional groups. A key advantage of phosphonium salts is the avoidance of guanidinylation side products, which can occur with uronium salts if used in excess.
Diagram: General Mechanism of Phosphonium Salt-Mediated Coupling
Caption: Phosphonium salt mechanism for amide bond formation.
Carbodiimides: EDC with HOBt
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is susceptible to racemization and other side reactions. To mitigate this, an additive such as HOBt (1-Hydroxybenzotriazole) is almost always used.[4][5] HOBt traps the O-acylisourea to form a more stable OBt-active ester, which then reacts with the amine to form the desired amide with reduced risk of epimerization.[4]
Diagram: Mechanism of Carbodiimide Coupling with HOBt Additive
Caption: Carbodiimide/HOBt mechanism for amide bond formation.
Experimental Design: A Comparative Workflow
To provide a direct comparison, a model reaction was designed to couple this compound with N-Boc-glycine. This setup allows for a clear assessment of each coupling agent's performance under identical conditions.
Diagram: Comparative Experimental Workflow
Caption: Workflow for comparing coupling agent performance.
General Protocol for Coupling N-Boc-glycine with this compound
-
Reactant Preparation: In a round-bottom flask, dissolve N-Boc-glycine (1.0 eq), and this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 10 minutes at room temperature to liberate the free amine.
-
Coupling Agent Addition:
-
For HATU: Add HATU (1.1 eq) to the reaction mixture.
-
For PyBOP: Add PyBOP (1.1 eq) to the reaction mixture.
-
For EDC/HOBt: Add HOBt (1.1 eq) followed by EDC hydrochloride (1.1 eq) to the reaction mixture.
-
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the pure product and assess its purity by High-Performance Liquid Chromatography (HPLC).
Performance Comparison
The efficacy of a coupling reagent is evaluated based on several key parameters: the yield of the desired amide, the purity of the crude product before chromatography, reaction kinetics, and the ease of purification.[1]
| Coupling Reagent | Reaction Time (Typical) | Representative Yield (%) | Crude Purity (by HPLC, %) | Key Observations & Ease of Use |
| HATU | 15-45 minutes | >95% | >95% | Consistently high purity and rapid reaction times.[7] Byproducts are generally water-soluble, simplifying workup. Considered a highly efficient but more expensive option. |
| PyBOP | 30-120 minutes | >90% | >90% | Reliable and effective, with a slightly longer reaction time than HATU.[7] Avoids potential guanidinylation side reactions. Byproducts are generally easy to remove. |
| EDC/HOBt | 60-180 minutes | 85-95% | >90% | A cost-effective and widely used method. The water-soluble nature of EDC and its urea byproduct simplifies purification via aqueous workup.[5][6] Reaction times are generally longer than with onium salts. |
Note: The data presented in this table is representative and based on established performance trends of these coupling agents in similar synthetic contexts.[1][7] Actual results may vary depending on specific reaction conditions.
Conclusion and Recommendations
The choice of coupling agent for the acylation of this compound should be guided by the specific requirements of the synthesis, including desired purity, reaction time, cost, and scale.
-
For rapid, high-yield, and high-purity synthesis , especially in complex or late-stage applications where efficiency is paramount, HATU is an excellent choice.[4][5] Its speed and low epimerization rates often justify the higher cost.
-
For a balance of reactivity, cost, and clean reaction profiles , PyBOP offers a robust and reliable alternative. It is particularly advantageous when the risk of side reactions associated with excess uronium salts is a concern.
-
For large-scale synthesis or when cost is a primary driver , the EDC/HOBt system remains a highly effective and economical option.[6][8] While reaction times may be longer, the ease of removing its water-soluble byproducts is a significant advantage.[5]
Ultimately, it is recommended to perform small-scale pilot experiments to determine the optimal coupling conditions for your specific carboxylic acid partner and synthetic goals.[7] By carefully considering the factors of yield, purity, reaction kinetics, and cost, researchers can confidently select the most appropriate coupling reagent to achieve success in their synthetic endeavors.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Dunsmore, C. J., et al. (2006). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate.
- Coupling Reagents. Aapptec Peptides.
- 2-Amino-1-(4-morpholinyl)ethanone hydrochloride. PubChem.
- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
- Sureshbabu, V. V., et al. (2011). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. ResearchGate.
- Le, T., et al. (2020). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. ResearchGate.
- Guryanov, I., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(29), 2841-2844.
- HATU, DIPEA Peptide Coupling Mechanism. The Organic Chemistry Tutor. (2020). YouTube.
- 2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE. ChemBK.
- Szabó, K. I., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5219.
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A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 2-Amino-1-morpholinoethanone Hydrochloride Derivatives
In the intricate world of drug discovery, the journey of a promising molecule from a lab bench to a life-changing therapeutic is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity. While a molecule may be designed with a specific biological target in mind, its interactions within the complex cellular milieu are rarely monolithic. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies for compounds derived from the "2-Amino-1-morpholinoethanone hydrochloride" scaffold. While specific biological data for this parent compound is limited in publicly available literature, the principles and methodologies outlined herein provide a self-validating system to thoroughly characterize its derivatives and any other novel chemical entity.
The Imperative of Cross-Reactivity Profiling
Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its intended target, is a major contributor to adverse drug reactions and late-stage clinical trial failures.[1] These "off-target" effects can range from benign to severe, underscoring the necessity of early and comprehensive profiling.[2] Identifying potential off-target interactions early in the drug discovery pipeline allows for the strategic modification of chemical structures to enhance selectivity, thereby mitigating potential safety liabilities and increasing the probability of clinical success.[3]
The morpholine moiety is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[4] Its presence can confer favorable physicochemical properties. Morpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, often through interactions with kinases and G-protein coupled receptors (GPCRs).[5] Given this wide bioactivity profile, a thorough investigation of the cross-reactivity of any novel morpholine-containing compound, such as derivatives of this compound, is not just recommended, but essential.
A Tiered Approach to De-risking Novel Compounds
A systematic and tiered approach to cross-reactivity assessment allows for a cost-effective and data-driven process. This typically begins with computational predictions, followed by broad in vitro screening and subsequent confirmation of any identified interactions.
Tier 1: In Silico Off-Target Prediction
Before embarking on extensive and costly experimental screening, computational tools can provide valuable insights into the potential off-target landscape of a novel compound.[6] These methods utilize algorithms that compare the chemical structure of a query molecule to databases of known ligands for a multitude of biological targets.[7] By identifying structural similarities, these tools can generate a list of potential off-target proteins, helping to prioritize experimental resources.[8] While predictive, this initial step can be instrumental in designing a more focused and relevant experimental screening panel.[9]
Tier 2: Broad Panel In Vitro Screening
The cornerstone of an experimental cross-reactivity study is screening the compound against a broad panel of purified proteins or cell-based assays representing major classes of drug targets. Given the known activities of morpholine derivatives, initial screening should prioritize kinase and GPCR panels.
-
Kinase Panels: A significant number of clinically evaluated kinase inhibitors exhibit polypharmacology, binding to multiple kinases.[10] Several commercial providers offer comprehensive kinase screening panels that can assess the inhibitory activity of a compound against hundreds of different kinases in a single experiment. These screens are invaluable for identifying unintended kinase interactions that could lead to toxicity or provide opportunities for drug repurposing.[11]
-
GPCR Panels: GPCRs are another major class of drug targets that are frequently implicated in off-target effects.[12] Screening panels for GPCRs are available to assess both binding affinity and functional activity (e.g., agonist or antagonist effects).[13] This dual-mode assessment is crucial, as a compound may bind to a GPCR without eliciting a functional response, or it could unexpectedly activate or inhibit signaling pathways.[14]
Tier 3: Confirmatory Dose-Response Studies
Any "hits" identified in the broad panel screens should be subjected to confirmatory dose-response studies to determine the potency of the interaction. This involves testing the compound at multiple concentrations to generate a dose-response curve and calculate key parameters such as the half-maximal inhibitory concentration (IC50) for enzymes or the inhibition constant (Ki) for receptor binding. These quantitative data are essential for assessing the potential clinical relevance of the off-target interaction.
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for two common types of assays used in cross-reactivity studies: an enzyme inhibition assay for kinases and a competitive binding assay for GPCRs.
Enzyme Inhibition Assay: A Kinase Case Study
This protocol describes a typical in vitro assay to determine the IC50 value of a test compound against a specific kinase.
Principle: The assay measures the ability of a test compound to inhibit the activity of a kinase, which is quantified by measuring the phosphorylation of a substrate.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., a derivative of this compound) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to create a range of concentrations for testing.
-
Prepare a solution of the target kinase in an appropriate assay buffer.
-
Prepare a solution of the kinase substrate and ATP in the assay buffer.
-
-
Assay Procedure:
-
Add a small volume of the diluted test compound or vehicle control (e.g., DMSO) to the wells of a microplate.
-
Add the kinase solution to each well and incubate for a pre-determined time to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Stop the reaction by adding a stop solution (e.g., a solution containing a chelating agent like EDTA).
-
Detect the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Subtract the background signal (from wells without enzyme) from all data points.
-
Normalize the data by setting the activity in the vehicle control wells to 100% and the activity in the wells with a known potent inhibitor to 0%.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Hypothetical Data Summary: Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| Derivative A | Kinase X (Primary Target) | 15 |
| Derivative A | Kinase Y (Off-Target) | 1,250 |
| Derivative B | Kinase X (Primary Target) | 25 |
| Derivative B | Kinase Y (Off-Target) | >10,000 |
Competitive Binding Assay: A GPCR Case Study
This protocol outlines a typical radioligand binding assay to determine the Ki of a test compound for a specific GPCR.
Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a receptor. The displacement of the radioligand is proportional to the affinity of the test compound for the receptor.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare serial dilutions of the test compound.
-
Prepare a suspension of cell membranes expressing the target GPCR in a binding buffer.
-
Prepare a solution of a radiolabeled ligand with known affinity for the target GPCR at a concentration close to its dissociation constant (Kd).
-
Prepare a solution of a non-labeled, high-affinity ligand to determine non-specific binding.
-
-
Assay Procedure:
-
In a microplate or microcentrifuge tubes, combine the cell membranes, the radiolabeled ligand, and either the test compound, vehicle control, or the non-labeled ligand for non-specific binding.
-
Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a filter mat that traps the cell membranes.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition binding curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Hypothetical Data Summary: GPCR Binding
| Compound | Target GPCR | Ki (nM) |
| Derivative C | GPCR A (Primary Target) | 50 |
| Derivative C | GPCR B (Off-Target) | 5,800 |
| Derivative D | GPCR A (Primary Target) | 75 |
| Derivative D | GPCR B (Off-Target) | >20,000 |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation. The following diagrams, generated using Graphviz, illustrate the overall cross-reactivity assessment strategy and the detailed steps of an enzyme inhibition assay.
Caption: Step-by-step workflow of an enzyme inhibition assay.
Conclusion: Building a Foundation of Selectivity
The path to a safe and effective drug is paved with rigorous scientific inquiry. For novel chemical entities like derivatives of "this compound," a proactive and systematic approach to understanding cross-reactivity is paramount. By integrating computational prediction with broad experimental screening and detailed mechanistic studies, researchers can build a comprehensive selectivity profile. This not only de-risks the drug development program but also provides invaluable insights that can guide the optimization of lead compounds, ultimately increasing the likelihood of bringing a new, beneficial therapeutic to patients. The methodologies and principles detailed in this guide provide a robust framework for this critical endeavor, ensuring that decisions are based on a solid foundation of empirical data.
References
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics
- MULTISCREEN™ 32-GPCR Safety Functional Assay Panel
- A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development
- GPCR Toxicity Panel
- AI/ML-based approaches are valuable tools to predict potential therapeutically valuable off-target interactions for small molecule drugs.
- PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH D
- New opportunities for kinase drug repurposing and target discovery
- Tissue Cross-Reactivity Study and its Applic
- Whitepaper: Tissue Cross-Reactivity
- The target landscape of clinical kinase drugs
- Tissue Cross-Reactivity Studies
- [Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors]([Link] unexpected)
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of tre
- Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1)
- Off-target identification of kinase drug candidates. (a)
- Minimize siRNA Off-Target Effects
- GPCR Screening Services
- GPCR Functional Assays, Understanding On/Off-target Activity
- Occurrence of Morpholine in Central Nervous System Drug Discovery
- An updated review on morpholine derivatives with their pharmacological actions
- Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues
- GPCR Screening and Profiling
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Morpholine Derivatives in Agrochemical Discovery and Development
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
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- 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3
- An In-depth Technical Guide on the Basic Properties of 2-Amino-1-(4-hydroxyphenyl)ethanone
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules
- A review on pharmacological profile of Morpholine deriv
- How can off-target effects of drugs be minimised?
- 24152-96-3|this compound|BLD Pharm
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-1-morpholinoethanone hydrochloride
This document provides essential procedural guidance for the safe handling and disposal of 2-Amino-1-morpholinoethanone hydrochloride (CAS No. 24152-96-3). Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Core Principle: Hazard-Awareness and Risk Mitigation
This compound is an organic compound that requires careful management due to its potential hazards. The primary risk associated with this chemical is significant eye irritation.[1][2] While comprehensive toxicological data is limited, related morpholine and amine hydrochloride compounds exhibit a range of hazards, including skin irritation and potential harm if ingested or inhaled.[3][4] Therefore, treating this compound with a high degree of caution is a foundational principle of laboratory safety.
The causality behind this hazard profile lies in its chemical structure. The morpholine ring and the primary amine group can interact with biological tissues, while its hydrochloride form can create acidic conditions upon dissolution. Thermal decomposition may release hazardous gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[3][4][5]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Serious Eye Irritation, Category 2 | GHS07 | Warning | H319: Causes serious eye irritation[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound at any stage, including disposal, the correct PPE must be worn. This is a non-negotiable step to prevent accidental exposure.
-
Eye Protection : Wear chemical safety goggles or a face shield. The primary hazard of this compound is serious eye irritation, making robust eye protection paramount.[6]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile gloves. This prevents direct skin contact, which can lead to irritation.[3][4][6]
-
Body Protection : A standard laboratory coat must be worn to protect against contamination of clothing.[7]
-
Respiratory Protection : All handling and disposal procedures should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the potential for inhaling dust particles.[3][7][8]
Standard Operating Procedure for Waste Accumulation and Storage
Proper segregation and containment of chemical waste are the most critical steps in the disposal process.[9] Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash .[9]
Step-by-Step Waste Collection Protocol:
-
Segregation : Keep this compound waste separate from all other chemical waste streams, especially bases and strong oxidizing agents, to prevent potentially hazardous reactions.[7][10]
-
Container Selection : Use a designated, leak-proof waste container made of a compatible material (e.g., high-density polyethylene - HDPE).[7][11] The container must have a tightly fitting screw cap.[10][11]
-
Waste Transfer :
-
Labeling : Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound" .[7][9][11] Include any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Storage : Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[7][9] The storage area should have secondary containment to mitigate potential leaks.[9]
Caption: Logical workflow for the safe collection and storage of this compound waste.
Emergency Protocol: Spill Management
In the event of a spill, a swift and safe response is crucial to mitigate exposure and environmental contamination.
-
Evacuate : Immediately alert others and evacuate all non-essential personnel from the spill area.[9]
-
Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Protect : Do not re-enter the area without the appropriate PPE as detailed in Section 2.
-
Contain : Prevent the further spread of the spill. For solutions, use absorbent socks or pads.
-
Clean-Up :
-
Solid Spills : Do not dry sweep. Gently cover the spill with a damp paper towel to avoid making dust airborne. Carefully scoop the material and place it into a suitable, labeled disposal container.[7][9]
-
Liquid Spills : Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4][12] Once absorbed, scoop the material into the hazardous waste container.
-
-
Decontaminate : Thoroughly clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.[9]
-
Dispose : The collected spill material must be disposed of as hazardous waste, following the procedures outlined in Section 3.[9][13]
Final Disposal: The Professional Mandate
The ultimate disposal of this compound must be conducted by a licensed professional waste disposal service or your institution's EHS department.[9] These entities are equipped to handle and process chemical waste in accordance with strict federal, state, and local regulations. The most common method for this type of waste is high-temperature incineration at a permitted hazardous waste facility, which ensures complete destruction of the compound.[9]
This procedural guide is designed to empower you with the knowledge to manage this compound waste safely and effectively. By integrating these practices into your laboratory workflow, you contribute to a culture of safety and environmental responsibility.
References
- BenchChem. (n.d.). Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide.
- BenchChem. (n.d.). Safe Disposal of Methyl-d3-amine Hydrochloride: A Procedural Guide.
- Fisher Scientific. (2025). Safety Data Sheet for 4-(2-Aminoethyl)morpholine.
- Fisher Scientific. (2025). Safety Data Sheet for N-(2-Hydroxyethyl)morpholine.
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- TCI Chemicals. (2025). Safety Data Sheet for 1-Morpholino-1-cyclohexene.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- ChemicalBook. (2025). 2-AMINO-1-MORPHOLIN-4-YL-ETHANONE HCL Properties.
- Sigma-Aldrich. (n.d.). 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3.
- Apollo Scientific. (2022). Safety Data Sheet for 4-(2-Aminoethyl)morpholine.
- ChemBK. (2024). 2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE.
- Fisher Scientific. (2010). Safety Data Sheet for Morpholine.
- Redox. (2022). Safety Data Sheet Morpholine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
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Personal protective equipment for handling 2-Amino-1-morpholinoethanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 2-Amino-1-morpholinoethanone hydrochloride (CAS No. 24152-96-3). As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-tested insights to ensure your safety and experimental integrity.
Understanding the Risks: Hazard Analysis
This compound is classified as an irritant.[1] The primary and most immediate hazard associated with this compound is serious eye irritation .[2] Contact with the eyes can cause significant discomfort and potential damage. The GHS classification for this hazard is H319, and it is accompanied by the GHS07 pictogram (exclamation mark) and the signal word "Warning".[2]
Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, a conservative approach to safety is paramount. We will therefore consider the potential for skin and respiratory irritation based on the hazard profile of structurally similar morpholine derivatives. This proactive stance ensures a robust and self-validating safety system.
Core Protective Measures: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting (Solid) | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | N95 or N100 respirator (if not in a fume hood) |
| Dissolving/Solution Prep | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Lab coat | Not generally required if in a fume hood |
| Reaction/Synthesis | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Lab coat | Not generally required if in a fume hood |
| Large-Scale Handling (>50g) | Chemical safety goggles and face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Use in a certified chemical fume hood is mandatory |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Air-purifying respirator with appropriate cartridges |
Eye and Face Protection: The First Line of Defense
Given the explicit warning for serious eye irritation (H319), robust eye protection is non-negotiable.[2]
-
Chemical safety goggles that provide a complete seal around the eyes are mandatory for all handling procedures.
-
A face shield should be worn in conjunction with goggles during procedures with a higher risk of splashing, such as when dissolving the compound or during a reaction.[3]
Hand Protection: Preventing Dermal Exposure
-
Nitrile or neoprene gloves are recommended for their chemical resistance.
-
Always inspect gloves for any signs of degradation or perforation before use.
-
For prolonged handling or when working with larger quantities, double-gloving provides an additional layer of protection.
-
It is crucial to use the proper glove removal technique to avoid contaminating your skin.
Body Protection: Shielding from Contamination
-
A lab coat should be worn at all times when handling this chemical.
-
For procedures with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is advised.
-
Contaminated clothing should be removed immediately and decontaminated before reuse.[3]
Respiratory Protection: Mitigating Inhalation Risks
Although not the primary hazard, the potential for airborne particles, especially when handling the solid form, should not be overlooked.
-
Whenever possible, handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
If a fume hood is not available for weighing or aliquotting small quantities of the solid, a fit-tested N95 or N100 respirator should be worn.[4]
-
For spill cleanup or in situations with inadequate ventilation, an air-purifying respirator with appropriate cartridges is necessary.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to standardized procedures is critical for both safety and experimental reproducibility.
Safe Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Weighing : When weighing the solid, use a draft shield to prevent the powder from becoming airborne.
-
Dissolving : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, thoroughly wash your hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment used.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate : Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.[5]
-
Clean-up : Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate : Clean the spill area thoroughly with a suitable decontaminating agent.
Disposal Plan
All materials contaminated with this compound, including empty containers and used PPE, must be treated as hazardous waste.
-
Waste Collection : Collect all waste in clearly labeled, sealed containers.
-
Disposal : Dispose of the hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Visualizing Safety: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the handling task.
References
- 4 - SAFETY D
- 24152-96-3|this compound| Ambeed
- Morpholine - Santa Cruz Biotechnology
- Personal protective equipment in your pharmacy
- 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 - Sigma-Aldrich
- 2-Amino-1-(4-morpholinyl)ethanone 98 24152-96-3 - Sigma-Aldrich
- SAFETY D
- 2-AMINO-1-MORPHOLINO-1-ETHANONE HYDROCHLORIDE - ChemBK
- Personal protective equipment for handling 2'-Aminoacetophenone - Benchchem
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
